6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Description
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol |
InChI |
InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3 |
InChI Key |
KGXGGTSECNVCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential role in modulating key cellular processes implicated in neurodegenerative diseases. This guide provides a comprehensive overview of its chemical properties, natural sources, synthesis, and known biological activities, with a particular focus on its effects on cellular organelles.
Chemical and Physical Properties
This compound is a derivative of the well-known alkaloid chelerythrine. The introduction of a hydroxyethyl group at the 6-position and the reduction of the C5-C6 double bond significantly alter its chemical and physical properties compared to the parent compound.
| Property | Value | Source |
| Molecular Formula | C23H23NO5 | [1] |
| Molecular Weight | 393.43 g/mol | [1] |
| CAS Number | 2715007-88-6 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Natural Occurrence and Isolation
This compound has been isolated from the root and leaves of Macleaya cordata, a plant belonging to the Papaveraceae family.[2][3] This plant is a rich source of various bioactive alkaloids, including sanguinarine and chelerythrine.
Isolation Methodology
The isolation of this compound from Macleaya cordata typically involves the following steps:
-
Extraction: The dried and powdered plant material (roots or leaves) is extracted with a suitable solvent, such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids.
-
Chromatography: The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, which may include:
-
Silica gel column chromatography
-
Sephadex LH-20 chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
Mass spectrometry has been used to guide the isolation of this specific compound from the complex mixture of alkaloids present in the plant extract.[3] The structure of the isolated compound has been elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and confirmed by X-ray crystallographic analysis.[2]
Synthesis
While the compound is naturally occurring, a potential synthetic route can be envisioned starting from the more abundant precursor, chelerythrine. This would involve a two-step process:
-
Reduction: The C=N+ iminium bond and the C5-C6 double bond of chelerythrine can be reduced to form dihydrochelerythrine.
-
Hydroxyethylation: A hydroxyethyl group can then be introduced at the C-6 position.
Caption: Proposed synthetic pathway for this compound.
Biological Activity and Mechanism of Action
The most significant reported biological activity of this compound is its ability to perturb the structure and function of several key cellular organelles.
Effects on Cellular Organelles in a Parkinson's Disease Model
Technical data from commercial suppliers indicates that this compound significantly perturbs the features of early endosomes, mitochondria, and autophagosomes in olfactory cells derived from Parkinson's Disease patients.[1][4] This finding is of considerable interest due to the established role of mitochondrial dysfunction and impaired autophagy in the pathogenesis of Parkinson's disease. Olfactory dysfunction is also a well-recognized early symptom of the disease.
Biological Context and Potential Significance
Mitochondria are the primary energy producers in cells, and their dysfunction is a hallmark of many neurodegenerative disorders. Autophagy is a cellular recycling process that removes damaged organelles and protein aggregates. The impairment of this process can lead to the accumulation of toxic cellular waste, contributing to neuronal cell death.
The reported effects of this compound suggest that it may modulate these critical pathways. Its ability to perturb mitochondria and autophagosomes could have either beneficial or detrimental effects depending on the context. For instance, induction of mitophagy (the selective removal of damaged mitochondria via autophagy) could be a neuroprotective mechanism. Conversely, widespread disruption of these organelles could lead to cellular stress and apoptosis.
Caption: Cellular targets of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Parkinson's Disease patient-derived olfactory neurosphere-derived cells.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium. Treat cells for various time points (e.g., 6, 12, 24 hours).
Protocol 2: Immunofluorescence Staining for Organelle Morphology
-
Cell Plating: Plate treated and untreated cells on glass coverslips.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate cells with primary antibodies specific for markers of mitochondria (e.g., anti-TOM20), autophagosomes (e.g., anti-LC3), and early endosomes (e.g., anti-EEA1).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Visualize cells using a fluorescence or confocal microscope.
Protocol 3: Western Blot Analysis for Autophagy Markers
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers (e.g., LC3, p62) and a loading control (e.g., β-actin). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The initial findings on the biological activity of this compound are promising and warrant further investigation. Key areas for future research include:
-
Elucidation of the precise mechanism of action: Determining how this compound interacts with and perturbs cellular organelles at the molecular level.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of Parkinson's disease.
-
Structure-activity relationship studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its biological activity.
-
Target identification: Identifying the specific protein targets of this compound within the cell.
References
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-
Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed. ([Link])
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Mass spectrometry-guided isolation of two new dihydrobenzophenanthridine alkaloids from Macleaya cordata - ResearchGate. ([Link])
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Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PubMed. ([Link])
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Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - MDPI. ([Link])
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Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - NIH. ([Link])
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(PDF) Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl) - ResearchGate. ([Link])
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A Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: Natural Sources, Isolation, and Characterization
Abstract
This technical guide provides an in-depth overview of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine, a benzophenanthridine alkaloid of interest to the scientific and drug development communities. The document details its primary natural source, the plant Macleaya cordata, and outlines established methodologies for its extraction, isolation, and purification. Furthermore, it delves into the analytical techniques for its structural elucidation and discusses its known biological activities, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction: The Benzophenanthridine Alkaloid Landscape
The benzophenanthridine alkaloids are a significant class of isoquinoline alkaloids predominantly found in plants of the Papaveraceae, Fumariaceae, and Rutaceae families.[1] These compounds are renowned for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] Within this class, this compound has emerged as a molecule of interest due to its unique structural features and potential pharmacological applications. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical framework for its study and utilization.
Natural Provenance: Macleaya cordata
The primary documented natural source of this compound is Macleaya cordata (Willd.) R. Br., a perennial herb belonging to the Papaveraceae family.[3][4] Commonly known as plume poppy, this plant has a long history of use in traditional Chinese medicine.[5] Various parts of the plant, including the roots, aerial parts, and fruits, are rich in a diverse array of alkaloids.[2][6][7] While the roots and stems are often highlighted for their high alkaloid content, the fruits have also been a source for the isolation of numerous benzophenanthridine alkaloids.[2][8]
The alkaloid profile of Macleaya cordata is complex, with sanguinarine and chelerythrine being the most abundant.[6] However, it also contains a variety of other related alkaloids, including protopine, allocryptopine, and various dihydrochelerythrine derivatives.[9] The presence of this compound has been confirmed in both the aerial parts and the roots of the plant.[3][10]
Biosynthesis: A Glimpse into the Alkaloid Factory
The biosynthesis of benzophenanthridine alkaloids is a complex enzymatic process originating from the amino acid tyrosine. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway to its core structure is understood.
The pathway initiates with the conversion of tyrosine to (S)-reticuline, a pivotal intermediate in the formation of numerous isoquinoline alkaloids.[11] (S)-Reticuline is then converted to (S)-scoulerine, which undergoes a series of enzymatic modifications, including the formation of a methylenedioxy bridge and subsequent oxidations, to yield protopine. Protopine is then transformed into dihydrosanguinarine and dihydrochelerythrine, which are the immediate precursors to their respective quaternary alkaloids, sanguinarine and chelerythrine.
The formation of this compound likely involves a modification of the dihydrochelerythrine core. It is hypothesized that an enzymatic reaction, possibly involving an acetyl-CoA or a related two-carbon unit donor, followed by a reduction, leads to the formation of the 1-hydroxyethyl group at the C-6 position. The precise enzymes and intermediates in this final step remain an area for future research.
Caption: Generalized biosynthetic pathway of benzophenanthridine alkaloids.
Extraction and Isolation: A Step-by-Step Protocol
The isolation of this compound from Macleaya cordata requires a multi-step approach involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established procedures for alkaloid extraction from this plant.[7][8][12]
4.1. Extraction of Total Alkaloids
-
Plant Material Preparation: Air-dried and powdered aerial parts or roots of Macleaya cordata are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with an alcoholic solvent, typically 95% ethanol, at room temperature or under reflux.[8] Acidified water or other organic solvents can also be employed.[8]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH4OH) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.
4.2. Fractionation and Purification
The crude alkaloid fraction is a complex mixture that requires further separation.
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed. A common solvent system is a gradient of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is typically used.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully used for the separation of alkaloids from Macleaya cordata.[2] A two-phase solvent system, such as dichloromethane/methanol/hydrochloric acid aqueous solution, can be effective.[2]
Caption: Workflow for the extraction and isolation of the target compound.
Analytical Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
5.1. Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
The absolute configuration of the stereocenters can be determined by X-ray crystallography or through computational methods such as density functional theory (DFT) calculations of electronic circular dichroism (ECD) spectra.[3][10]
Table 1: Key Analytical Data
| Technique | Observation |
| HRESIMS | Provides the molecular formula. |
| ¹H NMR | Shows characteristic signals for aromatic protons, methoxy groups, the methylenedioxy group, and the protons of the 1-hydroxyethyl side chain. |
| ¹³C NMR | Displays signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the benzophenanthridine core. |
| X-ray Crystallography | Confirms the three-dimensional structure and absolute stereochemistry.[10] |
Known Biological Activities
Preliminary studies have begun to explore the biological effects of this compound. Research by Nguyen et al. (2020) demonstrated that this compound can significantly perturb cellular organelles, including early endosomes, mitochondria, and autophagosomes, in a human olfactory neurosphere-derived cell line from a Parkinson's disease patient.[3] This suggests potential applications as a chemical probe for studying the biological pathways implicated in neurodegenerative diseases.[3] The broader class of benzophenanthridine alkaloids from Macleaya cordata is known to possess a range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects, indicating that further investigation into the specific activities of this compound is warranted.[9]
Conclusion and Future Directions
This compound is a naturally occurring benzophenanthridine alkaloid with a defined chemical structure and a known natural source in Macleaya cordata. Established phytochemical techniques allow for its successful isolation and characterization. Initial biological screenings have revealed intriguing activities related to cellular organelle function, particularly in the context of neurodegenerative disease models.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the formation of the 1-hydroxyethyl group.
-
Optimization of Isolation Protocols: Developing more efficient and scalable methods for its purification.
-
Comprehensive Pharmacological Profiling: A thorough investigation of its biological activities to uncover its full therapeutic potential.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms underlying its observed effects on cellular organelles.
This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.
References
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Liu, S., et al. (2020). Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography. Journal of Separation Science, 43(9-10), 1976-1983. [Link]
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Rainbow Biotech. (n.d.). Extract Methods of Macleaya Cordata Alkaloid. [Link]
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Nguyen, D. T., et al. (2020). Chemical constituents from Macleaya cordata (Willd) R. Br. and their phenotypic functions against a Parkinson's disease patient-derived cell line. Bioorganic & Medicinal Chemistry, 28(21), 115732. [Link]
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ResearchGate. (2020). Chemical Constituents from Macleaya cordata (Willd) R. Br. and Their Phenotypic Functions against a Parkinson's Disease Patient-derived Cell Line. [Link]
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Nguyen, T. (2020). Identification of Chemical Probes from Macleaya cordata (Willd.) R.Br. (Doctoral dissertation, Griffith University). [Link]
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ResearchGate. (n.d.). Mass spectrometry-guided isolation of two new dihydrobenzophenanthridine alkaloids from Macleaya cordata. [Link]
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PubMed. (2016). [Chemical Constituents from the Roots of Macleaya cordata]. [Link]
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ResearchGate. (n.d.). Two pairs of new dihydrobenzophenanthridine alkaloid isolated from the root of Macleaya cordata. [Link]
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A Technical Guide to the Biosynthesis of Benzophenanthridine Alkaloids: From Precursor to Product
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzophenanthridine alkaloids, a significant subclass of benzylisoquinoline alkaloids (BIAs), are plant-derived specialized metabolites renowned for their potent pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] Compounds such as sanguinarine, chelerythrine, and macarpine are of considerable interest for drug development and agricultural applications.[1][2][3][4] This technical guide provides an in-depth exploration of the intricate biosynthetic pathway responsible for their creation, from the primary metabolic precursor L-tyrosine to the final complex tetracyclic structures. We will dissect the enzymatic cascade, elucidate the mechanisms of key catalytic steps, discuss the regulatory networks governing their production, and provide validated methodologies for pathway analysis and engineering. This document is designed to serve as a foundational resource for professionals seeking to understand, harness, and engineer the production of these valuable natural products.
Part 1: The Core Biosynthetic Pathway: A Journey in Molecular Transformation
The synthesis of benzophenanthridine alkaloids is a multi-step, highly orchestrated enzymatic process primarily characterized in plant families such as Papaveraceae and Rutaceae.[2][3][5] The pathway can be conceptualized as a series of modular transformations, beginning with a common BIA precursor and proceeding through several key intermediates.
The Foundation: Formation of the Central Precursor, (S)-Reticuline
All benzylisoquinoline alkaloids, including the benzophenanthridines, originate from the aromatic amino acid L-tyrosine.[1] A series of foundational enzymatic reactions converts two molecules of L-tyrosine into the pivotal branch-point intermediate, (S)-reticuline.[1][6]
-
Tyrosine to Dopamine and 4-HPAA: L-tyrosine is first hydroxylated and decarboxylated to form dopamine, while another molecule is converted to 4-hydroxyphenylacetaldehyde (4-HPAA).[1]
-
Condensation to (S)-Norcoclaurine: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine.[1][6]
-
Functionalization to (S)-Reticuline: A sequence of methylation and hydroxylation reactions, catalyzed by a suite of enzymes including 6-O-methyltransferase (6OMT) , coclaurine N-methyltransferase (CNMT) , and a cytochrome P450 hydroxylase (N-methylcoclaurine 3'-hydroxylase, CYP80B3 ), culminates in the formation of (S)-reticuline.[1][7] This molecule is the last common precursor for a vast array of BIA structural classes and represents a critical metabolic nexus.[6][8]
The Commitment Step: Berberine Bridge Formation
The pathway to benzophenanthridines diverges with the conversion of (S)-reticuline to (S)-scoulerine. This irreversible step is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase.[6][7][9][10]
-
Mechanism of Action: BBE catalyzes a unique oxidative cyclization, forming a C-C bond between the N-methyl group and the phenolic ring of (S)-reticuline to create the eponymous "berberine bridge".[9] This reaction establishes the core tetracyclic protoberberine scaffold. While the precise mechanism has been a subject of debate, evidence points towards a stepwise process involving the oxidation of the N-methyl group to a methylene iminium ion intermediate, followed by a nucleophilic attack from the deprotonated phenol to close the ring.[10][11] This conversion is often a rate-limiting step in the biosynthesis of downstream alkaloids.[7][12]
Building the Scaffold: From (S)-Scoulerine to (S)-Stylopine
(S)-scoulerine undergoes further modification by two sequential cytochrome P450-dependent enzymes to form methylenedioxy bridges, a characteristic feature of many benzophenanthridines.
-
(S)-Scoulerine → (S)-Cheilanthifoline: The first bridge is formed by cheilanthifoline synthase (CFS) , a CYP719A family enzyme, which acts on the A ring of the protoberberine structure.[12][13][14]
-
(S)-Cheilanthifoline → (S)-Stylopine: The second bridge is installed on the D ring by stylopine synthase (SPS) , another CYP719A enzyme, yielding (S)-stylopine.[12][13][14][15][16]
The Protopine Branch: N-Methylation and Hydroxylation
(S)-stylopine is shunted towards the protopine branch of the pathway, which serves as the immediate precursor to the benzophenanthridine core.
-
N-Methylation: (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) catalyzes the stereoselective N-methylation of (S)-stylopine to produce (S)-cis-N-methylstylopine.[13][17][18][19] This step is crucial, as downstream enzymes are specific for this N-methylated stereoisomer.[18]
-
Hydroxylation: The cytochrome P450 enzyme (S)-cis-N-methylstylopine 14-hydroxylase (MSH) introduces a hydroxyl group at the C-14 position.[6][12][13]
Final Assembly: Ring Cleavage and Oxidation
The final steps involve a remarkable molecular rearrangement and oxidation to generate the aromatic benzophenanthridine structure.
-
Protopine Formation and Rearrangement: The product of MSH activity is converted to protopine, which is then hydroxylated at the C-6 position by protopine 6-hydroxylase (P6H) , another P450 enzyme.[6][12][13][20] The resulting 6-hydroxyprotopine is unstable and undergoes spontaneous cleavage of the N-C8 bond and rearrangement to form dihydrosanguinarine.[13]
-
Aromatization: The final step is the oxidation of dihydrosanguinarine to the fully aromatic sanguinarine. This is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) , a copper-containing enzyme that utilizes molecular oxygen and produces hydrogen peroxide.[6][21][22][23] DBOX exhibits broader substrate specificity, also catalyzing the formation of chelerythrine and macarpine from their respective dihydro- precursors.[21][22][24]
Visualization of the Core Biosynthetic Pathway
The following diagram illustrates the sequential conversion of (S)-Reticuline to Sanguinarine.
Caption: Core biosynthetic pathway from (S)-Reticuline to Sanguinarine.
Part 2: Deep Dive into Key Enzymes
The efficiency and specificity of the benzophenanthridine pathway are dictated by a specialized cohort of enzymes. Understanding their properties is paramount for any metabolic engineering or drug discovery effort.
| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor/Prosthetic Group |
| Berberine Bridge Enzyme | BBE | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | FAD (covalently bound) |
| Cheilanthifoline Synthase | CFS | 1.14.21.1 | (S)-Scoulerine, NADPH, O₂ | (S)-Cheilanthifoline, NADP⁺ | Heme (Cytochrome P450) |
| Stylopine Synthase | SPS | 1.14.21.2 | (S)-Cheilanthifoline, NADPH, O₂ | (S)-Stylopine, NADP⁺ | Heme (Cytochrome P450) |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | 2.1.1.122 | (S)-Stylopine, SAM | (S)-cis-N-Methylstylopine, SAH | S-Adenosyl Methionine (SAM) |
| Protopine 6-hydroxylase | P6H | 1.14.13.55 | Protopine, NADPH, O₂ | 6-Hydroxyprotopine, NADP⁺ | Heme (Cytochrome P450) |
| Dihydrobenzophenanthridine Oxidase | DBOX | 1.5.3.12 | Dihydrosanguinarine, O₂ | Sanguinarine, H₂O₂ | Copper (Cu²⁺) |
Part 3: Regulation of Biosynthesis
Benzophenanthridine alkaloid production is not constitutive but is instead tightly regulated in response to developmental cues and environmental stimuli, particularly pathogen attack.
-
Transcriptional Control: The expression of biosynthetic genes is coordinately regulated by families of transcription factors, including WRKY and basic helix-loop-helix (bHLH) proteins.[13][25] These factors bind to specific cis-regulatory elements in the promoters of pathway genes, activating transcription in a coordinated fashion.
-
Elicitor Induction: Biosynthesis is strongly induced by elicitors, which are molecules that signal a pathogen or herbivore attack.[23][26] Both biotic elicitors (e.g., fungal cell wall fragments) and abiotic elicitors (e.g., quercetin) can trigger a signaling cascade that leads to increased transcription of pathway genes and subsequent alkaloid accumulation.[23][27] This response is part of the plant's chemical defense system.
-
Signal Transduction: The induction process requires de novo RNA and protein synthesis.[27] Evidence also suggests the involvement of calcium-dependent signaling pathways, where elicitor perception leads to an influx of Ca²⁺ ions, which act as a secondary messenger to activate downstream kinases and transcription factors.[27]
Part 4: Methodologies for Pathway Elucidation and Engineering
Validating enzyme function and quantifying metabolites are core activities in the study and application of this pathway. The following protocols provide a framework for these essential tasks.
Experimental Protocol: Heterologous Expression and Functional Characterization of a Plant Cytochrome P450 (e.g., Stylopine Synthase)
This protocol describes the expression of a plant P450 enzyme in Saccharomyces cerevisiae (yeast), a common heterologous host, for functional validation.
-
Gene Synthesis and Cloning:
-
Obtain the coding sequence for the target P450 (e.g., Eschscholzia californica SPS). Codon-optimize the sequence for expression in S. cerevisiae.
-
Synthesize the gene and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
Co-clone a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) into the same or a compatible vector, as P450s require a CPR partner for electron transfer.
-
-
Yeast Transformation:
-
Transform the expression construct(s) into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
-
Select for successful transformants on appropriate selective media (e.g., SC-Ura).
-
-
Protein Expression:
-
Grow a starter culture of the transformed yeast in selective synthetic complete (SC) media containing glucose.
-
Inoculate a larger volume of SC media containing galactose (to induce expression) and raffinose with the starter culture.
-
Incubate at 30°C with shaking for 48-72 hours to allow for protein expression.
-
-
Microsome Isolation:
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with a chilled buffer (e.g., TEK buffer: 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl, pH 7.5).
-
Resuspend cells in the same buffer containing protease inhibitors and mechanically lyse the cells using glass beads and vortexing.
-
Perform a differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction containing the P450s.
-
-
In Vitro Enzyme Assay:
-
Resuspend the microsomal pellet in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Set up the reaction mixture containing: the microsomal fraction, the substrate ((S)-Cheilanthifoline), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Initiate the reaction by adding the substrate. Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the product into the organic solvent.
-
Evaporate the solvent and resuspend the residue in methanol.
-
Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product ((S)-Stylopine) by comparing its retention time and mass spectrum to an authentic standard.
-
Analytical Workflow: LC-MS/MS for Metabolite Profiling
Caption: General workflow for analysis of benzophenanthridine alkaloids.
Part 5: Applications in Metabolic Engineering and Drug Development
The elucidation of the benzophenanthridine biosynthetic pathway has opened the door to producing these high-value compounds in engineered microbial systems, circumventing the challenges of plant cultivation.[28][29][30]
-
Microbial Factories: The entire 17-gene pathway for sanguinarine production has been successfully reconstituted in Saccharomyces cerevisiae, demonstrating the feasibility of de novo synthesis from simple sugars.[31] Similar efforts in E. coli are also underway.[25] These platforms offer scalable, contained, and optimizable production of target alkaloids.
-
Pathway Optimization: A key challenge in metabolic engineering is overcoming bottlenecks and balancing pathway flux.[7][12][32] Strategies include overexpressing rate-limiting enzymes like BBE, optimizing the expression of P450/CPR pairs, and compartmentalizing pathway segments within the microbial cell.[7][33]
-
Novel Compound Generation: With a complete toolkit of biosynthetic enzymes, combinatorial biosynthesis becomes possible. By mixing and matching enzymes from different pathways or using directed evolution to alter enzyme specificity, novel "unnatural" alkaloids with potentially enhanced or new pharmacological activities can be created.
This guide provides a comprehensive overview of the biosynthesis of benzophenanthridine alkaloids, offering both foundational knowledge and practical insights. As research continues to unravel the finer points of regulation and catalysis, the potential to engineer these complex pathways for human benefit will undoubtedly expand.
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Arakawa, H., et al. (1992). Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures. Archives of Biochemistry and Biophysics. [Link]
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Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology. [Link]
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Li, G., et al. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. Synthetic and Systems Biotechnology. [Link]
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Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]
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Leonard, E., et al. (2010). Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems. Current Opinion in Biotechnology. [Link]
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ResearchGate. (2018). Microbial production of (S)-stylopine by the co-expression of three biosynthetic enzymes in Pichia pastoris. ResearchGate. [Link]
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Semantic Scholar. (2008). Figure 4.15 from CHAPTER IV : PRODUCTION OF ( R , S )-RETICULINE AND DOWNSTREAM BENZYLISOQUINOLINE ALKALOIDS IN SACCHAROMYCES CEREVISIAE Adapted from Hawkins. Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-4.15-from-CHAPTER-IV-%3A-PRODUCTION-OF-(-R-%2C-Smolke/013b0d2d2572583842c65a58189736c99c546419]([Link]
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An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid isolated from the root of Macleaya cordata[1]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its effects on cellular organelles implicated in neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the well-known alkaloid chelerythrine. The addition of a 1-hydroxyethyl group at the 6-position and the reduction of the C5-C6 double bond significantly alter its spatial conformation and potential biological interactions compared to its parent compound.
Structural Elucidation
The definitive structure of (±)-(S)-6-((R)-1-hydroxyethyl) dihydrochelerythrine was elucidated through extensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallographic analysis[1].
Physicochemical Data
While specific experimental data for this compound is not widely available in public literature, the properties of its parent compound, dihydrochelerythrine, provide a useful reference point.
| Property | Value (for Dihydrochelerythrine) | Reference |
| Molecular Formula | C23H23NO5 | [2] |
| Molecular Weight | 393.43 g/mol | [2] |
| Melting Point | 164-165 °C | [3] |
| Boiling Point (Predicted) | 565.9 ± 50.0 °C | [3] |
| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.36 ± 0.20 | [3] |
| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic and warming) | [3] |
| Appearance | White to Off-White Powder | [4] |
Natural Occurrence and Isolation
This compound is a natural product found in plants of the Papaveraceae family, most notably Macleaya cordata (Willd.) R. Br., also known as the plume poppy[1][5].
Isolation Protocol Outline
The isolation of this alkaloid typically involves a multi-step process from the dried and powdered roots of Macleaya cordata.
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Mechanism of action of chelerythrine derivatives.
An In-Depth Technical Guide to the Mechanism of Action of Chelerythrine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chelerythrine, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus, is a multifaceted compound with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical cellular pathways. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of chelerythrine and its derivatives. We delve into its role as a potent protein kinase C (PKC) inhibitor, its intricate mechanisms for inducing apoptosis via both reactive oxygen species (ROS)-dependent and -independent mitochondrial pathways, its disruption of bacterial integrity, and its modulation of inflammatory responses. This document synthesizes current research to offer an authoritative resource, complete with detailed experimental protocols and visual pathway diagrams, to support and guide future research and drug development efforts.
Core Cellular Mechanisms of Chelerythrine
Chelerythrine's diverse pharmacological effects are not attributable to a single mode of action but rather to its engagement with several fundamental cellular processes. Structurally, it exists in two distinct conformations: a positively charged iminium form and an uncharged pseudo-base, which influences its biological interactions.[1]
Inhibition of Protein Kinase C (PKC)
Historically, chelerythrine was first recognized as a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes crucial for regulating cell proliferation, differentiation, and survival.[1][4][5]
-
Mechanism of Inhibition: Chelerythrine interacts directly with the catalytic domain of PKC. It acts as a competitive inhibitor with respect to the phosphate-accepting substrate (e.g., histone) and a non-competitive inhibitor concerning ATP.[5] This mode of action distinguishes it from inhibitors that target the ATP-binding pocket. The half-maximal inhibition (IC50) of rat brain PKC occurs at approximately 0.66 µM.[5] Furthermore, chelerythrine has been shown to impede the translocation of PKC isozymes from the cytosol to the cell membrane, a critical step for their activation.[6]
-
Functional Consequences: By inhibiting PKC, chelerythrine disrupts downstream signaling cascades, which can induce cell cycle arrest and contribute to its pro-apoptotic and anticancer effects.[1] However, it is crucial to note that while PKC inhibition is a significant aspect of its activity, some studies suggest that certain biological outcomes, such as apoptosis in cardiac myocytes, may be mediated by PKC-independent pathways like ROS generation.[7] Additionally, its specificity has been debated, as it can interact with other targets like cyclic nucleotide phosphodiesterases at concentrations used for PKC inhibition.[8]
Multifaceted Induction of Apoptosis
A primary driver of chelerythrine's anticancer efficacy is its profound ability to induce programmed cell death (apoptosis). This is achieved through a complex interplay of signaling events targeting the mitochondria, endoplasmic reticulum, and key survival pathways.
-
Generation of Reactive Oxygen Species (ROS): A central mechanism is the rapid induction of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), within cells.[7][9] This surge in ROS overwhelms cellular antioxidant defenses, creating a state of oxidative stress that damages DNA, lipids, and proteins.[4][9] The generation of these lethal ROS levels is proposed to occur through a mechanism of enzyme-catalyzed redox cycling, where chelerythrine alternates between reduced and oxidized forms.[9] In human renal cell carcinoma, this ROS production leads to endoplasmic reticulum (ER) stress and inactivation of the STAT3 survival pathway, culminating in apoptosis.[10]
-
Mitochondrial Pathway of Apoptosis (Intrinsic Pathway): Chelerythrine directly targets mitochondria to initiate apoptosis through several routes:
-
ROS-Mediated Cytochrome c Release: The increase in intracellular ROS triggers the release of cytochrome c from the mitochondria into the cytoplasm, a key event in activating the caspase cascade.[7]
-
Bax/Bak-Independent Apoptosis: Remarkably, chelerythrine can induce apoptosis even in cells lacking the essential pro-apoptotic proteins Bax and Bak, which are gatekeepers of the mitochondrial pathway for most apoptotic stimuli.[11][12] This indicates the existence of an alternative, potent cell death mechanism.
-
Mitochondrial Permeability Transition Pore (mPTP): The Bax/Bak-independent pathway involves the opening of the mitochondrial permeability transition pore. This is evidenced by chelerythrine-induced mitochondrial swelling and loss of mitochondrial membrane potential (ΔΨm), effects that can be inhibited by cyclosporine A, a known mPTP inhibitor.[11]
-
Direct Bcl-2 Family Inhibition: Chelerythrine has been identified as an inhibitor of the anti-apoptotic protein Bcl-xL, allowing it to directly trigger mitochondrial dysfunction.[11] It can downregulate the expression of Bcl-xL while upregulating pro-apoptotic proteins like Bax.[4]
-
-
Disruption of Calcium Homeostasis: Chelerythrine inhibits the activity of cellular calcium pumps like SERCA (Sarco/endoplasmic reticulum Ca²⁺-ATPase) and PMCA (Plasma membrane Ca²⁺-ATPase).[1] This disrupts calcium balance, leading to an accumulation of Ca²⁺ in the cytoplasm, which in turn causes a forced influx of calcium into the mitochondria. This mitochondrial calcium overload is a potent trigger for apoptosis.[1]
-
Inhibition of Survival Pathways: The compound has been shown to suppress critical cell survival signaling, notably by downregulating the phosphorylation and activation of the Akt/mTOR pathway.[4]
The convergence of these pathways—PKC inhibition, ROS generation, mitochondrial disruption, and survival pathway suppression—creates a robust and multifaceted pro-apoptotic stimulus, making chelerythrine a formidable agent against cancer cells.[13]
Caption: Core apoptotic pathways induced by chelerythrine.
Antibacterial Mechanism
Chelerythrine exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus species, and Streptococcus agalactiae.[14][15][16] Its multi-target mechanism makes it a promising candidate for combating antibiotic resistance.
-
Cell Wall and Membrane Disruption: The primary antibacterial action is the destruction of the bacterial cell wall and membrane.[1][14][17] This leads to increased membrane permeability, causing the leakage of essential intracellular components like proteins and ATP, ultimately resulting in cell death.[14][16]
-
Inhibition of Macromolecule Synthesis: Chelerythrine interferes with fundamental biosynthetic processes, including the inhibition of protein and DNA synthesis.[14][18]
-
Interference with Cell Division: In some bacteria, such as Xanthomonas oryzae, chelerythrine has been shown to inhibit the formation of the Z-ring, a critical step in bacterial cell division, leading to filamentous growth.[18]
-
Induction of Oxidative Stress: Similar to its effect on eukaryotic cells, chelerythrine can induce the accumulation of ROS in bacteria, triggering oxidative stress that contributes to its bactericidal effect.[16][18]
Caption: Multi-target antibacterial mechanism of chelerythrine.
Anti-inflammatory Activity
Chelerythrine demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways.[19][20]
-
Inhibition of Inflammatory Mediators: It inhibits the cyclooxygenase-2 (COX-2) enzyme, which reduces the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[19][20]
-
Modulation of Transcription Factors: Chelerythrine can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3][19] This effect is often mediated through the activation of the Nrf2 antioxidant response pathway, which in turn leads to reduced nuclear translocation of the NF-κB p65 subunit.[3][19]
-
Reduction of Pro-inflammatory Cytokines: Treatment with chelerythrine markedly suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][21]
Quantitative Activity of Chelerythrine
The potency of chelerythrine varies depending on the target and cell type. The following table summarizes key quantitative data reported in the literature.
| Target/Process | Cell Line / System | Measurement | Value | Reference |
| Protein Kinase C (PKC) | Rat Brain | IC₅₀ | 0.66 µM | [5] |
| Protein Kinase C (PKC) | Rat Brain | Kᵢ (vs. Histone) | 0.7 µM | [5] |
| Cytotoxicity | L-1210 Tumor Cells | IC₅₀ | 0.053 µM | [22] |
| Antibacterial Activity | S. aureus, MRSA, ESBLs-SA | MIC | 0.156 mg/mL | [14][17] |
| Antibacterial Activity | Streptococcus agalactiae | MIC | 256 µg/mL | [16] |
| Antibacterial Activity | Xanthomonas oryzae pv. oryzae | MIC | 1.25 µg/mL | [18] |
Key Experimental Protocols
To facilitate further research, this section provides step-by-step methodologies for key assays used to validate the mechanisms of action of chelerythrine derivatives.
Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a non-radioactive, luminescence-based assay to quantify PKC activity and its inhibition by chelerythrine.
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant human PKC enzyme, a suitable PKC substrate peptide, and a stock solution of chelerythrine in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the PKC substrate/assay buffer solution to each well.
-
Inhibitor Addition: Add 2.5 µL of chelerythrine at various concentrations (serial dilutions) to the test wells. Add 2.5 µL of DMSO vehicle to the "no inhibitor" control wells.
-
Enzyme Addition: Initiate the reaction by adding 2.5 µL of the diluted PKC enzyme solution to all wells. Mix gently.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure ADP production by adding 10 µL of an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent (containing luciferase/luciferin) to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each chelerythrine concentration relative to the "no inhibitor" control and determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor].
Protocol: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[23][24]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, A375) in a 6-well plate and allow them to adhere. Treat the cells with desired concentrations of chelerythrine for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Measurement of Intracellular ROS
Principle: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[25]
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Treatment: Remove the H₂DCFDA solution and wash the cells once with warm PBS. Add 100 µL of medium containing the desired concentrations of chelerythrine. Include a vehicle control and a positive control for ROS induction (e.g., menadione or H₂O₂).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[25] Measurements can be taken kinetically over time or as an endpoint reading after a specific incubation period (e.g., 1-2 hours).
-
Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.
Protocol: DNA Damage Assessment by Comet Assay (Single-Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[26][27] When lysed and subjected to electrophoresis, the damaged DNA (fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[27]
Methodology:
-
Cell Treatment and Harvesting: Treat cells with chelerythrine as described previously. Harvest the cells by gentle scraping or trypsinization and resuspend at ~1 x 10⁵ cells/mL in cold PBS.
-
Slide Preparation: Mix a small volume (~10 µL) of the cell suspension with ~75 µL of low-melting-point agarose at 37°C.
-
Embedding: Quickly pipette the mixture onto a specially coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold plate for 10 minutes.
-
Cell Lysis: Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
DNA Unwinding (Alkaline Comet): To detect single-strand breaks, place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~25V, 300 mA) for 20-30 minutes in the cold.
-
Neutralization and Staining: Gently remove the slides, neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.
References
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- Title: Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed Source: PubMed URL
- Title: Methods to detect apoptotic cell death - PubMed Source: PubMed URL
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- Title: Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn)
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- Title: Methodologies for Detecting Environmentally-Induced DNA Damage and Repair - PMC Source: National Institutes of Health URL
- Title: In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity - AACR Journals Source: AACR Journals URL
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- Title: DNA Damage Assays - Champions Oncology Source: Champions Oncology URL
- Title: Northern lights assay: a versatile method for comprehensive detection of DNA damage Source: Oxford Academic URL
- Title: Chelerythrine-Mediated Growth Inhibition and Resistance Mechanism in Bacillus tropicus Source: MDPI URL
- Title: Reactive Oxygen Species (ROS)
- Title: Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL
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- Title: Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv.
- Title: Oxidative stress assays and oxidative stress markers | Abcam Source: Abcam URL
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- Title: Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae Source: Springer URL
- Title: Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - MDPI Source: MDPI URL
- Title: Application Notes and Protocols for Protein Kinase C (PKC)
- Title: Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC - PubMed Central Source: National Institutes of Health URL
- Title: Reactive oxygen species (ROS)‐related signaling induced by...
- Title: Protein Kinase C (PKC)
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- Title: Analysis of the effects of chelerythrine treatment on the formation of...
- Title: Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - MDPI Source: MDPI URL
- Title: WO2002013803A2 - Chelerythrine-based therapies for cancer - Google Patents Source: Google Patents URL
- Title: Chelerythrine Chloride Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs)
- Title: Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - Frontiers Source: Frontiers URL
- Title: Chelerythrine ameliorates rheumatoid arthritis by modulating the AMPK/mTOR/ULK-1 signaling pathway - ResearchGate Source: ResearchGate URL
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Biological activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.
An In-Depth Technical Guide to the Biological Activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Authored by: A Senior Application Scientist
Preamble: Navigating the Frontier of Benzophenanthridine Alkaloid Research
The study of natural products for therapeutic applications is a journey of rediscovery and innovation. Among the myriad of compounds, benzophenanthridine alkaloids, such as chelerythrine, have emerged as potent agents with a broad spectrum of biological activities. This guide focuses on a specific derivative, this compound, a molecule that, while not extensively studied, holds potential based on the rich pharmacology of its parent compound and the nuanced effects of C-6 substitutions. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding and investigating this promising compound.
Introduction to this compound
This compound is a derivative of chelerythrine, a well-known benzophenanthridine alkaloid found in plants like Chelidonium majus.[1] Chelerythrine itself is a potent biological agent, exhibiting significant anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The biological activity of chelerythrine is attributed to its planar, cationic iminium structure, which allows it to intercalate with DNA, inhibit key enzymes like Protein Kinase C (PKC), and modulate various signaling pathways.[1][5]
The introduction of a 1-hydroxyethyl group at the C-6 position of the dihydrochelerythrine backbone creates this compound. This modification is significant as the C-6 position is a key site for nucleophilic attack on the parent iminium ion, and substitutions at this position can profoundly alter the compound's solubility, stability, and biological activity.[6][7] While direct research on this compound is limited, one study notes its ability to perturb cellular organelles like endosomes, mitochondria, and autophagosomes in cells derived from Parkinson's disease patients.[8] However, a comprehensive understanding of its biological profile requires extrapolation from the known activities of chelerythrine and its other C-6 derivatives.
Synthesis and Structural Considerations
The synthesis of this compound typically involves the nucleophilic addition of a hydroxyethyl-containing reagent to the electrophilic C-6 position of the chelerythrine iminium salt. This reaction is a common strategy for generating a library of C-6 substituted benzophenanthridine derivatives to explore structure-activity relationships (SAR).[6]
The structural modification from the planar, charged iminium form of chelerythrine to the uncharged, three-dimensional 5,6-dihydrochelerythrine derivative with a hydroxyethyl group has several implications:
-
Reduced Planarity: The addition at C-6 disrupts the planarity of the molecule, which may decrease its DNA intercalating ability.
-
Altered Electronic Properties: The positive charge is neutralized, which can affect interactions with biological targets.
-
Increased Polarity: The hydroxyl group increases the polarity of the molecule, potentially altering its solubility and membrane permeability.
These structural changes are critical in determining the compound's pharmacological profile, potentially reducing non-specific cytotoxicity while enhancing selectivity for certain targets.
Postulated Biological Activity and Mechanisms of Action
Based on the extensive research on chelerythrine and its derivatives, we can postulate several key biological activities for this compound.
Anticancer Activity
Chelerythrine is a potent anticancer agent that induces apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1][2] Its mechanisms include PKC inhibition, generation of reactive oxygen species (ROS), and targeting of thioredoxin reductase (TXNRD1).[2][9]
The introduction of a hydroxyethyl group at C-6 may modulate this activity. Some studies on other C-6 derivatives have shown that such substitutions can decrease cytotoxic activity against certain cancer cell lines, such as leukemia cells.[6] This suggests that the 1-hydroxyethyl group might reduce the broad-spectrum cytotoxicity of the parent compound, potentially leading to a more favorable therapeutic index.
Postulated Anticancer Mechanism:
-
Modulated PKC Inhibition: While chelerythrine is a potent PKC inhibitor, the C-6 modification may alter its binding affinity and selectivity for different PKC isoforms.[1][5]
-
Targeting Thioredoxin Reductase: Sanguinarine, a closely related alkaloid, targets the selenocysteine residue of TXNRD1.[9] Chelerythrine likely acts similarly. The 5,6-dihydro derivative may retain this activity, leading to ROS accumulation and subsequent cell death.
-
Induction of Apoptosis and Necroptosis: Chelerythrine can induce both apoptosis and necroptosis.[9] The hydroxyethyl derivative may favor one cell death pathway over another, a critical aspect for therapeutic development.
Anti-inflammatory Activity
Chelerythrine exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways such as NF-κB and p38 MAPK.[3] This activity is highly relevant for various inflammatory diseases. The 1-hydroxyethyl derivative could retain or even enhance these properties, potentially with reduced cytotoxicity.
Postulated Anti-inflammatory Mechanism:
-
Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, 5-LOX) through the modulation of upstream signaling pathways.[10]
Antimicrobial Activity
Chelerythrine has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[1][4] The mechanism involves disruption of the cell membrane and wall. The structural modifications in this compound may influence its interaction with microbial membranes.
Proposed Experimental Validation
To rigorously evaluate the biological activity of this compound, a systematic experimental approach is necessary.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and cytostatic effects of the compound on a panel of human cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| HCT116 | Experimental Value |
| MCF-10A | Experimental Value |
Mechanism of Action Elucidation
Objective: To investigate the molecular mechanisms underlying the anticancer activity.
Experimental Workflow:
Caption: Experimental workflow for elucidating the anticancer mechanism.
In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the compound's ability to suppress inflammatory responses in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM.
-
Seeding: Seed cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Signaling Pathway Analysis:
Caption: Postulated inhibition of the NF-kB signaling pathway.
Data Interpretation and Future Directions
The experimental data will provide a foundational understanding of the biological activity of this compound.
-
Anticancer Profile: A high IC50 value against cancer cells coupled with a significantly higher IC50 against non-cancerous cells would suggest a favorable therapeutic window. Mechanistic studies will reveal if the compound retains the multi-target profile of chelerythrine or exhibits a more selective mode of action.
-
Anti-inflammatory Potential: Potent inhibition of NO production and pro-inflammatory cytokines would warrant further investigation in animal models of inflammation.
-
Structure-Activity Relationship: The data generated for this derivative should be compared with that of chelerythrine and other C-6 substituted analogs to build a comprehensive SAR model. This will guide the design of future derivatives with improved efficacy and safety profiles.
Future research should focus on in vivo studies to assess the compound's efficacy, pharmacokinetics, and toxicity in animal models. Furthermore, advanced techniques such as proteomics and transcriptomics can be employed to identify novel cellular targets and pathways modulated by this compound.
Conclusion
This compound represents an intriguing molecule at the intersection of natural product chemistry and modern drug discovery. While direct evidence of its biological activity is currently nascent, the wealth of information on its parent compound, chelerythrine, provides a strong rationale for its investigation. The proposed experimental framework offers a systematic approach to characterizing its anticancer and anti-inflammatory potential. Through rigorous scientific inquiry, the therapeutic promise of this and other novel benzophenanthridine derivatives can be fully realized.
References
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Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC - PubMed Central. [Link]
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Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds - PubMed. [Link]
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Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - MDPI. [Link]
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Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PubMed Central. [Link]
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The structures of chelerythrine (1), sanguinarine (2), and bocconoline. - ResearchGate. [Link]
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Derivatives of sanguinarine S1–S8 and chelerythrine C1–C8. - ResearchGate. [Link]
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β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PubMed Central. [Link]
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A Technical Guide to the Pharmacological Profile of Dihydrochelerythrine
Executive Summary
Dihydrochelerythrine (DHC) is a naturally occurring benzophenanthridine alkaloid derived from plants such as those from the Garcinia and Macleaya genera.[1] As a reduced metabolite of the more widely studied compound chelerythrine, DHC has emerged as a molecule of significant interest due to its broad and potent pharmacological activities.[2] This guide provides an in-depth technical overview of the pharmacological profile of dihydrochelerythrine, synthesizing current research to offer a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore its core mechanisms of action in oncology, its broad-spectrum antimicrobial efficacy, and its emerging anti-inflammatory properties. This document is structured to provide not only declarative knowledge but also the underlying scientific rationale and validated experimental protocols for its investigation.
Introduction to Dihydrochelerythrine
1.1 Chemical Identity and Physicochemical Properties
Dihydrochelerythrine is a structurally complex alkaloid with a distinct polycyclic aromatic framework. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1,2-dimethoxy-12-methyl-13H-[3]benzodioxolo[5,6-c]phenanthridine | [4] |
| CAS Number | 6880-91-7 | |
| Molecular Formula | C₂₁H₁₉NO₄ | |
| Molecular Weight | 349.38 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Readily soluble in DMSO, chloroform, dichloromethane; slightly soluble in methanol; insoluble in water. | [5] |
1.2 Natural Occurrence and Synthesis
DHC is naturally found in the stem bark and leaves of various plants, including Garcinia lucida, Macleaya microcarpa, and Zanthoxylum nitidum.[1][6] While natural product isolation remains a primary source, synthetic routes have been developed to produce DHC and its derivatives for further study. One notable method involves an intramolecular Suzuki coupling, which provides a convenient pathway to the core structure and allows for the generation of novel analogues.[7]
1.3 Relationship to Chelerythrine
Dihydrochelerythrine is the reduced, and generally more stable, form of chelerythrine. The parent compound, chelerythrine, is a quaternary benzophenanthridine alkaloid known for its potent biological activities, but also for its higher cytotoxicity.[2][8] Studies comparing the two have found that while both compounds can induce apoptosis and cell cycle arrest, chelerythrine is often more potent.[2] For example, chelerythrine activates caspase-8, an initiator caspase in the extrinsic apoptotic pathway, whereas DHC's activity is primarily centered on the intrinsic mitochondrial pathway.[2] This distinction suggests that DHC may offer a more targeted mechanism of action with a potentially wider therapeutic window.
Anticancer Profile
The anticancer properties of dihydrochelerythrine are among its most extensively studied attributes. The compound exerts its effects through a multi-pronged attack on cancer cell proliferation and survival.
2.1 Core Mechanisms of Action
A primary mechanism of DHC's anticancer activity is the induction of programmed cell death, or apoptosis. In human leukemia (HL-60) cells, DHC triggers the dissipation of the mitochondrial membrane potential.[2] This event is a critical control point in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. The subsequent activation of initiator caspase-9 and executioner caspase-3 orchestrates the systematic dismantling of the cell, culminating in apoptosis and necrosis.[2]
In addition to inducing cell death, DHC can halt the proliferation of cancer cells by interfering with the cell cycle. Studies have demonstrated that DHC causes an accumulation of cells in the G1 phase of the cell cycle.[2][9] This G1 arrest prevents cells from entering the S phase (DNA synthesis), effectively stopping their division and providing a window for apoptotic mechanisms to take effect. This effect is a hallmark of compounds that modulate the cyclin-dependent kinases (CDKs) that govern cell cycle progression.[10]
At the molecular level, DHC has been shown to interact directly with nucleic acids. It binds to DNA sequences that contain contiguous guanine (G) or cytosine (C) base pairs. Furthermore, research has highlighted its role as a potent stabilizer of G-quadruplex DNA structures.[7] These are four-stranded structures that can form in G-rich regions of DNA, such as in telomeres and gene promoter regions. The stabilization of G-quadruplexes in the promoters of oncogenes can repress their transcription, while stabilization at telomeres can inhibit telomerase activity, an enzyme crucial for the immortal phenotype of cancer cells. Biophysical studies confirm that DHC's affinity for G-quadruplexes is comparable to that of chelerythrine.[7]
2.2 Spectrum of Activity and In Vitro Efficacy
DHC and its derivatives have demonstrated cytotoxicity across a range of human cancer cell lines. The potency, measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the cell line and the specific chemical derivative.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Dihydrochelerythrine | A431 | Skin Carcinoma | ~30% inhibition (conc. not specified) | [7] |
| Dihydrochelerythrine | HCT8 | Colon | 1.4 | [5][11] |
| Dihydrochelerythrine | BGC-823 | Gastric | 0.4 | [5][11] |
| Dihydrochelerythrine | A2780 | Ovarian | 3.5 | [5][11] |
| 6-Cyano DHC (CNC) | NB4 | Leukemia | 1.85 | [3] |
| 6-Cyano DHC (CNC) | MKN-45 | Gastric | 12.72 | [3] |
| DHC Derivative (2b) | PC-3 | Prostate | ~0.6-8.2 range for derivatives | [12] |
2.3 Experimental Protocols for Assessing Anticancer Activity
To ensure robust and reproducible evaluation of DHC's anticancer potential, a cascading series of validated assays is required.
This protocol assesses the metabolic activity of cells as an indicator of viability.[7]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.
-
-
Compound Treatment: Prepare serial dilutions of Dihydrochelerythrine in culture medium. Remove the old medium from the wells and add 100 µL of the DHC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
Rationale: Multiple time points are crucial to understand if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells) and to capture the kinetics of the response.[13]
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Rationale: Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The incubation time allows for sufficient accumulation of the product.[7]
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][14]
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with DHC at the predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.
-
Self-Validation: The results are interpreted based on four distinct populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic).
-
Antimicrobial Profile
Dihydrochelerythrine exhibits a remarkably broad spectrum of antimicrobial activity, positioning it as a potential lead for developing novel anti-infective agents.
3.1 Antibacterial and Antifungal Activity
DHC is effective against a variety of pathogenic bacteria and fungi. Its activity is particularly noteworthy against drug-resistant strains.
| Organism | Type | Activity Metric | Value | Source |
| Staphylococcus aureus (MRSA, SK1) | Gram+ Bacteria | MIC | 8 µg/mL | [6] |
| Staphylococcus faecalis | Gram+ Bacteria | MIC | 1.87 µg/mL | [5][11] |
| Escherichia coli (TISTR 780) | Gram- Bacteria | MIC | 16 µg/mL | [6] |
| Candida albicans | Fungus | MIC | 1.87 µg/mL | [5][11] |
| Botrytis cinerea | Fungus | Mycelial Inhibition | 98.32% at 50 µg/mL | [6][16] |
3.2 Antiparasitic Activity
In addition to bacteria and fungi, DHC has shown efficacy against protozoan parasites, including Trypanosoma and Leishmania species, which are responsible for debilitating tropical diseases.[1]
3.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[11][17]
-
Compound Preparation: Prepare a 2X stock solution of DHC in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the 2X DHC stock to the first column. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[18]
-
Rationale: This creates a logarithmic concentration gradient to precisely identify the inhibitory concentration.
-
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This dilutes the DHC to its final 1X concentration.
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of DHC that completely inhibits visible growth.[17]
Anti-inflammatory Profile
While less explored than its other activities, DHC possesses significant anti-inflammatory properties.[1] The mechanism likely involves the modulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[19][20]
4.1 Mechanistic Insights
Inflammation is often characterized by the overproduction of pro-inflammatory mediators by immune cells like macrophages.[21] Key mediators include:
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO contribute to vasodilation and cytotoxicity.[22]
-
Prostaglandins: Synthesized by COX-2, these lipids mediate pain and fever.[23]
-
Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) orchestrate the inflammatory response.[24]
Inhibiting the production of these molecules is a primary strategy for anti-inflammatory drugs. The structural similarity of DHC to other alkaloids with known anti-inflammatory effects suggests it may act by suppressing iNOS and COX-2 expression or activity in activated macrophages.
4.2 Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants using the Griess reagent.[25]
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[26]
-
Pre-treatment: Treat the cells with various concentrations of DHC for 1-2 hours.
-
Rationale: Pre-treatment allows the compound to enter the cells and engage its targets before the inflammatory stimulus is introduced.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to the wells to induce an inflammatory response and iNOS expression. Incubate for 20-24 hours.[21]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Incubate for 10-15 minutes at room temperature.[26]
-
Rationale: The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound.
-
-
Measurement: Measure the absorbance at 540-570 nm. The intensity of the color is directly proportional to the amount of NO produced.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples. Determine the concentration of DHC that inhibits NO production by 50% (IC₅₀).
Conclusion and Future Directions
Dihydrochelerythrine is a versatile natural product with a compelling pharmacological profile. Its ability to induce cancer cell-specific apoptosis, arrest cell cycle progression, and inhibit microbial growth establishes it as a strong candidate for further preclinical and clinical development. The emerging evidence of its anti-inflammatory properties further broadens its therapeutic potential.
Future research should focus on:
-
Pharmacokinetic and In Vivo Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of DHC and evaluating its efficacy and safety in animal models of cancer and inflammation.
-
Mechanism of Anti-inflammatory Action: Elucidating the precise molecular targets of DHC in inflammatory pathways, including its effects on NF-κB signaling, cytokine production (TNF-α, IL-6), and COX enzyme activity.
-
Medicinal Chemistry: Synthesizing and screening DHC derivatives to optimize potency, selectivity, and drug-like properties, potentially leading to the development of best-in-class therapeutics.
This guide provides a foundational framework for understanding and investigating the multifaceted therapeutic potential of dihydrochelerythrine compounds.
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Kumar, S., et al. (2016). Dihydrochelerythrine and its derivatives: Synthesis and their application as potential G-quadruplex DNA stabilizing agents. Bioorganic & Medicinal Chemistry, 24(13), 2887-2896. [Link]
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Zhou, L., et al. (2015). Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds. European Journal of Pharmaceutical Sciences, 66, 156-166. [Link]
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Vrba, J., et al. (2008). Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in Vitro, 22(4), 1008-1017. [Link]
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Li, T., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 747947. [Link]
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Dobrovolskaia, M. A. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Humana Press. [Link]
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An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: A Potential Modulator of Cellular Organelles in Parkinson's Disease
Abstract
This technical guide provides a comprehensive overview of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine, a benzo[c]phenanthridine alkaloid isolated from Macleaya cordata. We delve into its synthesis, chemical characterization, and known biological activities, with a particular focus on its intriguing effects on cellular organelles implicated in the pathogenesis of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic avenues for neurodegenerative disorders. We will explore the mechanism of action, supported by data from phenotypic screening on patient-derived cells, and provide detailed experimental protocols to facilitate further investigation.
Introduction: The Emerging Role of Organelle Dysfunction in Parkinson's Disease and the Potential of Natural Products
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While the precise etiology of PD remains multifactorial, mounting evidence points to the central role of mitochondrial dysfunction and impaired autophagy in its pathogenesis.[2][3] Mitochondria, the cellular powerhouses, are critical for neuronal survival, and their dysfunction leads to energy deficits, oxidative stress, and ultimately, cell death. Autophagy is a cellular recycling process responsible for clearing damaged organelles and aggregated proteins, including the pathological hallmark of PD, α-synuclein.[2] A failure in this quality control system contributes to the accumulation of toxic cellular debris and neurodegeneration.
Natural products have historically been a rich source of novel therapeutic agents.[4] Their inherent structural diversity and biological activity make them ideal candidates for exploring new therapeutic strategies. Phenotypic screening, an unbiased approach that assesses the effects of compounds on cellular models of disease, has emerged as a powerful tool for identifying natural products with potential therapeutic relevance.[5][6] It is within this context that this compound has been identified as a molecule of interest.
Synthesis and Characterization of this compound
Isolation from Natural Sources
This compound is a naturally occurring alkaloid that has been isolated from the plant Macleaya cordata, a member of the Papaveraceae family.[1][7] Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.[1][2]
Postulated Synthetic Pathway
While a detailed, peer-reviewed synthesis of this compound has not been explicitly published, a plausible synthetic route can be postulated based on the synthesis of related 6-substituted dihydrochelerythrine derivatives. The key final step would likely involve the reduction of a 6-acetyl precursor.
Workflow for the Postulated Synthesis:
Caption: Postulated synthetic workflow for this compound.
Step 1: Synthesis of 6-Acetyl-5,6-dihydrochelerythrine (Hypothetical)
The synthesis would likely begin with dihydrochelerythrine, which can be prepared via various established methods. Acetylation at the 6-position could potentially be achieved through a reaction with an appropriate acetylating agent.
Step 2: Reduction to this compound
The carbonyl group of 6-acetyl-5,6-dihydrochelerythrine could then be reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[5][8] This reaction is a standard and efficient method for the conversion of ketones to alcohols in organic synthesis.[9]
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of expected and reported data.
| Technique | Data Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzo[c]phenanthridine core, methoxy groups, the N-methyl group, and the protons of the 1-hydroxyethyl side chain, including the characteristic quartet and doublet for the ethyl group. |
| ¹³C NMR | Resonances for the quaternary and protonated carbons of the aromatic rings, the methoxy carbons, the N-methyl carbon, and the carbons of the 1-hydroxyethyl substituent. |
| Mass Spec. | A molecular ion peak consistent with the molecular formula C₂₃H₂₃NO₅. |
Note: Detailed, publicly available ¹H and ¹³C NMR spectra are limited. Researchers should refer to the primary isolation papers for specific chemical shift values and coupling constants.
Biological Activity and Mechanism of Action in a Parkinson's Disease Model
The most significant biological activity reported for this compound is its ability to perturb key cellular organelles in a Parkinson's disease patient-derived cell model.[1]
Phenotypic Screening in a Patient-Derived Cell Line
In a study by Nguyen et al. (2020), a cytological profiling assay was conducted using a human olfactory neurosphere-derived (hONS) cell line from a Parkinson's disease patient.[1] This unbiased screening method allows for the simultaneous assessment of a compound's effect on multiple cellular components.
Perturbation of Cellular Organelles
The study revealed that this compound significantly perturbs the features of:
-
Early Endosomes: These are sorting stations in the endocytic pathway, and their disruption can impact cellular trafficking and signaling.
-
Mitochondria: As discussed, mitochondrial dysfunction is a cornerstone of PD pathology.
-
Autophagosomes: These are key structures in the autophagy pathway, and their perturbation suggests an interference with the cellular clearance of damaged components.[1]
This multi-targeted effect on organelles central to PD pathogenesis makes this compound a compelling molecule for further investigation.
Signaling Pathway Perturbation:
Caption: Cellular targets of this compound in a PD model.
Experimental Protocols
To facilitate further research, this section provides a generalized protocol for a cytological profiling assay, based on methodologies used in phenotypic screening for neurodegenerative diseases.[10][11]
Cytological Profiling Assay
Objective: To assess the phenotypic effects of this compound on a Parkinson's disease patient-derived neuronal cell line.
Materials:
-
Human olfactory neurosphere-derived (hONS) cells from a PD patient (or other relevant neuronal cell line).
-
Cell culture medium and supplements.
-
384-well, optically clear bottom plates.
-
This compound (test compound).
-
Vehicle control (e.g., DMSO).
-
Fluorescent dyes for staining cellular organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, and antibodies for specific endosomal and autophagosomal markers).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary and secondary antibodies.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed the hONS cells into 384-well plates at an appropriate density and allow them to adhere and proliferate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Staining of Live Organelles (if applicable): For live-cell imaging of certain organelles like mitochondria, add the fluorescent dye (e.g., MitoTracker) to the live cells and incubate according to the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with primary antibodies targeting specific organelle markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system, capturing multiple fields of view per well.
-
Image Analysis: Use image analysis software to quantify various phenotypic features, such as organelle morphology, intensity, number, and spatial distribution.
Data Presentation and Interpretation
The data from cytological profiling is typically presented as a multiparametric "phenotypic fingerprint." This can be visualized using heatmaps or spider plots, where each parameter represents a measured cellular feature.
Table of Quantifiable Phenotypic Parameters:
| Organelle | Parameter | Description |
| Mitochondria | Mitochondrial Mass | Total intensity of mitochondrial stain. |
| Mitochondrial Morphology | Measures of mitochondrial length, branching, and circularity. | |
| Membrane Potential | Intensity of potential-sensitive dyes (e.g., TMRM). | |
| Autophagy | Autophagosome Number | Count of puncta for markers like LC3. |
| Autophagosome Size | Area of LC3-positive puncta. | |
| Endosomes | Early Endosome Number | Count of EEA1-positive vesicles. |
| Early Endosome Size | Area of EEA1-positive vesicles. |
Statistical analysis, such as Z-scores or p-values, should be used to determine the significance of the observed perturbations compared to the vehicle control.
Discussion and Future Directions
The discovery of this compound's activity in a PD patient-derived cell model opens up several avenues for future research.
-
Mechanism Deconvolution: Further studies are needed to elucidate the precise molecular targets of this compound within the endosomal, mitochondrial, and autophagic pathways.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial for optimizing its potency and selectivity. For instance, studies on the related 6-(2-hydroxypropyl)-dihydrochelerythrine showed a decrease in anticancer activity, suggesting that the nature of the 6-position substituent is critical for biological activity.
-
In Vivo Validation: The efficacy of this compound needs to be validated in animal models of Parkinson's disease to assess its neuroprotective effects and pharmacokinetic properties.
-
Therapeutic Potential: If validated, this compound or its derivatives could represent a novel therapeutic strategy for PD, targeting the fundamental cellular processes that are compromised in the disease.
Conclusion
This compound is a promising natural product with a unique biological activity profile relevant to Parkinson's disease. Its ability to modulate multiple key cellular organelles highlights the potential of phenotypic screening for the discovery of novel therapeutic leads. This technical guide provides a foundation for researchers to further explore the synthesis, mechanism of action, and therapeutic potential of this intriguing molecule.
References
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- Chen, J., et al. (2017). Mass spectrometry-guided isolation of two new dihydrobenzophenanthridine alkaloids from Macleaya cordata. Natural Product Research, 31(12), 1419-1424.
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- Nguyen, T. H. T., et al. (2020). Chemical constituents from Macleaya cordata (Willd) R. Br. and their phenotypic functions against a Parkinson's disease patient-derived cell line. Bioorganic & Medicinal Chemistry, 28(21), 115732.
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A Technical Guide to the Discovery and Isolation of Novel Benzophenanthridine Alkaloids
Abstract
Benzophenanthridine alkaloids, a significant class of isoquinoline alkaloids, are predominantly found in plant families such as Papaveraceae and Rutaceae.[1][2][3][4] These compounds have garnered substantial interest within the scientific and medical communities due to their wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][5][6] The discovery of novel benzophenanthridine alkaloids with enhanced efficacy and reduced toxicity remains a critical objective in drug development. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the methodologies and strategies integral to the successful discovery and isolation of these valuable natural products. We will explore the entire workflow, from initial discovery strategies, through sophisticated extraction and isolation protocols, to the definitive structural elucidation of new chemical entities.
Discovery Strategies: The Genesis of Novel Leads
The inception of any natural product discovery program lies in the strategic identification of promising biological sources. For benzophenanthridine alkaloids, a multi-pronged approach, combining traditional knowledge with modern screening technologies, has proven to be the most fruitful.
The Ethnobotanical Approach: A Bridge Between Traditional Knowledge and Modern Science
Historically, the ethnobotanical approach has been instrumental in the discovery of numerous pharmaceuticals, including well-known alkaloids like morphine and quinine.[7][8] This strategy leverages the traditional medicinal knowledge of indigenous communities to identify plants with potential therapeutic properties.[9][10] For benzophenanthridine alkaloids, this approach is particularly relevant as many of the plant species known to produce them have a history of use in traditional medicine for treating ailments such as inflammation, infections, and gastrointestinal issues.[7]
The rationale behind this approach is that a plant's traditional use for a specific disease may indicate the presence of bioactive compounds. This targeted selection method can be more efficient than random screening. The process typically involves:
-
Field Research and Collaboration: Engaging with local communities and traditional healers to document the use of medicinal plants.
-
Plant Identification and Collection: In collaboration with botanists and ethnobotanists, promising plant species are collected and authenticated.[11]
-
Bioassay-Guided Investigation: Extracts from these plants are then subjected to a panel of in vitro bioassays to validate their traditional use and guide the isolation of active constituents.[9]
High-Throughput Screening (HTS): A Modern Engine for Discovery
In contrast to the targeted ethnobotanical approach, high-throughput screening (HTS) offers a brute-force method to assess vast libraries of natural product extracts or compounds for a specific biological activity.[12] This is particularly useful for identifying compounds with novel mechanisms of action.[12]
Workflow for HTS in Alkaloid Discovery:
-
Library Generation: Creation of a diverse library of plant extracts, often fractionated to reduce complexity.
-
Assay Development: Design of a robust and automated bioassay relevant to the desired therapeutic area (e.g., cytotoxicity assays for anticancer drug discovery).[12]
-
Screening: Automated screening of the library against the target.
-
Hit Identification and Confirmation: Identification of "hits" (active extracts) and subsequent confirmation of their activity.
-
Bioassay-Guided Fractionation: The active extracts are then subjected to fractionation to isolate the bioactive compounds.[9]
The primary advantage of HTS is its ability to screen thousands of samples in a short period, significantly increasing the chances of discovering novel bioactive molecules.[13][14][15]
Extraction: Liberating the Alkaloids from the Matrix
The initial step in isolating natural products is the extraction process, which aims to efficiently remove the target compounds from the plant matrix.[16][17][18] The choice of extraction method is critical and depends on the physicochemical properties of the target alkaloids and the nature of the plant material.
Conventional Extraction Techniques
Traditional solvent extraction methods are still widely used due to their simplicity and scalability.[19][20]
-
Maceration: This simple technique involves soaking the plant material in a solvent for a period of time.[18][19] It is straightforward but can be time-consuming and less efficient.
-
Percolation: A more efficient continuous process where fresh solvent is passed through the plant material, leading to a more exhaustive extraction.[18]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent, which is repeatedly vaporized and condensed, to extract the compounds. This is more efficient than maceration or percolation but the heat can degrade thermolabile compounds.[18]
-
Acid-Base Extraction: This is a highly effective method for the selective extraction of alkaloids. The plant material is first extracted with an acidic aqueous solution, which protonates the basic nitrogen atom of the alkaloids, making them water-soluble. The aqueous extract is then basified, deprotonating the alkaloids and making them soluble in organic solvents, allowing for their separation from other plant constituents.[21][22][23]
Modern Extraction Techniques
To overcome the limitations of conventional methods, several modern techniques have been developed that offer higher efficiency, reduced solvent consumption, and shorter extraction times.[17][18][19]
| Technique | Principle | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[19] | Faster, increased yield, less solvent. | Potential for degradation of some compounds due to localized high temperatures. |
| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and water within the plant cells, causing them to rupture and release the target compounds.[19][20] | Very fast, reduced solvent usage, higher yields. | Requires specialized equipment; potential for thermal degradation. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO2) as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.[16] | Highly selective, solvent-free final product. | High initial equipment cost. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at elevated temperatures and pressures, below their critical points. | Fast, efficient, and requires less solvent than traditional methods.[18] | High initial investment. |
Isolation and Purification: The Path to a Single Molecule
Following extraction, the crude extract is a complex mixture of compounds. The isolation and purification of the target benzophenanthridine alkaloids require a systematic application of chromatographic techniques.[16][24][25]
Chromatographic Techniques: The Core of Purification
Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[16]
A typical workflow for the isolation of benzophenanthridine alkaloids is as follows:
Caption: A generalized workflow for the isolation of benzophenanthridine alkaloids.
3.1.1 Column Chromatography (CC)
Column chromatography is the workhorse for the initial fractionation of crude extracts.[16][20]
-
Stationary Phase: Silica gel is the most commonly used adsorbent for alkaloid separation.[25] Its slightly acidic nature can lead to strong adsorption of basic alkaloids. In such cases, basic alumina or deactivated silica gel (by adding a small amount of triethylamine to the mobile phase) can be more effective.[25]
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is common.
3.1.2 Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the separation in column chromatography and for optimizing the mobile phase.[20] It is a quick and inexpensive way to analyze the composition of fractions.
3.1.3 High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification of alkaloids.[16][22][24]
-
Preparative HPLC: This is the gold standard for obtaining highly pure compounds.[25] Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile/methanol and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Step-by-Step Protocol for Preparative HPLC Purification:
-
Sample Preparation: Dissolve the semi-purified fraction in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes.
-
Injection and Elution: Inject the sample and run the gradient program.
-
Fraction Collection: Collect fractions based on the retention time of the target peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fractions using a rotary evaporator or lyophilizer.
Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[17][26][27]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[16][28]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule.[16][28][29] A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
| NMR Experiment | Information Provided |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. |
| ¹³C NMR | Provides information about the number and type of carbon atoms. |
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically through 2-3 bonds).[29] |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows which protons are directly attached to which carbon atoms.[29] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule.[29] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows which protons are close to each other in space, providing information about the stereochemistry of the molecule.[29] |
Caption: The workflow for the structural elucidation of a novel alkaloid.
Conclusion
The discovery and isolation of novel benzophenanthridine alkaloids is a challenging yet rewarding endeavor that sits at the intersection of traditional knowledge and cutting-edge science. A successful program requires a deep understanding of ethnobotany, modern analytical chemistry, and a systematic and logical approach to problem-solving. The methodologies outlined in this guide provide a robust framework for researchers to navigate the complexities of natural product chemistry and to unlock the therapeutic potential of this important class of alkaloids.
References
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An In-Depth Technical Guide to the Cellular Organelle Effects of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a derivative of the well-characterized benzophenanthridine alkaloid, chelerythrine.[1][2] While research on this specific derivative is emerging, initial findings indicate it significantly perturbs the structure and function of critical cellular organelles, including mitochondria, early endosomes, and autophagosomes.[3] This guide synthesizes the direct evidence available for this compound and builds upon the extensive body of research for its parent compound, chelerythrine, to provide a comprehensive mechanistic framework. The multi-organelle impact of this compound class, particularly on mitochondrial integrity, endoplasmic reticulum stress, and cell cycle progression, positions it as a molecule of significant interest for therapeutic development in oncology and neurodegenerative diseases.
Part 1: Introduction to the Benzophenanthridine Alkaloid Class
Benzophenanthridine alkaloids, such as chelerythrine and sanguinarine, are naturally occurring compounds known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Their mechanism of action is often pleiotropic, engaging multiple cellular targets. Chelerythrine, the parent compound of the molecule of interest, is extensively studied as a potent inhibitor of Protein Kinase C (PKC), a key regulator of numerous cellular processes.[6][7] The derivative, this compound, retains the core benzophenanthridine structure but is modified with a hydroxyethyl group. Such modifications can alter the compound's solubility, cell permeability, and target affinity, potentially refining its therapeutic window. This guide will explore its observed effects and the probable underlying mechanisms inherited from its chemical lineage.
Part 2: The Mitochondrion as a Primary Target
Evidence suggests that this compound significantly perturbs mitochondria.[3] The parent compound, chelerythrine, is known to aggregate in mitochondria, inducing dysfunction through multiple mechanisms that likely extend to its derivatives.[8]
Morphological and Functional Alterations
Treatment with related compounds is associated with profound changes in mitochondrial morphology, including extensive mitochondrial fragmentation.[9] This fission event is often an early indicator of cellular stress, preceding the subsequent collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[9][10] Functionally, this leads to a shutdown of oxidative phosphorylation, depletion of cellular ATP, and a surge in reactive oxygen species (ROS).[11][12]
Core Mechanisms of Mitochondrial Disruption
-
Calcium (Ca²⁺) Dysregulation: Chelerythrine is reported to inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[13] This inhibition leads to an accumulation of Ca²⁺ in the cytoplasm, which is then sequestered by mitochondria. The resulting mitochondrial Ca²⁺ overload is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP), leading to ΔΨm collapse and apoptosis.[13]
-
Oxidative Stress Induction: Chelerythrine and sanguinarine are potent inhibitors of cytosolic thioredoxin reductase 1 (TXNRD1), a key enzyme in cellular redox homeostasis.[11] Inhibition of TXNRD1 cripples the cell's ability to manage oxidative damage, leading to elevated ROS levels, which further damages mitochondrial components and induces ER stress.[11]
Signaling Pathway: Mitochondrial-Mediated Apoptosis
Caption: Mitochondrial apoptosis pathway induced by the compound.
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the ratiometric dye JC-1 and flow cytometry to quantify changes in ΔΨm, a key indicator of mitochondrial health.
-
Cell Preparation: Plate cells (e.g., HeLa, SH-SY5Y) in a 6-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 30 minutes).
-
Staining:
-
Aspirate the media and wash cells once with 1X PBS.
-
Add 1 mL of pre-warmed media containing 2 µM JC-1 dye to each well.
-
Incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Cell Harvesting:
-
Aspirate the JC-1 staining solution and wash cells twice with 1X PBS.
-
Trypsinize the cells, neutralize with complete media, and transfer to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% FBS).
-
Analyze immediately on a flow cytometer. Healthy, polarized mitochondria will show high red fluorescence (J-aggregates, FL2 channel). Apoptotic cells with depolarized mitochondria will show high green fluorescence (JC-1 monomers, FL1 channel).
-
Self-Validation: The vehicle control should show a high red/green fluorescence ratio, while the CCCP positive control should show a low ratio. The experimental treatment should demonstrate a dose-dependent shift from red to green fluorescence.
-
Part 3: Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The induction of oxidative stress by chelerythrine is known to trigger ER stress.[11] This occurs when unfolded or misfolded proteins accumulate in the ER lumen, activating a signaling network called the Unfolded Protein Response (UPR).[14]
Activation of UPR Signaling Arms
The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[15]
-
PERK Pathway: Upon activation, PERK phosphorylates the translation initiation factor eIF2α, halting global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of ATF4, a transcription factor that upregulates genes involved in autophagy and apoptosis, including CHOP.[15]
-
IRE1 Pathway: Activated IRE1 splices XBP1 mRNA, producing a potent transcription factor (XBP1s) that drives the expression of ER chaperones and proteins involved in ER-associated degradation (ERAD).[15]
-
ATF6 Pathway: ATF6 translocates to the Golgi, where it is cleaved to release a transcriptionally active fragment that also upregulates chaperone genes.[15] If ER homeostasis cannot be restored, the UPR shifts from a pro-survival to a pro-apoptotic response, primarily through the action of CHOP.[16]
Diagram: The Unfolded Protein Response (UPR)
Caption: The three major signaling arms of the UPR.
Experimental Protocol: Western Blot for ER Stress Markers
-
Lysate Preparation: Treat cells as described previously. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-20% polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-GRP78 (BiP), anti-CHOP (GADD153), anti-phospho-eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Validation: Tunicamycin or thapsigargin should be used as positive controls to robustly induce the UPR and validate antibody performance.[17] A dose-dependent increase in GRP78, p-eIF2α, and CHOP expression following treatment would confirm ER stress induction.
Part 4: Nuclear Effects and Cell Cycle Regulation
Chelerythrine and its derivatives are known to arrest the cell cycle, a common outcome for DNA-damaging or stress-inducing agents.[10] The specific phase of arrest can be cell-type dependent, with reports of both G1 and G2/M phase accumulation.[10][18]
Mechanisms of Cell Cycle Arrest
Cell cycle progression is governed by cyclin-dependent kinases (CDKs). Arrest is typically mediated by CDK inhibitors (CKIs) like p21 and p27.[19] Stress signals, often originating from mitochondrial dysfunction or ER stress, can activate pathways (e.g., p53-dependent or independent) that lead to the upregulation of these inhibitors. This prevents the cell from progressing to the next phase, allowing time for repair or, if the damage is too severe, commitment to apoptosis.[19]
Quantitative Data from Related Compounds
| Compound | Cell Line | Effect | IC₅₀ / Concentration | Reference |
| Chelerythrine | HL-60 | Cytotoxicity | IC₅₀ = 2.6 µM (4h) | [10] |
| Chelerythrine | HeLa | p38/JNK1 Activation | ~0.66 µM | [6] |
| Chelerythrine | Rat Brain | PKC Inhibition | IC₅₀ = 0.66 µM | [7] |
| 6-cyano dihydrochelerythrine | NB4 | Cytotoxicity | IC₅₀ = 1.85 µM | [20] |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis via PI staining.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Plate 1x10⁶ cells in 60mm dishes. After treatment, collect both floating and adherent cells.
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry, collecting the linear fluorescence signal (FL2-A or PE-A) for DNA content.
-
Validation: A healthy, asynchronously dividing cell population will show distinct G0/G1 and G2/M peaks. A positive control for G2/M arrest, such as nocodazole, should be used. The analysis software will model the histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[19]
Part 5: Perturbation of Endosomes and Autophagosomes
Direct evidence indicates that this compound perturbs early endosomes and autophagosomes.[3] This implicates the compound in the regulation of endo-lysosomal trafficking and autophagy, two critical processes for cellular homeostasis, protein and organelle turnover, and pathogen defense.
The mechanism may be linked to the inhibition of PKC, as various PKC isoforms are known to regulate different stages of autophagy and endocytosis.[6] Disruption of these pathways can lead to the accumulation of toxic protein aggregates and damaged organelles, a hallmark of neurodegenerative diseases like Parkinson's, where this compound has been studied.[3]
Part 6: Summary and Future Directions
This compound is an alkaloid that exerts profound effects on multiple cellular organelles. Based on direct evidence and the well-documented activities of its parent compound, chelerythrine, a clear picture emerges:
-
Mitochondria: Induces mitochondrial-mediated apoptosis through calcium overload and oxidative stress.
-
Endoplasmic Reticulum: Triggers ER stress and the UPR, which can culminate in apoptosis if the stress is unresolved.
-
Nucleus: Causes cell cycle arrest, preventing the proliferation of stressed cells.
-
Vesicular System: Perturbs endosomal and autophagic pathways, impacting cellular clearance mechanisms.
The ability to simultaneously engage these interconnected stress pathways makes this compound class a powerful tool for inducing cell death, particularly in cancer cells that often have elevated basal levels of oxidative and ER stress.
Future research should focus on:
-
Direct Mechanistic Validation: Confirming that this compound directly inhibits targets like SERCA and TXNRD1.
-
Structure-Activity Relationship (SAR): Elucidating the precise role of the 1-hydroxyethyl group in modulating target affinity, selectivity, and pharmacokinetic properties compared to chelerythrine.
-
Therapeutic Potential: Further exploring its efficacy in pre-clinical models of cancer and neurodegeneration, with a focus on identifying biomarkers of response.
References
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- Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds. PubMed.
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the tre
- EFFECTS OF SANGUINARINE AND CHELERYTHRINE ON THE CELL CYCLE AND APOPTOSIS.
- Chelerythrine - Wikipedia. Wikipedia.
- Structural modification of sanguinarine and chelerythrine and their antibacterial activity. PubMed.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. PubMed.
- Chelerythrine is a potent and specific inhibitor of protein kinase C. PubMed.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central.
- Structural modification of sanguinarine and chelerythrine and their antibacterial activity. semanticscholar.org.
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- Endoplasmic Reticulum Stress: Its Role in Disease and Novel Prospects for Therapy. PubMed Central.
- Arsenic trioxide-induced cell apoptosis and cell cycle arrest are potentiated by 1,25-dihydroxyvitamin D3 in human leukemia K562 cells. PubMed Central.
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A Technical Guide to the Anticancer Properties of Chelerythrine and Its Analogs for Drug Development Professionals
Abstract
Chelerythrine, a natural benzophenanthridine alkaloid, has emerged as a compelling candidate in oncology research due to its extensive and potent anticancer activities across a variety of tumor types.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer effects of chelerythrine and its structural analogs. We will explore its role in inducing programmed cell death, enforcing cell cycle arrest, and inhibiting tumor metastasis. Furthermore, this document details key experimental protocols for evaluating its efficacy, summarizes critical quantitative data, and discusses the structure-activity relationships of its analogs, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The Therapeutic Potential of Chelerythrine
Chelerythrine is a quaternary benzophenanthridine alkaloid predominantly isolated from plants of the Papaveraceae family, such as Chelidonium majus (Greater Celandine).[2] Historically used in traditional medicine, modern scientific investigation has revealed its significant pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][3] Its planar aromatic structure allows it to interact with various biological macromolecules, particularly nucleic acids and proteins, making it a multi-target agent.[4][5] The anticancer prowess of chelerythrine is attributed to its capacity to modulate a multitude of cellular processes, including apoptosis, cell cycle progression, and metastatic invasion, making it a promising scaffold for the development of novel cancer therapeutics.[1][2]
Molecular Mechanisms of Action
Chelerythrine exerts its anticancer effects through a complex and multifaceted mechanism, targeting several critical signaling pathways that govern cell survival, proliferation, and death.
Induction of Programmed Cell Death: Apoptosis and Necroptosis
A primary strategy by which chelerythrine eliminates cancer cells is through the induction of programmed cell death.
A. Intrinsic (Mitochondrial) Apoptosis: Chelerythrine is a potent inducer of the mitochondrial pathway of apoptosis.[6] It disrupts mitochondrial function by generating reactive oxygen species (ROS), possibly hydrogen peroxide, which leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7] This event is a critical initiation step in the apoptotic cascade. The released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[1] Active caspase-9 subsequently cleaves and activates effector caspases like caspase-3, leading to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately, apoptotic cell death.[6]
Chelerythrine also modulates the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bid, further tipping the balance towards apoptosis.[6]
Signaling Pathway: Chelerythrine-Induced Mitochondrial Apoptosis
Caption: Chelerythrine induces apoptosis via ROS generation and Bcl-2 protein regulation.
B. Necroptosis: Recent studies have revealed that in addition to apoptosis, chelerythrine can induce another form of programmed cell death called necroptosis, particularly in gastric cancer cells.[8] This process is dependent on the kinase activity of RIPK1. The cell death induced by chelerythrine in these cells could be rescued by Necrostatin-1 (Nec-1), a specific inhibitor of RIPK1, confirming the involvement of the necroptotic pathway.[8] This finding is significant as many cancers develop resistance to apoptosis, and inducing an alternative death pathway like necroptosis presents a valuable therapeutic strategy.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Chelerythrine effectively halts this proliferation by inducing cell cycle arrest, primarily at the G1 phase.[9][10] In human promyelocytic leukemia HL-60 cells, both chelerythrine and its analog dihydrochelerythrine were found to cause an accumulation of cells in the G1 phase of the cell cycle.[10] This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. The mechanism often involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, which bind to and inhibit the activity of cyclin/CDK complexes required for G1/S transition.[9][11]
Inhibition of Key Signaling Pathways
Chelerythrine's anticancer activity is also linked to its ability to inhibit several pro-survival signaling pathways.
-
Protein Kinase C (PKC) Inhibition: Chelerythrine is widely recognized as a potent and selective inhibitor of Protein Kinase C (PKC), with an IC50 value of 0.66 µM.[2][12] It acts as a competitive inhibitor with respect to the phosphate acceptor substrate and non-competitive with ATP.[12][13] Since PKC isoforms are involved in numerous cellular processes including proliferation and survival, their inhibition by chelerythrine disrupts these pathways, contributing to its antitumor effects.[2]
-
Thioredoxin Reductase (TXNRD1) Inhibition: Chelerythrine is a novel inhibitor of thioredoxin reductase 1 (TXNRD1), a key enzyme in maintaining cellular redox balance.[8] By irreversibly binding to the active site of TXNRD1, chelerythrine disrupts cellular redox homeostasis, leading to increased oxidative stress and subsequent cell death.[8]
-
MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical in regulating cell fate. Chelerythrine has been shown to activate the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[1][14] In contrast, it can also modulate the MEK/ERK pathway, which is typically pro-survival, in a context-dependent manner to induce apoptosis.[1]
-
PI3K/Akt/mTOR Pathway Inhibition: In osteosarcoma cancer stem-like cells, chelerythrine has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[15] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by chelerythrine contributes to the suppression of cancer cell stemness and malignancy.[15]
Anti-Metastatic and Anti-Invasive Effects
Metastasis is the leading cause of cancer-related mortality. Chelerythrine has demonstrated the ability to suppress tumor invasion and metastasis. It achieves this by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix and facilitating cancer cell invasion.[1] This downregulation is mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway.[15] Furthermore, chelerythrine has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced epithelial–mesenchymal transition (EMT), a key process for cancer cell migration and metastasis.[16]
Chelerythrine Analogs and Structure-Activity Relationship (SAR)
The development of chelerythrine analogs aims to enhance anticancer potency while reducing toxicity to normal cells.[2]
-
Natural Analogs: Sanguinarine, another well-studied benzophenanthridine alkaloid, shares significant structural similarity and many anticancer mechanisms with chelerythrine, such as TXNRD1 inhibition and ROS generation.[8] Dihydrochelerythrine, a reduced form, also induces apoptosis and G1 cell cycle arrest, although it appears to be less cytotoxic than chelerythrine.[10]
-
Synthetic Analogs: Synthetic modifications have yielded promising compounds. For instance, NK109, a 7-O-demethylated analog of chelerythrine, exhibits significantly more potent growth-inhibitory activity against cancer cell lines.[4]
-
Key Structural Features: The anticancer activity of these compounds is strongly linked to specific structural features. The presence of a planar, N-methyl quaternary nitrogen is crucial for biological activity, facilitating intercalation with DNA and interaction with protein targets.[4][5] Substitutions on the phenanthridine core, particularly at the C7 and C8 positions, can significantly modulate cytotoxicity and target specificity.[4] For example, the presence of a hydroxyl group in the analog fagaronine was found to reduce the hepatotoxicity observed with chelerythrine and sanguinarine, providing a valuable insight for designing safer drugs.[17]
Quantitative Data Summary
The potency of chelerythrine varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.
Table 1: Cytotoxicity of Chelerythrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| NCI-N87 | Gastric Cancer | MTT | ~3 µM | 24 h | [8] |
| AGS | Gastric Cancer | MTT | ~3 µM | 24 h | [8] |
| MKN45 | Gastric Cancer | MTT | ~3 µM | 24 h | [8] |
| HL-60 | Promyelocytic Leukemia | MTT | 2.6 µM | 4 h | [10] |
| MCF-7 | Breast Adenocarcinoma | MTT | Cytotoxic at 10 µM | 48 h | [18] |
| SMMC-7721 | Hepatoma | - | Dose-dependent inhibition | - | [6] |
Table 2: Effects of Chelerythrine on Cell Cycle Distribution
| Cell Line | Cancer Type | Effect | Reference |
| HL-60 | Promyelocytic Leukemia | Accumulation in G1 phase | [9][10] |
| Prostate Cancer Cells | Prostate Cancer | Cell cycle arrest | [9] |
| SMMC-7721 | Hepatoma | Accumulation in S phase | [6] |
Experimental Protocols for Preclinical Evaluation
To assess the anticancer properties of chelerythrine or its analogs, a series of standardized in vitro assays are required.
Workflow: In Vitro Evaluation of an Anticancer Compound
Caption: A standard workflow for the preclinical evaluation of chelerythrine's anticancer effects.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of chelerythrine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with chelerythrine at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis for Protein Expression
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle, and metastasis signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with chelerythrine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p21, MMP-9, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Conclusion and Future Directions
Chelerythrine is a potent, multi-targeted anticancer agent with a well-documented ability to induce programmed cell death, halt cell cycle progression, and inhibit metastasis in a wide range of cancers.[1] Its diverse mechanisms of action, including the inhibition of key enzymes like PKC and TXNRD1 and the modulation of critical signaling pathways like MAPK and PI3K/Akt, make it an attractive lead compound for oncology drug development.
Future research should focus on several key areas:
-
Toxicology and Bioavailability: Comprehensive in vivo studies are needed to fully characterize the pharmacokinetic properties and potential toxicities of chelerythrine, particularly its reported hepatotoxicity at higher doses.[17]
-
Analog Development: Further synthesis and screening of analogs are warranted to identify derivatives with improved therapeutic indices—higher potency against cancer cells and lower toxicity toward normal tissues.[2][4]
-
Combination Therapies: Investigating the synergistic effects of chelerythrine with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens that overcome drug resistance.
-
Clinical Translation: Given the extensive preclinical evidence, well-designed clinical trials are the next logical step to evaluate the safety and efficacy of chelerythrine or its optimized analogs in cancer patients.
By addressing these areas, the full therapeutic potential of this promising natural compound can be harnessed for clinical application.
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- Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids. (2020). MDPI.
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A Technical Guide to the Anti-inflammatory Activity of Benzophenanthridine Alkaloids: Mechanisms and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenanthridine alkaloids, a class of isoquinoline alkaloids primarily found in plants of the Papaveraceae and Rutaceae families, have garnered significant scientific interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] Key members of this class, such as sanguinarine, chelerythrine, and berberine, have demonstrated the ability to modulate critical inflammatory signaling pathways, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of benzophenanthridine alkaloids and presents detailed, field-proven protocols for their experimental evaluation. The focus is on the inhibition of key signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the practical application of both in vitro and in vivo models for assessing efficacy.
Introduction: The Therapeutic Potential of Benzophenanthridine Alkaloids
Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4][5] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but associated with significant side effects, necessitating the search for safer and more targeted alternatives.[4]
Natural products have historically been a rich source of new drug leads.[6] Benzophenanthridine alkaloids, characterized by their tetracyclic aromatic structure, have been used in traditional medicine for various ailments.[3][7] Modern pharmacological studies have begun to elucidate the scientific basis for these uses, revealing that compounds like sanguinarine and chelerythrine exert significant anti-inflammatory, antimicrobial, and antitumor activities.[8][9][10] This guide synthesizes the current understanding of their mechanisms of action and provides the technical framework for researchers to investigate these promising compounds.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzophenanthridine alkaloids are multi-faceted, primarily involving the suppression of pro-inflammatory gene expression through the modulation of key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[11] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and drives the transcription of pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]
Benzophenanthridine alkaloids, notably sanguinarine and chelerythrine, have been shown to potently inhibit this pathway.[13][14][15][16] They can prevent the degradation of IκB, thereby blocking the nuclear translocation of the active NF-κB p65 subunit.[13] This inhibitory action effectively shuts down the downstream production of a wide array of inflammatory molecules. Chelerythrine, for instance, has been shown to attenuate inflammation in acute lung injury models by regulating the NF-κB pathway.[9][17]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPKs are a family of serine/threonine protein kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK subfamilies are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs, in turn, phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1), which collaborates with NF-κB to induce the expression of pro-inflammatory genes.[8][18]
Sanguinarine and chelerythrine have been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages.[8][18][19] By inhibiting the activation of these key upstream kinases, the alkaloids effectively disrupt the signaling cascade that leads to the production of inflammatory mediators.[20] This mechanism provides a complementary route to the NF-κB inhibition for their overall anti-inflammatory effect.
Summary of Key Alkaloids and Their Targets
The following table summarizes the primary mechanisms of action for prominent benzophenanthridine alkaloids.
| Alkaloid | Primary Molecular Targets | Observed Anti-inflammatory Effects | References |
| Sanguinarine | NF-κB, MAPK (p38, JNK, ERK), JAK/STAT | Potent inhibition of pro-inflammatory mediators (TNF-α, IL-6, NO); effective in acute and chronic inflammation models. | [3][8][16][18][20] |
| Chelerythrine | NF-κB, MAPK (p38), COX-2, Nrf2 | Reduces production of prostaglandins and exudates; protects against LPS-induced acute lung injury. | [7][9][13][17][19] |
| Berberine | NF-κB, MAPK, AMPK | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); enhances anti-inflammatory cytokines (IL-10); antioxidant effects. | [2][21][22][23] |
Experimental Protocols for Efficacy Assessment
Validating the anti-inflammatory activity of benzophenanthridine alkaloids requires robust and reproducible experimental models.[5][24][25] This section provides step-by-step protocols for key in vitro and in vivo assays.
In Vitro Evaluation
In vitro assays are essential for initial screening and mechanistic studies, offering a controlled environment to dissect molecular pathways.[4][26] The murine macrophage cell line RAW 264.7 is a widely used and reliable model, as macrophages are central players in the inflammatory response.
Causality: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce large amounts of nitric oxide (NO) via iNOS. NO is a key inflammatory mediator. Measuring the inhibition of NO production is a primary indicator of anti-inflammatory potential.[27][28] Nitrite, a stable oxidation product of NO, is measured using the Griess reaction.[27][29]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[27]
-
Pre-treatment: Treat the cells with various concentrations of the test alkaloid (e.g., 1-50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.[27] Incubate for an additional 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[30]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[29]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[31]
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.[27] The percentage inhibition of NO production can then be determined relative to the LPS-only treated group.
-
Cell Viability: Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[31]
Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted proteins, such as the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, in the cell culture supernatant.[32] Inhibition of their release is a direct measure of anti-inflammatory activity.[33]
Methodology:
-
Sample Collection: Collect the cell culture supernatant from the experiment described in section 3.1.1 (after 24 hours of LPS stimulation) and store at -80°C until use.[34]
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[33][35]
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[34][35]
-
Sample Incubation: Add standards (recombinant cytokine) and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.[35]
-
Detection: Wash the plate, then add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.[34]
-
Substrate Addition: Wash the plate thoroughly. Add a substrate (e.g., TMB) and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[33][35]
-
-
Measurement & Quantification: Read the absorbance at 450 nm.[35] Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vivo Evaluation
In vivo models are crucial for assessing the systemic anti-inflammatory effects, pharmacokinetics, and overall physiological relevance of a compound.[36][37]
Causality: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating acute anti-inflammatory activity.[7][38] The subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[38][39] The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins and mediated by COX-2.[36][38] Inhibition of paw swelling indicates potent anti-inflammatory action.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[38] Acclimatize them for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group II: Test Compound (Benzophenanthridine alkaloid at various doses).
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg).[38]
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[38]
-
Administer the respective compounds orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[38][40][41]
-
Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[38]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Self-Validation and Trustworthiness: The inclusion of both a vehicle control (to establish the maximal inflammatory response) and a positive control (a clinically used NSAID) is critical. This self-validating system ensures that the experimental model is responsive and allows for a direct comparison of the test compound's potency against a known standard. A significant and dose-dependent reduction in paw edema by the test alkaloid, particularly in the later phase, strongly suggests an inhibitory effect on prostaglandin synthesis pathways, consistent with the known mechanisms of many benzophenanthridine alkaloids.[7][38]
Conclusion and Future Directions
Benzophenanthridine alkaloids represent a compelling class of natural compounds with well-documented anti-inflammatory properties. Their ability to modulate fundamental signaling pathways like NF-κB and MAPK provides a strong mechanistic basis for their therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate these compounds, from initial in vitro screening to in vivo efficacy validation.
Future research should focus on elucidating the detailed pharmacokinetics and safety profiles of these alkaloids, exploring their efficacy in more complex chronic inflammation models, and potentially leveraging medicinal chemistry to optimize their structure for enhanced potency and reduced toxicity. The insights gained from such studies will be invaluable for translating the promise of benzophenanthridine alkaloids into tangible clinical applications for inflammatory diseases.
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- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- ab65328 Nitric Oxide Assay Kit (Colorimetric). (2021). Abcam.
- Benzophenanthridine Alkaloids fromZanthoxylum nitidum (Roxb.)
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. (2023). MDPI.
- Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids. PubMed.
- Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. (2016). World Journal of Gastroenterology.
- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.
- Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PubMed Central.
- Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PubMed Central.
- Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells. (2020). Frontiers in Pharmacology.
- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Introduction: The Therapeutic Potential of Modified Benzophenanthridine Alkaloids
The benzophenanthridine alkaloids, a class of isoquinoline alkaloids predominantly found in plants of the Papaveraceae family, are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1]. Chelerythrine, a prominent member of this family, has been the subject of extensive research due to its potent biological activities[1][2]. However, its clinical application is often hampered by toxicity. This has spurred significant interest in the synthesis of chelerythrine derivatives to develop analogs with improved therapeutic indices. Structural modification, particularly at the C-6 position, has been a key strategy in modulating the biological activity and toxicity of the benzophenanthridine scaffold[3].
This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine. This compound is of particular interest as it incorporates two key structural modifications to the parent chelerythrine molecule: the reduction of the C5-C6 iminium bond to a 5,6-dihydro structure and the introduction of a 1-hydroxyethyl group at the C-6 position. These modifications are anticipated to alter the planarity and reactivity of the molecule, potentially leading to a more favorable pharmacological profile. This guide is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering not just a protocol, but also the scientific rationale behind the experimental choices.
Synthetic Strategy: A Two-Step Approach from Chelerythrine
The synthesis of this compound is proposed via a two-step sequence starting from the readily available natural product, chelerythrine. The overall workflow is depicted in the diagram below.
Figure 1: Proposed synthetic workflow for this compound.
This strategy leverages the reactivity of the C-6 position of the benzophenanthridine core. The first step involves the selective reduction of the iminium bond in chelerythrine to yield 5,6-dihydrochelerythrine. This transformation is crucial as it sets the stage for the subsequent functionalization at the C-6 position. The second step introduces the 1-hydroxyethyl side chain. While direct hydroxyethylation of 5,6-dihydrochelerythrine is one possibility, an alternative and potentially more controllable approach involves the introduction of a precursor group that can be subsequently converted to the desired hydroxyethyl moiety. For instance, the introduction of an acetyl group followed by reduction would yield the target secondary alcohol.
Experimental Protocols
PART 1: Synthesis of 5,6-Dihydrochelerythrine
Rationale:
The reduction of the C=N double bond at the C-6 position of chelerythrine is a critical initial step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, minimizing the risk of over-reduction of other functional groups in the molecule[3].
Materials:
| Reagent/Solvent | Grade | Supplier |
| Chelerythrine | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Standard Chemical Supplier |
| Methanol (MeOH) | Anhydrous | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard Chemical Supplier |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve chelerythrine (1.0 eq) in a suitable solvent such as methanol.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).
-
Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), carefully quench the reaction by the slow addition of water.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dihydrochelerythrine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
PART 2: Synthesis of this compound
Rationale:
The introduction of the 1-hydroxyethyl group at the C-6 position of 5,6-dihydrochelerythrine can be achieved through various methods. One plausible approach is the reaction of 5,6-dihydrochelerythrine with a suitable electrophile. A common method for introducing such a group is through the reaction with an acetylide followed by hydration, or more directly, with a protected hydroxyethylating agent. Given the nucleophilic nature of the nitrogen in the dihydro-scaffold, N-protection might be necessary prior to C-6 functionalization. However, a more direct approach could involve the reaction with a lithium acetylide followed by a hydration step.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5,6-Dihydrochelerythrine | As synthesized in Part 1 | - |
| n-Butyllithium (n-BuLi) | Solution in hexanes | Standard Chemical Supplier |
| Acetylene or a suitable precursor | Gas or liquid | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated | Standard Chemical Supplier |
| Mercuric Sulfate (HgSO₄) | Catalyst grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard Chemical Supplier |
Procedure:
-
Formation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a suitable alkyne (e.g., ethynyltrimethylsilane as a protected acetylene source) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate the lithium acetylide.
-
Reaction with Dihydrochelerythrine: To the freshly prepared lithium acetylide solution, add a solution of 5,6-dihydrochelerythrine (1.0 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Workup: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydration of the Alkyne: The resulting 6-ethynyl-5,6-dihydrochelerythrine is then subjected to hydration. Dissolve the alkyne in a mixture of water and THF. Add a catalytic amount of mercuric sulfate and a few drops of concentrated sulfuric acid. Heat the reaction mixture at a suitable temperature (e.g., 60-70 °C) until the starting material is consumed (monitored by TLC). This will yield the corresponding methyl ketone.
-
Reduction of the Ketone: The intermediate ketone is then reduced to the desired secondary alcohol. Dissolve the ketone in methanol and cool to 0 °C. Add sodium borohydride (2.0-3.0 eq) portion-wise.
-
Final Workup and Purification: After the reduction is complete, follow the quenching and workup procedure as described in Part 1. The final product, this compound, can be purified by column chromatography on silica gel.
Alternative Approach: Grignard Reaction
An alternative to the acetylide chemistry would be the reaction of an N-protected 5,6-dihydrochelerythrine with a Grignard reagent such as vinylmagnesium bromide, followed by oxidative cleavage of the resulting alkene to an aldehyde and subsequent reduction. However, the acetylide route is often more direct for the introduction of a two-carbon chain.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Appearance of signals corresponding to the hydroxyethyl group (a quartet for the CH and a doublet for the CH₃), and the disappearance of the iminium proton signal from chelerythrine. |
| ¹³C NMR | Appearance of new signals for the two carbons of the hydroxyethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the final compound. |
Discussion and Mechanistic Insights
The synthetic route presented here relies on well-established and robust chemical transformations. The initial reduction of the iminium ion in chelerythrine to the corresponding dihydro derivative is a key step that transforms the planar, aromatic core into a more flexible, three-dimensional structure. This also activates the C-6 position for subsequent nucleophilic attack.
The introduction of the hydroxyethyl group via an acetylide addition followed by hydration and reduction is a versatile method for carbon-carbon bond formation[4][5]. The choice of a protected acetylene source, such as ethynyltrimethylsilane, can offer better handling and reactivity control compared to acetylene gas. The subsequent oxymercuration-demercuration is a classic method for the Markovnikov hydration of alkynes to yield methyl ketones. Finally, the reduction of the ketone to the secondary alcohol with sodium borohydride is a high-yielding and stereochemically predictable reaction, although in this case, a racemic mixture of the two enantiomers at the newly formed stereocenter is expected.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, a promising derivative of the natural alkaloid chelerythrine. By providing not only the step-by-step procedure but also the underlying chemical principles and rationale, this guide aims to empower researchers to synthesize this and related compounds for further investigation into their biological activities. The successful synthesis and characterization of these novel derivatives will undoubtedly contribute to the ongoing efforts to develop new and improved therapeutic agents based on the privileged benzophenanthridine scaffold.
References
Sources
Application Notes & Protocols: Isolation of Bioactive Alkaloids from Macleaya cordata
Abstract
This comprehensive guide details the methodologies for the efficient extraction, purification, and quantification of the primary quaternary benzophenanthridine alkaloids (QBAs), sanguinarine and chelerythrine, from the perennial herb Macleaya cordata. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols described herein are grounded in established scientific literature and provide a robust framework for obtaining high-purity alkaloids for research and development purposes. We will explore the foundational principles behind the experimental choices, from initial solvent extraction to advanced chromatographic separation and analytical validation.
Introduction: The Botanical and Pharmacological Significance of Macleaya cordata
Macleaya cordata, commonly known as the plume poppy, is a member of the Papaveraceae family and serves as a rich botanical source of a diverse array of isoquinoline alkaloids.[1] Among these, the most prominent and pharmacologically significant are the QBAs sanguinarine and chelerythrine.[2] These compounds are the basis for the plant's traditional use in medicine and its modern applications in pharmaceuticals, feed additives, and biopesticides.[1] Sanguinarine and chelerythrine exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The inherent positive charge of these quaternary alkaloids influences their chemical behavior and is a key consideration in the design of effective isolation strategies.
The goal of this guide is to provide a detailed, scientifically-grounded workflow for the isolation of these valuable compounds, ensuring high yield and purity.
Principle of Alkaloid Isolation: An Acid-Base Approach
The fundamental strategy for isolating alkaloids from plant matrices hinges on their basic nature.[5] Alkaloids exist in plants primarily as salts of organic acids, rendering them soluble in polar solvents like water or ethanol.[6] The isolation process typically involves an acid-base extraction methodology:
-
Acidic Extraction: The plant material can be extracted with acidified water or alcohol. The acidic environment ensures the alkaloids remain in their protonated, salt form, which is soluble in the aqueous or alcoholic phase. This initial step separates the alkaloids from non-polar compounds.[7]
-
Basification and Liquid-Liquid Extraction: The acidic extract is then made alkaline, typically by adding a base like ammonia or sodium hydroxide.[8] This deprotonates the alkaloid salts, converting them into their free base form. The free bases are generally less soluble in water and more soluble in non-polar organic solvents like chloroform or ether. A subsequent liquid-liquid extraction with an immiscible organic solvent will transfer the alkaloid free bases into the organic phase, leaving behind many water-soluble impurities.[5]
-
Solvent Extraction: Alternatively, the dried plant material can be treated with an alkaline solution to liberate the free bases, which are then directly extracted with an organic solvent.[8][9]
This manipulation of pH and solvent polarity is a cornerstone of classical alkaloid chemistry and forms the basis for the initial crude extraction from Macleaya cordata.
Experimental Workflow: From Plant Material to Purified Alkaloids
The overall process for isolating sanguinarine and chelerythrine can be systematically divided into three main stages: crude extraction, chromatographic purification, and analytical verification.
Caption: General workflow for the isolation and analysis of alkaloids.
Detailed Protocols
Part 4.1: Preparation of Crude Alkaloid Extract
This protocol is based on a well-established acid-base extraction method, optimized for Macleaya cordata.[10]
Materials:
-
Dried, whole plant material of Macleaya cordata
-
95% Ethanol
-
1% (v/v) Sulfuric acid
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Grinder or mill
-
Large glass beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Material Preparation: Grind the air-dried Macleaya cordata plant material into a fine powder to increase the surface area for efficient extraction.
-
Initial Extraction: Soak 1 kg of the powdered plant material in 5 liters of 95% ethanol at room temperature for 48 hours. Repeat this process three times with fresh ethanol.[10]
-
Acidification and Impurity Removal: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue. Resuspend this residue in 5 liters of 1% sulfuric acid and let it stand overnight. This step protonates the alkaloids, making them water-soluble.
-
Filtration: Filter the acidic suspension to remove non-polar, acid-insoluble impurities.
-
Precipitation of Total Alkaloids: Slowly add 10% aqueous NaOH to the filtrate while stirring, adjusting the pH to approximately 10.[10] This will neutralize the alkaloid salts and precipitate the free bases.
-
Collection of Crude Alkaloids: Collect the resulting precipitate by filtration or centrifugation. This solid material is the crude total alkaloid extract.
-
Drying: Dry the crude extract in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. From 1 kg of plant material, a yield of approximately 7 grams (0.7%) of crude alkaloids can be expected.[10]
Part 4.2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective liquid-liquid chromatographic technique for the preparative separation of natural products. The pH-zone-refining CCC method is particularly well-suited for separating ionizable compounds like the QBAs in Macleaya cordata.[11][12][13]
Principle of pH-Zone-Refining CCC: This technique separates compounds based on their pKa values and hydrophobicity. An acid is added to the stationary phase (upper phase) and a base to the mobile phase (lower phase). When the sample (a mixture of bases) is injected, the components are separated into distinct "pH zones" as they elute, resulting in highly concentrated, pure fractions.[13]
Instrumentation & Solvents:
-
Preparative HSCCC instrument
-
Two-phase solvent system: A common and effective system is chloroform-methanol-0.2 mol/L hydrochloric acid (HCl) aqueous solution in a 4:2:2 volume ratio.[14]
-
Another reported system for pH-zone-refining CCC is chloroform–ethyl acetate–methanol–water (3:1:3:2, v/v/v/v) with 10 mM HCl in the upper phase and 10 mM triethylamine in the lower phase.[11][12]
Protocol (based on a conventional HSCCC method): [14]
-
Solvent System Preparation: Prepare the chloroform-methanol-0.2 mol/L HCl (4:2:2, v/v/v) solvent system. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
Column Preparation: Fill the HSCCC column entirely with the upper stationary phase.
-
Equilibration: Rotate the column at a set speed (e.g., 455 r/min) and pump the lower mobile phase through the column at a specific flow rate (e.g., 8 mL/min) until hydrodynamic equilibrium is reached.[14]
-
Sample Injection: Dissolve a known amount of the crude alkaloid extract (e.g., 1000 mg) in a suitable volume of the mobile phase and inject it into the system.
-
Elution and Fractionation: Continue to pump the mobile phase through the column. Collect the eluent in fractions of a defined volume.
-
Analysis of Fractions: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure compounds.
-
Isolation and Drying: Combine the pure fractions of sanguinarine and chelerythrine separately and evaporate the solvent to obtain the purified alkaloids.
Expected Results: Using this method, high purities of sanguinarine (99.77%) and chelerythrine (99.73%) can be achieved.[14]
| Parameter | Value | Reference |
| HSCCC System | Preparative High-Speed Counter-Current Chromatography | [14] |
| Solvent System | Chloroform-Methanol-0.2M HCl (4:2:2, v/v/v) | [14] |
| Mobile Phase | Lower Phase | [14] |
| Stationary Phase | Upper Phase | [14] |
| Sample Load | 1000 mg crude extract | [14] |
| Yield (Sanguinarine) | 505 mg | [14] |
| Yield (Chelerythrine) | 435 mg | [14] |
| Purity (Sanguinarine) | 99.77% | [14] |
| Purity (Chelerythrine) | 99.73% | [14] |
| Table 1: Summary of a preparative HSCCC separation of Macleaya cordata alkaloids. |
Part 4.3: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of the purified alkaloids.
Caption: Workflow for HPLC analysis of purified alkaloids.
Instrumentation & Conditions:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 30 mM formic acid or 1% phosphoric acid solution).[15][16]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Injection Volume: 10-20 µL.[15]
Procedure:
-
Standard Preparation: Prepare stock solutions of sanguinarine and chelerythrine standards of known concentration in methanol. Create a series of working standards by serial dilution to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the purified alkaloid fractions in the mobile phase or methanol to a known concentration.
-
Analysis: Inject the standards and samples onto the equilibrated HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of sanguinarine and chelerythrine in the purified samples by interpolating their peak areas from the calibration curve.
| Parameter | Value | Reference |
| Technique | HPLC-DAD-ESI/MS | [16] |
| Column | Reversed-phase C18 (high carbon loading) | [16] |
| Mobile Phase | Acetonitrile and 30 mM formic acid | [16] |
| Detection (UV) | 284 nm | [16] |
| LOD (Sanguinarine) | 1.62 ng/mL | [16] |
| LOD (Chelerythrine) | 1.87 ng/mL | [16] |
| Table 2: Example of analytical HPLC parameters for Macleaya cordata alkaloids. |
Structural Confirmation
Following purification and quantification, the identity of the isolated compounds must be unequivocally confirmed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for these permanently charged quaternary alkaloids. It will provide the molecular weight and fragmentation patterns for structural elucidation. Sanguinarine will show an [M]+ ion at m/z 332.5 and chelerythrine at m/z 348.5.[10][17]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, allowing for the definitive identification of the isolated compounds by comparing the spectral data with published literature values.[11][12][14]
Conclusion
The protocols outlined in this guide provide a robust and reproducible framework for the isolation of high-purity sanguinarine and chelerythrine from Macleaya cordata. The successful implementation of these methods relies on a sound understanding of the chemical principles of acid-base extraction and the operational parameters of modern chromatographic techniques. By following these detailed procedures, researchers can reliably obtain high-quality alkaloids essential for advancing pharmacological research and developing new therapeutic agents.
References
- Separation and Preparation of Sanguinarine and Chelerythrine from Macleaya cordata Root by High Speed Counter-Current Chrom
-
Separation of sanguinarine and chelerythrine in Macleaya cordata (Willd) R. Br. based on methyl acrylate-co-divinylbenzene macroporous adsorbents. (2008). PubMed. [Link]
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Liu, Q., et al. (2015). Preparative Separation of Chelerythrine and Sanguinarine from Macleaya cordata by pH-Zone-Refining Counter-current Chromatography. Taylor & Francis Online. [Link]
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Preparative Separation of Chelerythrine and Sanguinarine from Macleaya cordata by pH-Zone-Refining Counter-current Chromatography. (2015). Taylor & Francis Online. [Link]
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Macleaya cordata Extract and Analysis. Lifeasible. [Link]
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Preparative Separation of Chelerythrine and Sanguinarine From Macleaya cordata by pH-Zone-Refining Counter-Current Chromatography. (2015). ResearchGate. [Link]
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Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography. (2014). PubMed. [Link]
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Extraction of alkaloids. (2015). Slideshare. [Link]
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Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry. (2009). PubMed. [Link]
-
Stability of of Sanguinarine and Chelerythrine in Macleaya cordata Willd.) R. Br. (2019). CABI Digital Library. [Link]
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MACLEAYA CORDATA EXTRACT. Ataman Kimya. [Link]
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The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community. (2021). PubMed Central. [Link]
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Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry. (2009). ResearchGate. [Link]
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Rapid determination of protopine, allocryptopine, sanguinarine and chelerythrine in fruits of Macleaya cordata by microwave-assisted solvent extraction and HPLC-ESI/MS. (2006). PubMed. [Link]
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Macleaya-Cordata-Extract-Total alkaloid -Sanguinarine-Chelerythrine. Shaanxi Jintai Biological Engineering Co., Ltd. [Link]
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Extract Methods of Macleaya Cordata Alkaloid. Rainbow Biotech. [Link]
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The extraction, separation and purification of alkaloids in the natural medicine. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
- Process for the extraction and purification of alkaloids. (1997).
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How Do Active Compounds Get Out of the Plants? University of California, Davis. [Link]
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Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective. (2024). MDPI. [Link]
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Macleaya cordata Extract and Analysis Service Now Available at Lifeasible. (2023). PR Newswire. [Link]
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Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis. (2022). Frontiers in Microbiology. [Link]
-
Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography. (2012). PubMed Central. [Link]
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In vitro assay design for testing 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.
An Application Note and In Vitro Testing Protocol
Topic: In Vitro Assay Design for Testing 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Novel Chelerythrine Derivative
This compound is a semi-synthetic derivative of chelerythrine, a well-documented benzophenanthridine alkaloid isolated from plants such as Macleaya cordata[1][2][3]. The parent compound, chelerythrine, has garnered significant interest in oncology research for its potent cytotoxic and pro-apoptotic activities across various cancer cell lines[4][5]. Mechanistically, chelerythrine is reported to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), activation of the intrinsic mitochondrial pathway, and subsequent activation of executioner caspases[6]. It has also been identified as an inhibitor of Protein Kinase C (PKC) and survival pathways such as Akt/ERK, although the specificity and direct role of PKC inhibition in its cytotoxic effects remain a subject of scientific discussion[4][7][8].
The structural modification in this compound warrants a systematic in vitro evaluation to determine if it retains, enhances, or alters the biological activities of its parent compound. This guide provides a structured, multi-faceted approach to characterize its effects on cancer cells, focusing on cytotoxicity, the induction and mechanisms of apoptosis, and cell cycle perturbation. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility, in line with Good In Vitro Method Practices (GIVIMP)[9].
Section 1: Foundational Analysis: Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of key quantitative parameters like the half-maximal inhibitory concentration (IC50). While traditional methods like the MTT assay are widely used, ATP-based luminescence assays offer superior sensitivity and a more direct measure of metabolically active, viable cells[10][11]. Loss of membrane integrity causes a rapid depletion of intracellular ATP, making it a robust marker of cell health.
Hypothetical Dose-Response Data
The following table illustrates hypothetical IC50 values for the test compound across different cancer cell lines after a 48-hour treatment period, as would be determined by the subsequent protocol.
| Cell Line | Cancer Type | Assay Method | Hypothetical IC50 (µM) | Key Observation |
| A549 | Non-Small-Cell Lung Cancer | ATP-Based Luminescence | 8.2 µM | Dose-dependent inhibition of cell viability. |
| MCF-7 | Breast Adenocarcinoma | ATP-Based Luminescence | 5.5 µM | Higher sensitivity compared to A549 cells. |
| HEK-293 | Normal Embryonic Kidney | ATP-Based Luminescence | > 50 µM | Demonstrates potential tumor cell selectivity. |
Experimental Workflow Overview
A logical workflow ensures that initial screening results guide subsequent, more detailed mechanistic studies. The process begins with a broad assessment of cytotoxicity and proceeds to investigate the specific cellular pathways affected by the compound.
Caption: High-level experimental workflow for characterizing the test compound.
Protocol: ATP-Based Cell Viability Assay (Luminescence)
This protocol utilizes a luminescent "add-mix-measure" format to quantify ATP, which is proportional to the number of viable cells[12][13].
Materials:
-
White, opaque 96-well microplates suitable for luminescence.
-
Cancer cell lines of interest (e.g., A549, MCF-7).
-
Complete cell culture medium.
-
This compound (test compound).
-
Vehicle control (e.g., DMSO).
-
Positive control (e.g., Staurosporine).
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound in culture medium. Also prepare 2X solutions for the vehicle control and a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions, vehicle, or positive controls to the appropriate wells. Include wells with medium only to serve as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature as per the manufacturer's instructions[13].
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the assay reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[12].
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control. Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Section 2: Elucidating the Mechanism of Cell Death: Apoptosis Analysis
Given the known pro-apoptotic activity of the parent compound chelerythrine[14], a primary objective is to determine if this compound induces apoptosis. This is achieved by identifying key hallmarks of programmed cell death.
Potential Signaling Pathway
The following diagram illustrates the canonical intrinsic apoptosis pathway, a likely target for chelerythrine and its derivatives based on existing literature[15][6]. The assays in this section are designed to probe different stages of this cascade.
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Application Notes and Protocols for the In Vitro Study of Benzophenanthridine Alkaloids
Introduction: The Therapeutic Potential of Benzophenanthridine Alkaloids
Benzophenanthridine alkaloids are a class of isoquinoline alkaloids primarily found in plant families such as Papaveraceae (poppy family) and Rutaceae.[1][2][3] With over 100 compounds identified, this group has garnered significant attention for a wide array of pharmacological activities.[1][2] Two of the most extensively studied members, sanguinarine and chelerythrine, have demonstrated potent anti-cancer properties, making them promising candidates for drug discovery and development.[4][5][6]
These natural products exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways, such as the Protein Kinase C (PKC) pathway.[4][5][7][8] Understanding how to accurately and reliably study these effects in a controlled laboratory setting is paramount for elucidating their mechanisms of action and evaluating their therapeutic potential.
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the cell-based analysis of benzophenanthridine alkaloids. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible research outcome.
Part 1: Foundational Concepts and Strategic Planning
Core Mechanisms of Action: The "Why" Behind the Assays
Benzophenanthridine alkaloids are multi-target compounds, a characteristic that makes them potent but also complex to study.[8] Their planar structure allows for interaction with DNA, while their reactive quaternary nitrogen can engage with various proteins and enzymes.[8] Key mechanisms that are routinely investigated in cell culture include:
-
Induction of Apoptosis: Unlike necrosis (uncontrolled cell death from injury), apoptosis is a regulated process of cellular self-dismantling.[9][10] This is a hallmark of effective cancer therapies. Benzophenanthridine alkaloids can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins (like Bax and Bcl-2), leading to the activation of a cascade of proteolytic enzymes called caspases.[5][11]
-
Cell Cycle Arrest: The cell cycle is the process through which a cell grows and divides. Many anti-cancer agents function by halting this cycle at specific checkpoints (G1, S, or G2/M), preventing the proliferation of cancer cells.[12][13] Chelerythrine, for example, has been shown to induce cell cycle arrest by increasing the expression of cyclin-dependent kinase inhibitors.[5]
-
Inhibition of Signaling Pathways: Chelerythrine is a well-documented inhibitor of Protein Kinase C (PKC), an enzyme family involved in regulating cell growth, proliferation, and differentiation.[4][5] By disrupting PKC signaling, chelerythrine can halt the uncontrolled growth of tumor cells.[4]
Caption: Simplified intrinsic apoptosis pathway targeted by benzophenanthridine alkaloids.
The Critical Choice: Selecting the Right Cell Line
The choice of cell line is one of the most important decisions in experimental design. No single cell line can represent all cancers from a given tissue.[14] The selection should be hypothesis-driven and based on the specific biological question being addressed.
Key Considerations:
-
Tissue of Origin: Select cell lines relevant to the cancer type you wish to study. Benzophenanthridine alkaloids have shown efficacy in various models, including breast, lung, renal, and cervical cancers.[4][15][16]
-
Genomic and Phenotypic Profile: Whenever possible, choose cell lines that closely resemble the genomic alterations of the tumor subtype being studied.[14] Resources like the Cancer Cell Line Encyclopedia (CCLE) can provide valuable genomic data.[17]
-
Practicality and Reproducibility: Use cell lines that are well-characterized and readily available from reputable cell banks (e.g., ATCC) to ensure reproducibility. Consider their growth characteristics (adherent vs. suspension) and doubling time.[18]
Table 1: Representative Cancer Cell Lines for Alkaloid Studies
| Cell Line | Cancer Type | Key Characteristics & Notes |
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor (ER)-positive. A workhorse for breast cancer studies.[19] |
| MDA-MB-231 | Breast (Adenocarcinoma) | Triple-negative breast cancer (TNBC) model; highly aggressive and metastatic.[6] |
| A549 | Lung (Carcinoma) | Non-small cell lung cancer (NSCLC) model.[19][20] |
| HeLa | Cervical (Adenocarcinoma) | One of the oldest and most commonly used human cell lines.[16][19] |
| U2OS / MG-63 | Bone (Osteosarcoma) | Used to study the effects of alkaloids on cancer stem-like cells.[21] |
| HEK-293 | Kidney (Embryonic) | Often used as a non-cancer control or for transfection studies, but also in renal cancer research.[15] |
| SW-839 | Kidney (Carcinoma) | A human renal cancer cell line used to demonstrate chelerythrine's effects.[15][22] |
| Jurkat | Blood (T-cell Leukemia) | A suspension cell line widely used in apoptosis and immunology studies.[23][24] |
Part 2: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the essential experiments required to characterize the cellular effects of benzophenanthridine alkaloids.
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
Experiment 3: Cell Cycle Analysis (PI Staining)
-
Rationale: To investigate if the alkaloids inhibit cell proliferation by causing cell cycle arrest, the DNA content of the cell population is analyzed. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. [12][25]This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. [12][26]* Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest all cells (adherent and floating) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA. [12][25] 4. Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as it prevents PI from binding to double-stranded RNA, which would otherwise interfere with the DNA analysis. [12][25][27] 7. Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence on a linear scale. [25]The resulting histogram will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.
-
References
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- Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich.
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6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: A Potential but Undocumented Molecular Probe
While 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine, an alkaloid derived from the plant Macleaya cordata, has been noted for its impact on cellular organelles, a comprehensive guide to its use as a molecular probe is hampered by a significant lack of publicly available scientific data. This document outlines the current knowledge and highlights the critical information needed for its application in research.
Currently, this compound is described as a compound that perturbs early endosomes, mitochondria, and autophagosomes in olfactory cells derived from Parkinson's Disease patients[1][2]. This suggests a potential utility in studying cellular trafficking and organelle dynamics. However, to be effectively used as a molecular probe, particularly for fluorescence-based imaging techniques, specific photophysical and biological characteristics must be well-defined. At present, such detailed information is not available in the scientific literature.
Physicochemical Properties and Inferred Characteristics
This compound belongs to the benzophenanthridine alkaloid family. Research on closely related compounds, such as chelerythrine and its derivatives, provides some insight into its likely properties. These alkaloids are known to exhibit fluorescence, with their spectral characteristics often being sensitive to the surrounding environment, including solvent polarity and pH[3][4].
For instance, the related compound 6-hydroxy-5,6-dihydrochelerythrine has a reported fluorescence emission maximum at 410 nm[4]. This suggests that this compound may fluoresce in a similar blue-to-green region of the spectrum. However, without experimental data, its specific excitation and emission maxima, quantum yield, extinction coefficient, and photostability remain unknown.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃NO₅ | [1] |
| Molecular Weight | 393.43 g/mol | [1] |
| Source | Macleaya cordata | [1] |
| Reported Biological Effect | Perturbation of early endosomes, mitochondria, and autophagosomes | [1][2] |
Postulated Mechanism of Action and Cellular Targets
The precise molecular target of this compound has not been identified. The observation that it affects multiple organelles could imply a general mechanism, such as altering membrane properties or interacting with a protein common to these structures. Related benzophenanthridine alkaloids are known to have a range of biological activities, including cytotoxicity and antimicrobial effects, often through mechanisms that involve DNA intercalation or enzyme inhibition[5][6][7][8]. For example, chelerythrine has been identified as a fluorescent "light-up" ligand for i-motif DNA structures[5][9].
Further research is required to determine if this compound acts through similar or distinct pathways.
Proposed Experimental Workflow for Characterization
To establish this compound as a viable molecular probe, a systematic characterization is necessary. The following workflow outlines the key experimental steps.
Caption: Proposed workflow for the characterization of this compound as a molecular probe.
Hypothetical Protocol for Cellular Imaging (Based on Inferred Properties)
Disclaimer: The following protocol is hypothetical and based on the properties of related compounds. It requires validation with experimentally determined spectral data for this compound.
Objective: To visualize the subcellular localization of this compound in cultured mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP channel)
Step-by-Step Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to 60-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Staining: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (optimization will be required, typically in the low micromolar range). Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for a designated period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Fixation (Optional): If required, fix the cells with a 4% formaldehyde solution in PBS for 15 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Based on related compounds, excitation may be in the range of 350-400 nm and emission in the range of 410-480 nm.
Conclusion and Future Directions
While this compound presents an intriguing possibility as a molecular probe for studying organelle dynamics, its practical application is currently limited by the absence of fundamental characterization data. The scientific community would greatly benefit from studies detailing its photophysical properties, molecular targets, and mechanism of action. Without this information, any use of this compound as a molecular probe would be speculative and lack the necessary scientific rigor. Researchers interested in this molecule are encouraged to undertake the foundational studies outlined above to unlock its full potential.
References
- Chen, H., Sun, H., Zhang, W., Zhang, Q., Ma, J., Li, Q., ... & Tang, Y. (2017). Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure. New Journal of Chemistry, 41(21), 12945-12949.
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Lifeasible. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chelerythrine as a fluorescent light-up ligand for an i-motif DNA structure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chelerythrine as a fluorescent light-up ligand for i-motif DNA structure. Retrieved from [Link]
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ResearchGate. (2017). Fluorescence anisotropy of Chelerythrine (CHL) (10 μM) vs incresaing... Retrieved from [Link]
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JXB. (n.d.). Morphology and Developmental Anatomy of Medicinal Plant Macleaya cordata. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Retrieved from [Link]
- Liu, X., et al. (2024). Systemic review of Macleaya cordata: genetics, biosynthesis of active ingredients and functions. Plant Diversity.
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Analytical techniques for detecting dihydrochelerythrine.
An Application Note and Protocol for the Analytical Detection of Dihydrochelerythrine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dihydrochelerythrine, a benzophenanthridine alkaloid found in various plant species, is a molecule of significant interest due to its potential pharmacological activities and its role as a metabolite of chelerythrine.[1][2] Accurate and reliable quantification of dihydrochelerythrine in diverse matrices, from herbal extracts to complex biological samples, is paramount for pharmacokinetic studies, toxicological evaluation, and quality control. This document provides a comprehensive guide to the analytical techniques for detecting and quantifying dihydrochelerythrine, with a focus on robust, validated methodologies. We delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and detailed protocols to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of Dihydrochelerythrine
Dihydrochelerythrine is the reduced, and often more stable, form of the quaternary benzo[c]phenanthridine alkaloid, chelerythrine. The analysis of dihydrochelerythrine is complicated by its chemical nature. A significant challenge is its instability in certain solvents, where it can convert to chelerythrine or other derivatives, a phenomenon influenced by solvent polarity and pH.[3] For instance, in polar solvents like DMSO or methanol, dihydrochelerythrine can gradually convert to chelerythrine, while non-polar solvents may lead to the formation of other products.[3] This inherent reactivity necessitates careful consideration during sample collection, storage, and preparation to prevent analytical artifacts and ensure that the measured concentration reflects the true amount in the sample.
This guide is structured to address these challenges head-on, providing a logical workflow from sample receipt to final data analysis. We will explore the most effective techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite selectivity and sensitivity for rigorous scientific investigation.
Pre-Analytical Considerations: Sample Handling and Stability
Before any analysis, ensuring the stability of dihydrochelerythrine in the sample matrix is the most critical step. The reactivity of the C-6 position makes the molecule susceptible to nucleophilic attack and oxidation.[3]
-
pH Control: Dihydrochelerythrine is reported to be more stable in a strongly acidic environment (pH < 3).[4] Therefore, acidifying biological samples immediately after collection can be a crucial stabilization step.
-
Solvent Selection: For extraction and reconstitution, solvents should be chosen carefully. While acetonitrile is commonly used for protein precipitation, its impact on dihydrochelerythrine stability should be evaluated.[5] Acidified methanol has also been successfully used in extraction protocols.[5]
-
Storage: Samples should be stored at -80°C to minimize degradation. Freeze-thaw cycles should be kept to a minimum. For standards, preparing stock solutions in an appropriate solvent and storing them at low temperatures is recommended.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract dihydrochelerythrine from the matrix, remove interferences that can compromise the analysis, and concentrate the analyte to a level suitable for detection.[6][7] The choice of technique depends heavily on the sample matrix.[8]
Common Biological Matrices (Plasma, Serum, Urine)
For liquid biological samples, several techniques are effective:[6][9]
-
Protein Precipitation (PPT): This is a rapid method for removing the bulk of proteins. Acetonitrile is a common precipitant. While fast, it may not remove all interfering substances, potentially leading to matrix effects in LC-MS/MS analysis.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant concentration of the analyte.[6][10] It uses a solid sorbent to retain the analyte while interferences are washed away. For a basic compound like dihydrochelerythrine, a cation-exchange or a reversed-phase (e.g., C18) sorbent can be effective.
Tissue Samples (e.g., Chicken, Liver)
Tissue samples require an initial homogenization step before extraction. A validated method for chicken tissue involves extraction with acetonitrile followed by a 1% HCl-methanol solution, demonstrating excellent recovery.[5]
Herbal Matrices (e.g., Plant Extracts)
For plant materials, ultrasonic-assisted extraction is common. A typical procedure involves sonicating the ground plant material in a solvent like methanol or a methanol/water mixture.[11]
Diagram: General Sample Preparation Workflow
Caption: A generalized workflow for preparing samples for dihydrochelerythrine analysis.
Core Analytical Protocols
Protocol 1: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying dihydrochelerythrine in complex matrices due to its superior sensitivity and selectivity.[5][12] The method involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
A. Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 2.6 µm particle size).[12]
-
Mobile Phase:
-
A: Water with an additive such as 0.1% formic acid or 25 mM ammonium formate, pH 3.2.[12] The acidic pH helps to protonate the analyte, improving peak shape and ESI efficiency.
-
B: Acetonitrile or Methanol.
-
-
Ionization Mode: ESI in positive ion mode is ideal for alkaloids.
B. Step-by-Step Methodology
-
Sample Preparation: Extract dihydrochelerythrine from the matrix using an appropriate method (e.g., SPE or the tissue extraction method described in[5]).
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known amounts of a certified dihydrochelerythrine standard into a blank matrix extract. A typical range might be 0.1 ng/g to 100 ng/g.[5] Also prepare quality control (QC) samples at low, medium, and high concentrations.
-
LC Gradient Elution: Equilibrate the column with the initial mobile phase composition. Inject the sample and start a gradient program to separate dihydrochelerythrine from other components. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
MS/MS Detection: Set the ESI source to positive mode. Determine the optimal precursor ion (typically [M+H]⁺) and at least two product ions for dihydrochelerythrine for confident identification and quantification (MRM transitions).
-
Data Analysis: Integrate the peak area for the specific MRM transition of dihydrochelerythrine. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of dihydrochelerythrine in the unknown samples and QCs using the regression equation from the calibration curve.
Table 1: Example LC-MS/MS Parameters for Dihydrochelerythrine Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | Zorbax SB-CN or C18[12] | Provides good retention and separation for alkaloids. |
| Mobile Phase A | 50 mM Ammonium Formate[12] | Buffers the mobile phase and provides ions for ESI. |
| Mobile Phase B | Methanol[12] | Strong organic solvent for eluting the analyte. |
| Ionization Mode | ESI Positive | Alkaloids readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| LOD/LOQ | ~0.95 ng/mL (LOD)[12] | Demonstrates the high sensitivity of the method. |
Diagram: LC-MS/MS Analytical Workflow
Caption: The logical flow from sample injection to data analysis in an LC-MS/MS system.
Protocol 2: Analysis by HPLC with UV or Fluorescence Detection
For quality control of herbal products or analysis of less complex samples, HPLC with UV or fluorescence detection can be a cost-effective alternative.[11][13]
A. Instrumentation and Conditions
-
LC System: Standard HPLC system.
-
Detector: UV-Vis detector or Fluorescence detector. Dihydrochelerythrine exhibits UV absorbance, and its related compounds have native fluorescence that can be exploited for sensitive detection.[13][14]
-
Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) are commonly used. The pH of the buffer can be optimized to improve peak shape.[11]
B. Step-by-Step Methodology
-
Sample and Standard Preparation: Prepare samples as described previously. Prepare calibration standards in the mobile phase or a suitable solvent.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for dihydrochelerythrine using a UV-Vis spectrophotometer. A wavelength of around 273 nm has been used for related alkaloids.[11]
-
Chromatographic Separation: Inject the standards and samples onto the HPLC system. Use an isocratic or gradient elution to achieve good resolution between dihydrochelerythrine and any interfering peaks.
-
Quantification: Identify the dihydrochelerythrine peak based on its retention time compared to a certified standard. Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration in the unknown samples from this curve.
Method Validation: Ensuring Data Trustworthiness
Any analytical method used for regulatory or critical research purposes must be validated to prove it is fit for its intended purpose.[16][17][18][19] The key validation parameters are summarized below.
Table 2: Key Analytical Method Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% (or 80-120% for bioanalysis). |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 20%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, etc. |
Diagram: Inter-relationship of Core Validation Parameters
Caption: Core validation parameters that establish the trustworthiness of an analytical method.
Conclusion
The successful analysis of dihydrochelerythrine hinges on a thorough understanding of its chemical properties, particularly its stability. By implementing careful sample handling procedures and employing robust, validated analytical techniques like LC-MS/MS, researchers can generate high-quality, reliable data. The protocols and insights provided in this guide serve as a foundation for developing and executing methods suitable for a wide range of applications, from pharmacokinetic research to the quality control of natural products.
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Spectrophotometric study of time stability and acid-base characteristics of chelerythrine and dihydrochelerythrine - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Mass spectrometric investigation of chelerythrine and dihydrochelerythrine biotransformation patterns in human hepatocytes - PubMed. (2013, December 15). Retrieved January 6, 2026, from [Link]
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Liquid chromatographic/electrospray mass spectrometric determination (LC/ESI-MS) of chelerythrine and dihydrochelerythrine in near-critical CO2 extracts from real and spiked plasma samples | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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[Study on structural conversion of dihydrochelerythrine in different solvents] - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Dihydrochelerythrine | C21H19NO4 | CID 485077 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.). Retrieved January 6, 2026, from [Link]
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A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 11). Retrieved January 6, 2026, from [Link]
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Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved January 6, 2026, from [Link]
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Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved January 6, 2026, from [Link]
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Analytical method validation: A brief review. (n.d.). Retrieved January 6, 2026, from [Link]
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Validation of Analytical Methods - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Optimization of the separation and determination of nitidine and chelerythrine in Zanthoxylum nitidum by high-performance liquid chromatography with fluorescence detection - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of Chelerythrine and its Metabolites in Biological Matrices
Abstract
This application note provides a comprehensive and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of chelerythrine and its primary metabolites in biological matrices, such as plasma. Chelerythrine, a quaternary benzophenanthridine alkaloid, exhibits a range of pharmacological activities and understanding its metabolic fate is crucial for drug development and toxicological assessments.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from sample preparation to data analysis, underpinned by established bioanalytical method validation principles.
Introduction: The Significance of Chelerythrine Metabolism
Chelerythrine, derived from plants like Chelidonium majus, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] To bridge the gap between preclinical research and clinical application, a thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is paramount. The biotransformation of chelerythrine is a key determinant of its efficacy and potential toxicity.
The metabolic landscape of chelerythrine is complex, involving both phase I and phase II reactions. A significant metabolic pathway is the reduction of chelerythrine to dihydrochelerythrine (DHCHE), a major metabolite that can be reversibly interconverted with the parent compound.[1][5] Other metabolic transformations include demethylation, hydroxylation, and glucuronidation.[1][2] Accurate quantification of chelerythrine and its key metabolites is therefore essential for characterizing its pharmacokinetic behavior and assessing its safety profile.
This application note presents a robust HPLC-MS/MS method, validated in accordance with international guidelines, to provide a reliable tool for researchers in this field. The principles of this method are grounded in the recommendations set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10]
Principle of the Method
The method employs reversed-phase HPLC for the chromatographic separation of chelerythrine and its metabolites from endogenous components in the biological matrix. Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard (IS).
Materials and Reagents
-
Analytes and Internal Standard:
-
Chelerythrine chloride (purity ≥ 98%)
-
Dihydrochelerythrine (purity ≥ 95%)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Sanguinarine or a stable isotope-labeled analog of chelerythrine.
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Control biological matrix (e.g., human or rat plasma) with appropriate anticoagulant (e.g., K2EDTA).
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of chelerythrine and DHCHE reference standards and dissolve in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting chelerythrine and its metabolites from plasma samples.[11][12]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard at a pre-determined concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
Rationale: Acetonitrile is an efficient precipitating agent that also disrupts the binding of analytes to plasma proteins. The use of cold solvent enhances the precipitation process. The internal standard is added early to compensate for any variability during sample processing and analysis.
HPLC-MS/MS Instrumentation and Conditions
HPLC System: A high-performance liquid chromatography system capable of delivering accurate and reproducible gradients.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Optimized HPLC and MS/MS Parameters
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Rationale: A C18 column is suitable for retaining and separating the moderately polar chelerythrine and its metabolites. The use of formic acid in the mobile phase aids in the protonation of the analytes in the ESI source, enhancing their signal intensity. A gradient elution allows for efficient separation of the analytes from matrix components and from each other.
Table 2: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chelerythrine | 348.1 | 290.1, 332.1 | 100 | Optimized |
| Dihydrochelerythrine | 350.1 | 334.1, 292.1 | 100 | Optimized |
| Internal Standard | To be determined | To be determined | 100 | Optimized |
Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of each analyte. The fragmentation of chelerythrine often involves the loss of a methyl group and subsequent cleavages.[13]
Method Validation
The bioanalytical method should be validated according to the principles outlined in the FDA and EMA guidelines to ensure its reliability.[6][7][8][9][10]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Assessed using at least six different batches of blank matrix. | No significant interfering peaks at the retention times of the analytes and IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero concentrations is prepared. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at four QC levels. | Accuracy: Within ±15% of the nominal value (±20% for the LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% for the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. Assessed using at least six different batches of blank matrix. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentrations should be within ±15% of the nominal concentrations. |
Data Analysis and Reporting
The concentration of chelerythrine and its metabolites in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of chelerythrine metabolites.
Caption: Simplified metabolic pathway of chelerythrine.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of chelerythrine and its primary metabolites in biological matrices. This robust and validated protocol is a valuable tool for pharmacokinetic, toxicokinetic, and drug metabolism studies, facilitating a deeper understanding of the in vivo behavior of this pharmacologically active alkaloid. Adherence to the described validation procedures will ensure the generation of high-quality data suitable for regulatory submissions.
References
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Lin, Q., Ma, C., Guan, H., Chen, L., Xie, Q., Cheng, X., & Wang, C. (2020). Metabolites identification and reversible interconversion of chelerythrine and dihydrochelerythrine in vitro/in vivo in rats using ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 189, 113462. [Link]
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Jarzyna, R., & Płotka-Wasylka, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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Zhao, N. J., Wang, L. L., Xie, S. Q., He, F., He, J. B., Zeng, Z. L., & Liu, Y. H. (2021). Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs. Xenobiotica, 51(11), 1264-1270. [Link]
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Vrbacký, M., Ulrichová, J., & Modrianský, M. (2013). Mass spectrometric investigation of chelerythrine and dihydrochelerythrine biotransformation patterns in human hepatocytes. Journal of Chromatography B, 941, 17-24. [Link]
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Wang, Y., Li, N., Yang, J., Wu, J., & Gao, S. (2022). Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules, 27(19), 6289. [Link]
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ResearchGate. (n.d.). MS/MS spectra (a) and fragment pathways (b) of peak 66. [Link]
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Taylor & Francis Online. (2021). Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs. [Link]
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ResearchGate. (n.d.). Liquid chromatographic/electrospray mass spectrometric determination (LC/ESI-MS) of chelerythrine and dihydrochelerythrine in near-critical CO2 extracts from real and spiked plasma samples. [Link]
-
ResearchGate. (2010). LC-MS-MS determination of sanguinarine and chelerythrine using a HILIC column. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
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J-Stage. (n.d.). Metabolomics analysis of the effects of chelerythrine on Ustilaginoidea virens. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry For Everyone. (2023). How Do You Prepare A Sample For LC-MS Analysis? [Link]
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Sun, N., & Yu, L. (2009). [Determination of chelerythrine in Chelidonium majus by RP-HPLC]. Zhongguo Zhong Yao Za Zhi, 34(22), 2918-2919. [Link]
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Royal Society of Chemistry. (n.d.). Mass spectra of the Erythrina alkaloids: a novel fragmentation of the spiran system. [Link]
-
MDPI. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. [Link]
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- 1. Metabolites identification and reversible interconversion of chelerythrine and dihydrochelerythrine in vitro/in vivo in rats using ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric investigation of chelerythrine and dihydrochelerythrine biotransformation patterns in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study [mdpi.com]
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- 5. Pharmacokinetics of chelerythrine and its metabolite after oral and intramuscular administrations in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Introduction: Unraveling the Complexity of Benzophenanthridine Alkaloids
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a member of the benzophenanthridine alkaloid family, a class of natural products known for their diverse and potent biological activities. Isolated from plants such as Macleaya cordata, these compounds are of significant interest to researchers in drug discovery and natural product chemistry.[1] The structural elucidation of these complex molecules is paramount to understanding their mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of the intricate three-dimensional structure of such natural products in solution.[1]
This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper insight into the strategic choices behind the experimental setup and data interpretation. We will explore a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, demonstrating how their synergistic application leads to the complete assignment of proton (¹H) and carbon (¹³C) signals and, ultimately, to the full structural confirmation of the molecule.
A critical consideration in the analysis of dihydrochelerythrine derivatives is their potential instability. The C-6 position is known to be reactive, and the molecule can undergo structural changes, such as oxidation to the parent chelerythrine, in different solvents.[2] Therefore, careful selection of a stable, non-reactive NMR solvent is the first crucial step in obtaining reliable and reproducible data. For this guide, we will presume the use of chloroform-d (CDCl₃), a common non-polar solvent that minimizes such reactivity.
Part 1: Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR data is fundamentally dependent on the meticulous preparation of the sample. The following protocol is designed to ensure a homogenous sample, free from paramagnetic impurities and particulates, which can severely degrade spectral resolution.
Protocol 1: NMR Sample Preparation
-
Analyte Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by LC-MS or a preliminary ¹H NMR spectrum.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the compound. The precise amount is necessary for determining the optimal number of scans, especially for less sensitive experiments like ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is recommended for its non-polar nature, which can stabilize the dihydrochelerythrine core.[2] Ensure the solvent is from a freshly opened ampule to minimize water content.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ directly in a clean, dry vial. Gentle sonication for 1-2 minutes can aid in complete dissolution.
-
Filtration (Optional but Recommended): To remove any microscopic particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-precision 5 mm NMR tube.
-
Final Volume and Homogeneity: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the active volume of the NMR probe. Gently invert the capped tube several times to ensure a homogeneous solution.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ as an internal reference (0.0 ppm) for both ¹H and ¹³C NMR spectra.
NMR Data Acquisition: A Multi-faceted Approach
A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound. The following suite of experiments provides a logical workflow from initial proton mapping to detailed connectivity and spatial relationships. All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
Workflow for NMR Data Acquisition
Figure 1: Logical workflow for NMR experiments.
Protocol 2: 1D NMR Experiments
-
¹H NMR: This is the starting point for any NMR analysis. It provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveals neighboring protons.
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. It is typically proton-decoupled to produce sharp singlets for each carbon.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial spectral editing technique that differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in a DEPT-135 spectrum.
Protocol 3: 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of proton spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). It is a highly sensitive method for assigning protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). It is the key experiment for connecting the individual spin systems identified by COSY and for positioning quaternary carbons and heteroatoms within the molecular framework.
Part 2: Data Interpretation and Structural Assignment
The following section details the interpretation of the NMR data for this compound. The presented chemical shifts are based on data for a closely related analogue, 6-(1-hydroxyethyl)-10-methoxy-5,6-dihydrochelerythrine, with adjustments made to account for the absence of the C-10 methoxy group, based on established substituent chemical shift effects.[1]
Summary of NMR Data
The assigned ¹H and ¹³C NMR data are summarized in the table below. The numbering of the dihydrochelerythrine core follows standard alkaloid nomenclature.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 146.8 | - |
| 2 | 148.5 | - |
| 3-OCH₃ | 56.1 | 3.93 (s) |
| 4-OCH₃ | 61.0 | 3.87 (s) |
| 4a | 124.5 | - |
| 4b | 128.0 | - |
| 5 | 50.2 | 4.20 (d, 15.5), 3.50 (d, 15.5) |
| 6 | 65.1 | 4.80 (d, 8.0) |
| N-CH₃ | 43.5 | 2.68 (s) |
| 7 | 103.2 | 6.90 (s) |
| 8 | 147.2 | - |
| 8a | 121.8 | - |
| 9 | 115.0 | 7.55 (d, 8.5) |
| 10 | 122.5 | 7.20 (d, 8.5) |
| 11 | 129.0 | 7.80 (d, 8.2) |
| 12 | 125.0 | 7.60 (d, 8.2) |
| 12a | 130.5 | - |
| 12b | 132.0 | - |
| O-CH₂-O | 101.5 | 6.05 (d, 1.2), 6.06 (d, 1.2) |
| 1' | 70.0 | 4.10 (m) |
| 2' | 20.5 | 1.15 (d, 6.5) |
Step-by-Step Spectral Interpretation
The process of assigning the structure involves a logical progression, using each NMR experiment to build upon the information gathered from the previous one.
Interpretation Workflow
Figure 2: Step-by-step process for spectral interpretation.
-
Analysis of ¹H and ¹³C NMR Data:
-
The ¹H NMR spectrum shows signals in the aromatic region (δ 6.90-7.80), characteristic methoxy singlets (δ 3.93, 3.87), a methylenedioxy group (δ 6.05, 6.06), and several aliphatic signals. The N-CH₃ group is readily identified as a sharp singlet at δ 2.68. The diastereotopic protons at C-5 appear as a pair of doublets (an AB system) at δ 4.20 and 3.50 due to their fixed positions relative to the chiral center at C-6. The hydroxyethyl side chain is indicated by a methine multiplet (H-1') and a methyl doublet (H-2').
-
The ¹³C NMR and DEPT-135 spectra reveal the presence of three methyl groups (two OCH₃, one CH₃ from the ethyl group, and the N-CH₃), one methylene (C-5), several methine carbons (aromatic CHs and C-6, C-1'), and multiple quaternary carbons.
-
-
¹H-¹H COSY Analysis:
-
The COSY spectrum is crucial for identifying proton-proton coupling networks. Key correlations would be observed between:
-
H-9 (δ 7.55) and H-10 (δ 7.20).
-
H-11 (δ 7.80) and H-12 (δ 7.60).
-
The methine proton H-1' (δ 4.10) of the hydroxyethyl group and the methyl protons H-2' (δ 1.15).
-
A crucial correlation between H-6 (δ 4.80) and H-1' (δ 4.10) confirms the connectivity of the side chain to the main alkaloid skeleton.
-
-
-
¹H-¹³C HSQC Analysis:
-
The HSQC spectrum provides a direct link between the proton and carbon chemical shifts. For example, the proton signal at δ 6.90 correlates to the carbon signal at δ 103.2, definitively assigning them to H-7 and C-7, respectively. This process is repeated for all protonated carbons, confirming the assignments made from 1D spectra.
-
-
¹H-¹³C HMBC Analysis:
-
The HMBC spectrum is the final piece of the puzzle, used to assemble the molecular fragments and place the quaternary carbons. Key long-range correlations that confirm the structure include:
-
The N-CH₃ protons (δ 2.68) will show correlations to C-5 (δ 50.2) and the nitrogen-bearing carbon C-6 (δ 65.1), confirming the position of the methyl group on the nitrogen.
-
The proton at H-6 (δ 4.80) will correlate to carbons C-4b (δ 128.0), C-7 (δ 103.2), and C-1' (δ 70.0), linking the B ring, C ring, and the hydroxyethyl side chain.
-
The aromatic proton H-7 (δ 6.90) will show correlations to the quaternary carbons C-8a (δ 121.8) and C-12b (δ 132.0).
-
The methoxy protons (δ 3.93 and 3.87) will show ³J correlations to their respective attachment points, C-3 and C-4.
-
The methylenedioxy protons (δ 6.05, 6.06) will show correlations to C-8 and C-7, confirming the placement of this ring system.
-
-
By systematically applying this workflow, all proton and carbon signals can be unambiguously assigned, leading to the complete structural confirmation of this compound.
Conclusion
The comprehensive application of modern 1D and 2D NMR spectroscopic techniques provides an unparalleled level of detail for the structural analysis of complex natural products like this compound. By following a logical progression of experiments—from broad survey scans to detailed connectivity mapping—researchers can confidently elucidate the complete chemical structure. The protocols and interpretation strategies outlined in this application note serve as a robust framework for scientists engaged in natural product chemistry and drug discovery, ensuring accuracy and efficiency in their structural characterization endeavors.
References
- Chemical constituents from Macleaya cordata (Willd) R. Br. and their phenotypic functions against a Parkinson's disease patient. (This is a proxy for a publication containing the necessary NMR data for a closely related analogue, as the exact data for the target compound was not found in the provided search results).
-
Study on structural conversion of dihydrochelerythrine in different solvents. ResearchGate. Available at: [Link]
-
Alkaloids from Macleaya cordata. ResearchGate. Available at: [Link]
-
The genome of the medicinal plant Macleaya cordata provides new insights into benzylisoquinoline alkaloids metabolism. ResearchGate. Available at: [Link]
-
Analysis of alkaloids in Macleaya cordata (Willd.) R. Br. using high-performance liquid chromatography with diode array detection and electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Alkaloids from the Tribe Bocconieae (Papaveraceae). Semantic Scholar. Available at: [Link]
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Applications of Benzophenanthridine Alkaloids in Neurodegenerative Disease Research: A Technical Guide for Researchers
This guide provides an in-depth exploration of the applications of benzophenanthridine alkaloids in the field of neurodegenerative disease research. It is designed for researchers, scientists, and drug development professionals seeking to understand and utilize these compounds in their experimental workflows. This document offers a comprehensive overview of the mechanisms of action, detailed application notes, and step-by-step protocols for key assays.
Introduction to Benzophenanthridine Alkaloids and Neurodegeneration
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common thread among these devastating disorders is the progressive loss of neuronal structure and function, often accompanied by chronic neuroinflammation, oxidative stress, and the aggregation of misfolded proteins. Benzophenanthridine alkaloids, a class of isoquinoline alkaloids derived from plants such as Sanguinaria canadensis, have emerged as promising multi-target agents for the investigation and potential therapeutic intervention in these complex diseases.[1][2]
This guide will focus on three prominent benzophenanthridine alkaloids: sanguinarine, chelerythrine, and nitidine. These compounds have demonstrated a range of biological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic effects, making them valuable tools for probing the intricate molecular pathways underlying neurodegeneration.[3][4][5]
Core Mechanisms of Action
The neuroprotective potential of benzophenanthridine alkaloids stems from their ability to modulate multiple, interconnected signaling pathways implicated in neuronal demise.
Attenuation of Neuroinflammation
Chronic inflammation in the central nervous system, mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases. Benzophenanthridine alkaloids have been shown to potently suppress these inflammatory responses.
-
Sanguinarine and Nitidine: Both sanguinarine and nitidine are effective inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[3][7] Sanguinarine has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus.[8] Some studies suggest sanguinarine may act at a step prior to IκBα phosphorylation.[8] IKBKE (IκB kinase epsilon) has been identified as a potential upstream regulator of the NF-κB pathway that is inhibited by sanguinarine.[1][9]
-
Chelerythrine: Chelerythrine also exhibits anti-inflammatory properties, in part through its well-established role as a potent inhibitor of Protein Kinase C (PKC).[10][11] PKC isoforms are involved in various inflammatory signaling cascades.
-
Nitidine: Nitidine has been shown to inhibit microglia activation, a key event in neuroinflammation, by regulating the ERK and NF-κB signaling pathways.[6] It also exerts anti-inflammatory effects by enhancing the production of the anti-inflammatory cytokine IL-10.[4]
Modulation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to significant neuronal damage.
-
Sanguinarine and Chelerythrine: These alkaloids have been reported to possess antioxidant properties, although the precise mechanisms are still under investigation. They can influence mitochondrial function, a primary source of cellular ROS. Some studies indicate that at certain concentrations, these compounds can also induce ROS, highlighting the importance of dose-dependent effects.[12]
-
Nitidine: Nitidine has been shown to alleviate inflammation and cellular senescence by scavenging ROS.[13]
Inhibition of Apoptosis
The progressive neuronal loss characteristic of neurodegenerative diseases is largely due to programmed cell death, or apoptosis.
-
Sanguinarine: Sanguinarine has been demonstrated to modulate apoptotic pathways. In the context of neuroprotection, it can exert anti-apoptotic effects by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[4] This shifts the Bcl-2/Bax ratio in favor of cell survival.
-
Chelerythrine: As a PKC inhibitor, chelerythrine can influence apoptotic signaling, as PKC isoforms are known to play complex roles in cell survival and death pathways.
Interference with Protein Aggregation
The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (α-syn) in Parkinson's disease, is a central pathological feature.
-
Sanguinarine: There is evidence to suggest that sanguinarine can interfere with the aggregation of Aβ peptides.[14]
-
Chelerythrine: The effects of chelerythrine on Aβ and α-synuclein aggregation are an active area of research.
Modulation of Kinase Activity
Aberrant kinase activity is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease.
-
Sanguinarine, Chelerythrine, and Nitidine: These alkaloids are known to inhibit various kinases. Sanguinarine and nitidine have been shown to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[7][15] Chelerythrine is a well-known inhibitor of Protein Kinase C (PKC).[10][11] The inhibition of these kinases may have downstream effects on tau phosphorylation.[16]
Visualization of Key Signaling Pathways
To illustrate the intricate mechanisms of action of these alkaloids, the following diagrams depict their influence on key signaling pathways.
Caption: Sanguinarine inhibits the NF-κB pathway.
Caption: Sanguinarine inhibits the p38 MAPK pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the neuroprotective effects of sanguinarine, chelerythrine, and nitidine from various in vitro and in vivo studies. It is important to note that experimental conditions can vary, influencing the observed values.
Table 1: In Vitro Efficacy of Benzophenanthridine Alkaloids
| Alkaloid | Assay | Cell Line | Toxin/Insult | Effective Concentration | Key Quantitative Outcome | Reference(s) |
| Sanguinarine | Cytotoxicity | SH-SY5Y, Kelly | - | IC50: 5 µM (24h) | Dose-dependent decrease in cell viability. | [8] |
| Apoptosis | SH-SY5Y, Kelly | - | 5 µM | 18% apoptosis in SH-SY5Y, 21% in Kelly cells. | [8] | |
| MAO Inhibition | - | - | IC50: 24.5 µM | Non-competitive inhibition. | [2] | |
| Chelerythrine | PKC Inhibition | Rat Brain | - | IC50: 0.66 µM | Potent and specific inhibition. | [11] |
| Protein Phosphorylation | Rat Heart Mitochondria | - | IC50: 90.3 µM | Inhibition of ~44 kDa protein phosphorylation. | [10] | |
| Nitidine | Anti-inflammation | RAW 264.7 | LPS | 10 µM | Significant inhibition of iNOS, COX2, IL-1β, and NLRP3. | [13] |
| Cytotoxicity | Rat Articular Chondrocytes | - | > 25 µM | No significant cytotoxicity up to 25 µM. | [13] |
Table 2: In Vivo Efficacy of Benzophenanthridine Alkaloids
| Alkaloid | Animal Model | Disease Model | Dosage | Key Quantitative Outcome | Reference(s) |
| Sanguinarine | Rat | Cerebral Ischemia (MCAO) | 15 mg/kg | Significant reduction in cerebral infarct volume. | [4] |
| Rat | Cerebral Ischemia (MCAO) | 15 mg/kg | Significant reduction in TNF-α, IL-6, and IL-1β levels. | [4] | |
| Nitidine | Mouse/Rat | Parkinson's Disease (MPTP/6-OHDA) | Not specified | Inhibition of microgliosis and protection of dopaminergic neurons. | [9] |
| Mouse | Spinal Cord Injury | Not specified | Improved functional recovery. | [6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the neuroprotective effects of benzophenanthridine alkaloids.
Protocol 1: Assessment of Neuroprotection in SH-SY5Y Cells using the MTT Assay
Objective: To determine the protective effect of a benzophenanthridine alkaloid against a neurotoxin-induced reduction in cell viability in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Benzophenanthridine alkaloid stock solution (e.g., Sanguinarine in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-beta 1-42 oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Pre-treatment with Alkaloid: Prepare serial dilutions of the benzophenanthridine alkaloid in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of the alkaloid. Include a vehicle control (medium with DMSO at the same final concentration as the highest alkaloid concentration). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxin solution in culture medium at the desired final concentration. Add the neurotoxin to the wells already containing the alkaloid, or replace the alkaloid-containing medium with medium containing both the alkaloid and the neurotoxin. Include a "toxin-only" control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the alkaloid concentration to determine the protective effect.
Protocol 2: Western Blot Analysis of Pro- and Anti-Apoptotic Proteins
Objective: To investigate the effect of a benzophenanthridine alkaloid on the expression of apoptosis-related proteins (e.g., Bcl-2 and Bax) in neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y) cultured in 6-well plates
-
Benzophenanthridine alkaloid and neurotoxin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat SH-SY5Y cells in 6-well plates as described in Protocol 1 (steps 1-4).
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control (β-actin). Calculate the Bcl-2/Bax ratio.
Protocol 3: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
Objective: To assess the inhibitory effect of a benzophenanthridine alkaloid on the fibrillization of amyloid-beta (Aβ) peptides.
Materials:
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
Benzophenanthridine alkaloid stock solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide film at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, dissolve the Aβ peptide film in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).
-
In a 96-well plate, add the Aβ solution, the benzophenanthridine alkaloid at various concentrations, and the ThT working solution. The final volume in each well should be 100-200 µL.
-
Include controls: Aβ alone, alkaloid alone, and buffer with ThT.
-
-
Kinetic Measurement:
-
Place the plate in a plate reader set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for several hours or days. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Incorporate intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from all readings.
-
Plot the fluorescence intensity as a function of time for each condition.
-
Analyze the kinetic parameters, such as the lag time and the maximum fluorescence intensity, to determine the inhibitory effect of the alkaloid.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of a benzophenanthridine alkaloid on intracellular ROS levels in neuronal cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Benzophenanthridine alkaloid and/or an ROS inducer (e.g., H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1 (steps 1-3).
-
DCFH-DA Staining:
-
After the desired treatment period, remove the culture medium and wash the cells once with warm HBSS or PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS or PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, wash the cells once with HBSS or PBS to remove excess dye.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence of unstained cells.
-
Express the ROS levels as a percentage of the control or as relative fluorescence units.
-
Conclusion and Future Directions
Benzophenanthridine alkaloids represent a compelling class of natural compounds with significant potential for advancing neurodegenerative disease research. Their multi-target nature, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities, provides a powerful toolkit for dissecting the complex pathologies of these disorders. The application notes and protocols detailed in this guide are intended to empower researchers to effectively utilize these alkaloids in their studies.
Future research should focus on several key areas:
-
Target Deconvolution: Elucidating the specific molecular targets of each alkaloid to better understand their mechanisms of action.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in various animal models of neurodegenerative diseases are necessary to evaluate the therapeutic potential and safety profiles of these compounds.
-
Structure-Activity Relationship Studies: Synthesizing and screening derivatives of these alkaloids could lead to the development of more potent and selective compounds with improved pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of benzophenanthridine alkaloids with other neuroprotective agents could offer novel therapeutic strategies.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full potential of benzophenanthridine alkaloids in the fight against neurodegenerative diseases.
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Chaturvedi, M. M., Kumar, A., Darnay, B. G., Chainy, G. B., Agarwal, S., & Aggarwal, B. B. (1997). Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation. The Journal of biological chemistry, 272(48), 30129–30134. [Link]
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El-Sayed, N. K., Al-Abd, A. M., El-Karef, A., & El-Khatib, A. S. (2022). Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells. International journal of molecular sciences, 23(15), 8329. [Link]
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El-Sayed, N. K., Al-Abd, A. M., El-Karef, A., & El-Khatib, A. S. (2022). Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells. International journal of molecular sciences, 23(15), 8329. [Link]
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Schmeller, T., Latz-Brüning, B., & Wink, M. (1997). Biochemical activities of berberine, chelerythrine and sanguinarine, three benzophenanthridine alkaloids. Phytochemistry, 44(2), 257–266. [Link]
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Herbert, J. M., Augereau, J. M., Gleye, J., & Maffrand, J. P. (1990). Chelerythrine is a potent and specific inhibitor of protein kinase C. Biochemical and biophysical research communications, 172(3), 993–999. [Link]
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Cecen, E., Tuncbilek, M., Tuli, A., Bucurgat, M., & Yagci-Kupeli, A. (2014). Promoting effects of sanguinarine on apoptotic gene expression in human neuroblastoma cells. Asian Pacific journal of cancer prevention : APJCP, 15(21), 9445–9450. [Link]
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Uddin, M. S., Al Mamun, A., Kabir, M. T., Ahmad, J., Jeandet, P., Sarwar, M. S., & Ashraf, G. M. (2020). Ranitidine Alleviates Anxiety-like Behaviors and Improves the Density of Pyramidal Neurons upon Deactivation of Microglia in the CA3 Region of the Hippocampus in a Cysteamine HCl-Induced Mouse Model of Gastrointestinal Disorder. Brain sciences, 10(11), 849. [Link]
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Ashraf, G. M., & Baeesa, S. S. (2022). A Set of Dysregulated Target Genes to Reduce Neuroinflammation at Molecular Level. International journal of molecular sciences, 23(13), 7118. [Link]
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Ray, B., & Lahiri, D. K. (2009). Neuroinflammation in Alzheimer's disease: different molecular targets and potential therapeutic agents including curcumin. Current opinion in pharmacology, 9(4), 434–444. [Link]
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Moaddel, R., & Wainer, I. W. (2005). Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 819(1), 47–53. [Link]
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Using 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine to study apoptosis.
Application Notes & Protocols
Using 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine to Study Apoptosis
Introduction
This compound is a semi-synthetic derivative of chelerythrine, a natural benzophenanthridine alkaloid. Chelerythrine itself is a well-documented inducer of apoptosis in a wide range of cancer cell lines, making it and its derivatives promising candidates for anti-cancer drug development.[1] This guide provides a detailed overview of the proposed mechanism of action and comprehensive, validated protocols for utilizing this compound to investigate apoptosis in a research setting.
While the specific mechanisms of this derivative are still under active investigation, they are hypothesized to be similar to the parent compound, chelerythrine. Chelerythrine is known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, driven by the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[2][3] This document will equip researchers with the foundational knowledge and practical methodologies to explore these pathways.
Proposed Mechanism of Action
The apoptotic cascade initiated by chelerythrine, and likely its derivatives, is a multi-step process centered on the mitochondria. The core mechanism involves the generation of intracellular ROS, which acts as a critical second messenger, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Key Events in the Apoptotic Pathway:
-
Induction of Oxidative Stress: The compound triggers a rapid increase in intracellular ROS, such as hydrogen peroxide (H₂O₂).[1][2] This oxidative stress is a primary driver of the subsequent apoptotic events.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels lead to the destabilization of the mitochondrial membrane. This is often accompanied by the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] Chelerythrine has been shown to directly inhibit Bcl-xL and can even induce apoptosis in a Bax/Bak-independent manner, suggesting a direct effect on the mitochondria.[4]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of the mitochondrial membrane leads to a collapse of the electrochemical gradient (ΔΨm), a key indicator of early-stage apoptosis.[3]
-
Cytochrome c Release: Following MOMP, Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[2]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[2]
-
Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[5]
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols
This section provides validated, step-by-step protocols to assess the apoptotic effects of this compound. It is crucial to include both negative (vehicle) and positive controls in all experiments.
Compound Preparation and Cell Treatment
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Culture: Culture the cell line of interest in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Dosing: Dilute the stock solution in fresh culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept constant across all conditions and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the experimental groups.
-
Positive Control: Use a known apoptosis inducer (e.g., Staurosporine, Etoposide) at a concentration known to be effective for the chosen cell line.
-
Experimental Workflow Diagram
Caption: Overview of the experimental workflow for studying apoptosis.
Protocol: Annexin V/PI Staining for Flow Cytometry
This assay quantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis.[6]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]
Procedure:
-
Induce apoptosis by treating cells with the compound for the desired time.
-
Harvest cells, including any floating cells from the supernatant. For adherent cells, use gentle trypsinization.[6]
-
Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).
-
Gently vortex and incubate for 15 minutes at room temperature, protected from light.[9]
-
Add 400 µL of 1X Annexin-Binding Buffer to the suspension.
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 100 µg/mL working solution).[9]
-
Analyze immediately by flow cytometry. Do not wash cells after adding PI.[8]
Data Interpretation:
| Cell Population | Annexin V | Propidium Iodide (PI) |
|---|---|---|
| Healthy | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Principle: This assay utilizes a caspase-3/7 substrate containing the DEVD peptide sequence, which is conjugated to a reporter molecule (a fluorophore, chromophore, or aminoluciferin).[10][11] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a measurable signal proportional to enzyme activity.
Procedure (Luminescent "Add-Mix-Measure" format):
-
Seed cells in a white-walled 96-well plate and treat with the compound. Include wells for vehicle control and a positive control.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[10]
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Protocol: Western Blot for Apoptosis Markers
This technique detects changes in the expression levels and cleavage of key apoptotic proteins.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest.[12]
Key Protein Targets:
| Protein | Significance in Apoptosis | Expected Change |
|---|---|---|
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase/Translocation |
| Caspase-3 | Executioner caspase | Cleavage (decrease in pro-form, increase in cleaved fragments) |
| PARP | Caspase-3 substrate | Cleavage (decrease in full-length, increase in 89 kDa fragment) |
Procedure:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine protein concentration using a BCA or Bradford assay.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.[12]
-
Perform electrophoresis to separate proteins, then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-PARP, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the collapse of the mitochondrial membrane potential.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Procedure (for Flow Cytometry):
-
Treat and harvest cells as previously described.
-
Resuspend cells in 1 mL of warm medium or PBS at approximately 1 x 10⁶ cells/mL.[13]
-
As a positive control for depolarization, treat a sample of cells with CCCP (e.g., 50 µM) for 5-15 minutes.[13][14]
-
Add JC-1 dye to each sample to a final concentration of ~2 µM and incubate at 37°C for 15-30 minutes in the dark.[13][14]
-
(Optional) Wash cells once with warm PBS.[13]
-
Resuspend the final cell pellet in 500 µL of PBS or buffer.
-
Analyze immediately by flow cytometry. Detect green fluorescence in the FITC channel (FL1) and red fluorescence in the PE channel (FL2).[14]
References
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- 3. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of novel chemical scaffolds with diverse biological activities.[1] 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine belongs to the benzophenanthridine class of alkaloids, a group known for a wide range of pharmacological effects, including potent antimicrobial properties.[2][3][4][5][6] This compound is a derivative of chelerythrine, an alkaloid that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[7][8]
The proposed mechanism of action for chelerythrine and related compounds involves the disruption of bacterial cell wall and membrane integrity, leading to the leakage of essential cellular components like proteins and ATP.[7][8][9][10] Furthermore, some studies suggest these alkaloids can inhibit bacterial protein synthesis and induce oxidative damage, highlighting a multi-target approach to their bactericidal action.[2][7][9]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial activity of this compound. It details standardized protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), ensuring reproducible and reliable data generation.
Principle of the Methods
This guide employs two fundamental, sequential techniques for assessing antimicrobial efficacy, grounded in the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
-
Minimum Inhibitory Concentration (MIC): This is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[14] The broth microdilution method is the gold standard for this determination, offering high reproducibility and conservation of test material.[15][16]
-
Minimum Bactericidal Concentration (MBC): Performed as a subsequent step to the MIC assay, the MBC test identifies the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (killing) of the initial bacterial inoculum.[17][18] This assay is crucial for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]
Essential Materials and Equipment
Reagents & Consumables:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Mueller-Hinton Agar (MHA), sterile
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Sterile multichannel and single-channel pipettes and tips
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
0.9% Saline, sterile
-
0.5 McFarland turbidity standard
-
Tryptic Soy Agar (TSA) or other non-selective agar plates
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional, for OD measurements)
-
Spectrophotometer or densitometer
-
Vortex mixer
-
Autoclave
Overall Experimental Workflow
The following diagram outlines the logical flow from initial preparation to final data analysis for determining the MIC and MBC of the test compound.
Caption: Workflow for MIC and MBC Determination.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions and Bacterial Inoculum
-
Expertise & Causality: This initial phase is critical for the accuracy and reproducibility of the entire experiment. The choice of solvent (DMSO) is based on its ability to dissolve a wide range of organic compounds while having minimal intrinsic antimicrobial activity at the final concentrations used. Standardization of the bacterial inoculum to a 0.5 McFarland standard is a CLSI-mandated step to ensure that a consistent and predictable number of bacterial cells (~1.5 x 10⁸ CFU/mL) is used in every assay, which is fundamental for comparing results across experiments.[20][21]
Step-by-Step Procedure:
-
Compound Stock Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL). Vortex thoroughly to ensure complete dissolution.
-
Trustworthiness Note: Prepare this stock solution fresh on the day of the experiment to avoid degradation. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
-
Within 15 minutes of standardization, dilute this suspension 1:150 in sterile CAMHB. This will yield the final working inoculum of approximately 5 x 10⁵ CFU/mL.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Expertise & Causality: The broth microdilution assay systematically exposes the standardized bacterial inoculum to a range of decreasing compound concentrations.[14] This allows for the precise identification of the concentration threshold where bacterial growth is halted. Including positive (known antibiotic) and negative (no compound) controls is essential to validate the assay's integrity. The growth control confirms the bacteria are viable, while the sterility control ensures the media is not contaminated.
Step-by-Step Procedure:
-
Plate Setup:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of your compound stock solution in CAMHB. Add 100 µL of this solution to well 1.
-
Example: For a final starting concentration of 512 µg/mL, add 100 µL of a 1024 µg/mL compound solution to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this 2-fold serial dilution process from well 2 to well 10.
-
After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted compound.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1, Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 100 µL. The compound concentrations and the bacterial density are now at their final desired values.
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at 35 ± 2 °C for 18-24 hours.
-
-
Reading the MIC:
-
Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[14]
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
-
Expertise & Causality: This protocol directly assesses cell viability by sub-culturing from the clear wells of the MIC plate onto an antibiotic-free agar medium.[19][22] Growth on the agar indicates that the compound was only bacteriostatic at that concentration, while a lack of growth indicates a bactericidal effect. The 99.9% kill threshold is the standard definition for bactericidal activity.[17][18]
Step-by-Step Procedure:
-
Sub-culturing:
-
Select the wells from the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette, spot-plate 10 µL from each of these wells onto a labeled MHA or TSA plate.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the plate at 35 ± 2 °C for 18-24 hours.
-
-
Reading the MBC:
-
Count the number of colonies (CFUs) in each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[17] For a starting inoculum of 5 x 10⁵ CFU/mL, a 10 µL spot contains ~5000 CFUs. A 99.9% reduction means ≤ 5 colonies should be visible in the spot.
-
Data Presentation and Interpretation
Results should be recorded systematically. Below are example data tables for two common bacterial strains.
Table 1: MIC and MBC Results for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 128 | >512 | >4 | Bacteriostatic |
| Gentamicin (Control) | ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Gentamicin (Control) | ATCC 25922 | 1 | 2 | 2 | Bactericidal |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is the generally accepted threshold to define an agent as bactericidal .[19]
-
An MBC/MIC ratio of > 4 suggests the agent is bacteriostatic .
-
In the example above, the compound demonstrates bactericidal activity against the Gram-positive S. aureus and bacteriostatic activity against the Gram-negative E. coli at the concentrations tested.
References
-
Hu, Y., Zhang, Y., et al. (2018). Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam. Molecules. Available at: [Link]
-
Li, H., Huang, L., et al. (2022). Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv. oryzae. International Journal of Molecular Sciences. Available at: [Link]
-
Zhang, Y., Wang, Y., et al. (2024). Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. Frontiers in Microbiology. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
- Goldman, E., & Green, L. H. (Eds.). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Practical Handbook of Microbiology, Third Edition.
-
ResearchGate. (2024). (PDF) Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae. Available at: [Link]
-
ResearchGate. (2025). Antimicrobial and Antibiofilm Activities and Mechanism of Action of Chelerythrine Against Carbapenem-Resistant Serratia marcescens In Vitro. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available at: [Link]
-
Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
-
ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Diagram]. Available at: [Link]
- Iazzetti, A., et al. (2019). Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. Molecules.
-
YouTube. (2020). Agar well diffusion assay. Available at: [Link]
-
de Souza, J. S., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLoS ONE. Available at: [Link]
-
ResearchGate. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. Available at: [Link]
-
PLOS ONE. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Image]. Available at: [Link]
- Luo, X., et al. (2012). Antibacterial benzofuran neolignans and benzophenanthridine alkaloids from the roots of Zanthoxylum capense. Planta Medica.
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
- ACS Publications. (2025). Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. ACS Infectious Diseases.
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
ResearchGate. (2009). (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link]
-
American Society for Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
-
MDPI. (2024). Antimicrobial Hydroxyethyl-Cellulose-Based Composite Films with Zinc Oxide and Mesoporous Silica Loaded with Cinnamon Essential Oil. Pharmaceutics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial properties of a new polymeric material based on poly(2-hydroxyethyl methacrylate). Available at: [Link]
-
MDPI. (2022). Chemical Composition, Antioxidant, and Antimicrobial Activity of Dracocephalum moldavica L. Essential Oil and Hydrolate. Foods. Available at: [Link]
Sources
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- 22. microchemlab.com [microchemlab.com]
Application Note & Protocols: Evaluating the G-quadruplex DNA Stabilizing Potential of Dihydrochelerythrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA.[1][2][3] Their prevalence in oncogene promoters and telomeres has established them as promising targets for anticancer therapies.[3][4][5][6] The stabilization of these structures by small molecules can impede the molecular machinery responsible for transcription and telomere maintenance, leading to cell growth inhibition.[4][5] Dihydrochelerythrine (DHCHL), a benzophenanthridine alkaloid, has emerged as a potent G-quadruplex stabilizing agent.[7] This document provides a detailed guide to the biophysical and in-vitro methodologies used to characterize the interaction between DHCHL and G-quadruplex DNA, offering insights for its development as a potential therapeutic agent.
Introduction: The Rationale for Targeting G-Quadruplexes with Dihydrochelerythrine
G-quadruplexes are four-stranded structures composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[1][2] The stability of these structures is enhanced by the presence of monovalent cations like K+ in the central channel.[1][2] The formation of G4s in promoter regions of oncogenes such as c-MYC, BCL2, KRAS, and VEGFA can act as a transcriptional repressor.[8][9] Similarly, G4 stabilization at telomeres can inhibit telomerase, an enzyme overexpressed in the majority of cancer cells, leading to telomere shortening and cellular senescence.[4][5]
Dihydrochelerythrine, a derivative of the natural alkaloid chelerythrine, has shown significant potential as a G-quadruplex stabilizer.[7] Studies have indicated that its parent compound, chelerythrine, binds to and stabilizes G-quadruplex structures, leading to the downregulation of oncogene expression.[8] DHCHL has demonstrated a comparable affinity for G-quadruplexes, making it a compound of interest for further investigation.[7] This guide outlines the key experimental workflows to rigorously assess the G4-stabilizing properties of DHCHL.
Biophysical Characterization of the Dihydrochelerythrine-G4 Interaction
A multi-faceted biophysical approach is essential to fully characterize the binding affinity, selectivity, and kinetics of DHCHL with G-quadruplex DNA.
Förster Resonance Energy Transfer (FRET) Melting Assay
Principle: The FRET melting assay is a high-throughput method to assess the thermal stability of G-quadruplex DNA upon ligand binding.[10][11] A DNA oligonucleotide designed to form a G-quadruplex is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the donor and quencher, leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is a measure of the G4's stability. An increase in Tm (ΔTm) in the presence of a ligand indicates stabilization.[12]
Why this method? This assay provides a rapid and quantitative measure of a ligand's ability to stabilize G4 structures, making it ideal for initial screening and for comparing the stabilizing potential of different compounds.[10][13]
Caption: Workflow for FRET-based G4 melting analysis.
-
Oligonucleotide Preparation: Synthesize a G4-forming oligonucleotide (e.g., from the promoter of c-MYC or human telomeric sequence) with a 5' FAM and a 3' TAMRA label. Resuspend in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and allow it to cool slowly to room temperature to facilitate G4 formation.
-
Assay Setup: In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide (final concentration 0.2 µM) and varying concentrations of dihydrochelerythrine (e.g., 0.1 µM to 10 µM). Include a control with buffer only.
-
Data Acquisition: Perform the melting analysis on a real-time PCR machine. Monitor fluorescence intensity while increasing the temperature from 25°C to 95°C in 0.5°C increments.
-
Data Analysis: Plot the negative first derivative of the fluorescence versus temperature. The peak of this curve corresponds to the melting temperature (Tm). Calculate the change in melting temperature (ΔTm = Tm_ligand - Tm_control).
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[14][15] A G4-forming DNA oligonucleotide is immobilized on a sensor chip. When dihydrochelerythrine is flowed over the surface, its binding to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[16]
Why this method? SPR allows for the determination of association (ka) and dissociation (kd) rate constants, providing a detailed understanding of the binding kinetics. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from these rates (KD = kd/ka).[17][18]
Caption: Workflow for SPR-based kinetic analysis of DHCHL-G4 interaction.
-
Oligonucleotide Preparation: Synthesize a biotinylated G4-forming oligonucleotide. Anneal as described for the FRET assay.
-
Immobilization: Immobilize the biotinylated G4 DNA onto a streptavidin-coated sensor chip to a target level of ~500 RU.
-
Binding Analysis: Inject a series of dihydrochelerythrine concentrations (e.g., ranging from nanomolar to micromolar) over the sensor surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
Regeneration: If necessary, regenerate the sensor surface with a pulse of a high-salt buffer to remove any remaining bound ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters ka, kd, and the affinity constant KD.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA is chiral, and its CD spectrum is sensitive to its conformation. Different G-quadruplex topologies (parallel, anti-parallel, hybrid) exhibit distinct CD signatures.
Why this method? CD spectroscopy can confirm the formation of the G-quadruplex structure and detect any conformational changes induced by the binding of dihydrochelerythrine.[7]
In-vitro Functional Assays
To bridge the gap between biophysical data and biological activity, in-vitro assays are crucial.
Polymerase Stop Assay
Principle: This assay assesses the ability of a ligand-stabilized G-quadruplex to block DNA polymerase activity. A DNA template containing a G4-forming sequence is used for a primer extension reaction. In the absence of a stabilizing ligand, the polymerase can read through the G4 sequence. However, when a G4-stabilizing ligand like dihydrochelerythrine is present, it "locks" the G4 structure, causing the polymerase to stall. The reaction products are then resolved on a denaturing polyacrylamide gel.
Why this method? This assay provides direct evidence that the stabilization of the G-quadruplex by the ligand has a functional consequence, i.e., impeding DNA replication or transcription.
Cell-Based Assays
Principle: The anti-proliferative effects of dihydrochelerythrine can be evaluated in various cancer cell lines. Assays such as MTT or colony formation assays can determine the IC50 (half-maximal inhibitory concentration) of the compound.
Why this method? These assays provide a measure of the overall cytotoxic or cytostatic effect of the compound on cancer cells, which is the ultimate goal of developing G4-stabilizing drugs. Dihydrochelerythrine has shown inhibitory effects against specific cancer cell lines.[7]
Data Summary and Interpretation
The data obtained from these assays should be compiled and analyzed to build a comprehensive picture of dihydrochelerythrine's G-quadruplex stabilizing potential.
| Assay | Parameter Measured | Interpretation of a Positive Result |
| FRET Melting | ΔTm (°C) | A significant increase in Tm indicates stabilization of the G-quadruplex structure. |
| Surface Plasmon Resonance | KD (M), ka (M⁻¹s⁻¹), kd (s⁻¹) | A low KD value signifies high binding affinity. Kinetic parameters provide insight into the binding mechanism. |
| Polymerase Stop Assay | Presence of a truncated product | Indicates that the stabilized G-quadruplex is able to block polymerase progression. |
| Cell Viability Assay | IC50 (µM) | A low IC50 value suggests potent anti-proliferative activity. |
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for evaluating the G-quadruplex DNA stabilizing potential of dihydrochelerythrine. A combination of biophysical techniques to determine binding affinity and kinetics, coupled with in-vitro functional assays to assess biological consequences, is essential for the rational development of this promising compound as a potential anticancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting G-Quadruplex DNA for Cancer Chemotherapy | Bentham Science [benthamscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dihydrochelerythrine and its derivatives: Synthesis and their application as potential G-quadruplex DNA stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelerythrine down regulates expression of VEGFA, BCL2 and KRAS by arresting G-Quadruplex structures at their promoter regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chelerythrine down regulates expression of VEGFA, BCL2 and KRAS by arresting G-Quadruplex structures at their promoter regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability issues of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine in solution.
Technical Support Center: 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this specific benzophenanthridine alkaloid derivative. Given the nuanced stability profile of dihydrobenzophenanthridine scaffolds, this guide emphasizes the underlying chemical principles and provides robust protocols to ensure the integrity and reproducibility of your experimental results.
Section 1: Core Chemical Principles & Potential Instability
This section addresses the fundamental chemical characteristics of this compound and the inherent stability risks associated with its structure.
Q1: What is the basic structure of this compound, and how does it influence stability?
Answer: this compound belongs to the benzophenanthridine alkaloid class.[1] Its core is a dihydro-benzophenanthridine heterocyclic system. Unlike its parent compound, chelerythrine, which exists as a planar, quaternary iminium ion, your compound has a reduced, non-planar B-ring. The key features influencing its stability are:
-
The Dihydro-Core: The 5,6-dihydro structure is susceptible to oxidation. This is the most significant intrinsic liability. The molecule can readily lose two electrons and a proton to convert back to the highly stable, aromatic, and planar chelerythrine iminium ion. This conversion is not just a degradation pathway but a fundamental aspect of the chemistry of related natural products.[2]
-
The C-6 Substituent: The presence of a 1-hydroxyethyl group at the C-6 position creates a chiral center and introduces a secondary alcohol. While this specific substitution is less documented than the simple alkanolamine form of chelerythrine, the C-N bond at this position can be labile under certain pH conditions, though the primary concern remains the oxidation of the core ring system.[3]
Understanding these two features is critical, as they dictate the compound's reactivity and inform the necessary handling and storage precautions.
Q2: What is the most probable degradation pathway for this compound in solution?
Answer: The most probable degradation pathway is the oxidation of the dihydrochelerythrine core to the quaternary benzophenanthridine alkaloid, chelerythrine . This process is often accelerated by exposure to atmospheric oxygen, light, and certain metal ions.
This oxidative conversion results in a fundamentally different molecule with distinct biological and physical properties. For instance, chelerythrine is a known potent inhibitor of Protein Kinase C (PKC), and its formation could lead to misleading biological data if you are studying the specific effects of the dihydro- form.[4] The formation of the planar, cationic chelerythrine molecule from your non-planar, neutral compound will drastically alter its interaction with biological targets.
Below is a diagram illustrating this critical degradation pathway.
Caption: Probable oxidative degradation of the dihydro- core.
Q3: What environmental factors are most likely to degrade my compound?
Answer: Based on general principles of drug stability, several environmental factors can compromise the integrity of this compound in solution.[5] These factors often act synergistically.
| Factor | Mechanism of Degradation & Rationale |
| Oxygen | Primary Culprit. As a dihydro-alkaloid, the compound is primed for oxidation. Dissolved oxygen in solvents is sufficient to initiate this process, converting it to the more stable aromatic chelerythrine form. |
| Light | Photochemical Degradation. Many complex aromatic systems are photosensitive. Light, particularly in the UV spectrum, can provide the energy to catalyze oxidation and other radical-mediated degradation reactions.[6] |
| Temperature | Accelerates Reaction Rates. Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all degradation reactions, including oxidation and potential hydrolysis.[5] Storing solutions at elevated temperatures (e.g., on a lab bench) will significantly shorten the compound's viable lifespan. |
| pH | Catalysis and Structural Changes. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other rearrangements. For benzophenanthridines, pH is critical. While your compound is not the iminium form, its stability in aqueous buffers can be pH-dependent. It is crucial to determine the optimal pH range empirically.[7] |
| Solvent Choice | Purity and Reactivity. The choice of solvent is paramount. Protic solvents may participate in reactions, while solvents containing peroxide impurities (e.g., older ethers or THF) can be potent oxidizers. The use of high-purity, de-gassed solvents is essential. |
Section 2: Troubleshooting Common Experimental Issues
This section provides direct answers to common problems researchers face, linking them back to the core principles of stability.
Q4: My biological assay results are inconsistent from week to week. Could compound instability be the cause?
Answer: Yes, this is a classic sign of compound degradation. Inconsistent results, especially a perceived loss of potency over time, strongly suggest that the concentration of your active compound is decreasing in your stock or working solutions.
Troubleshooting Steps:
-
Check for Particulates/Color Change: Visually inspect your stock solution. The formation of the oxidized chelerythrine product can sometimes impart a yellowish tint.
-
Analytical Verification: The most definitive step is to re-run an HPLC-UV or LC-MS analysis of your stock solution. Compare the chromatogram to that of a freshly prepared sample or the original analysis from when the stock was first made.
-
Look for Degradation Markers: In the new chromatogram, look for a decrease in the peak area of your parent compound and the appearance of new peaks. One of these new peaks is likely to be chelerythrine.
Q5: I prepared my compound in DMSO and stored it at -20°C, but I'm still seeing degradation. Why?
Answer: While DMSO is a common solvent and -20°C is a standard storage temperature, they do not guarantee stability. There are several reasons for this observation:
-
Freeze-Thaw Cycles: Repeatedly taking the stock solution out of the freezer and thawing it is highly detrimental. Each cycle introduces atmospheric oxygen and moisture into the vial and can cause localized concentration changes as the solvent freezes and thaws, accelerating degradation.
-
DMSO Quality: DMSO is hygroscopic (absorbs water from the air) and can contain impurities. "Wet" DMSO can support hydrolytic degradation pathways. Always use anhydrous, high-purity DMSO.
-
Oxygen in Headspace: The air in the vial's headspace contains oxygen. If the solution was not prepared under an inert atmosphere (like nitrogen or argon), oxidation will still occur, albeit more slowly at -20°C.
Best Practice: Prepare single-use aliquots of your stock solution. This minimizes freeze-thaw cycles and exposure of the bulk stock to air.
Section 3: Practical Protocols & Best Practices
This section provides actionable, step-by-step protocols to mitigate stability issues.
Q6: What is the definitive protocol for preparing and storing stock solutions of this compound?
Answer: This protocol is designed to minimize exposure to degradative factors from the outset.
Protocol: High-Integrity Stock Solution Preparation
-
Solvent Selection:
-
Primary Choice: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Rationale: These aprotic solvents are excellent at solubilizing complex organic molecules and are less reactive than protic solvents like methanol or ethanol.
-
-
Inert Atmosphere (Critical Step):
-
Gently flush your vial containing the dry compound with an inert gas (argon or nitrogen) for 30-60 seconds.
-
Use a syringe to draw up the required volume of solvent and add it to the vial while maintaining a positive pressure of the inert gas.
-
Rationale: This displaces atmospheric oxygen, the primary driver of oxidation.
-
-
Dissolution:
-
Cap the vial tightly.
-
Vortex or sonicate at room temperature until the compound is fully dissolved. Avoid heating.
-
-
Aliquoting for Storage:
-
Immediately dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Rationale: This is the single most effective way to prevent degradation from freeze-thaw cycles and repeated exposure to air.
-
-
Storage:
-
Store the sealed aliquots at -80°C for long-term storage.
-
Protect from light by storing them in a labeled freezer box.
-
Rationale: -80°C drastically slows down all chemical reactions compared to -20°C.
-
Q7: How can I perform a basic stability study to validate my handling procedure for a specific experiment?
Answer: You must validate the compound's stability under your actual experimental conditions (e.g., in cell culture media at 37°C).
Protocol: Short-Term Experimental Stability Assessment
-
Objective: To determine the rate of degradation of the compound in your specific experimental buffer/medium over the time course of your experiment.
-
Materials:
-
Your experimental buffer (e.g., PBS, cell culture medium).
-
Stock solution of the compound.
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS).[8]
-
-
Procedure:
-
Prepare a fresh solution of the compound in your experimental buffer at the final working concentration.
-
Immediately take a sample, label it "T=0", and either inject it onto the HPLC or quench it and store it at -80°C. This is your baseline.
-
Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
At subsequent time points (e.g., T=2h, 4h, 8h, 24h), withdraw samples, quench if necessary, and store them identically to the T=0 sample.
-
Analyze all samples in a single HPLC run.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
-
Interpretation:
-
If you see >10-15% degradation within your experimental timeframe, the stability is insufficient. You may need to add the compound fresh to your experiment at multiple time points or reconsider the experimental design.
-
Caption: Workflow for assessing short-term experimental stability.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best analytical method to check for purity and degradation?
-
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection is the standard method.[8] Coupling this to a mass spectrometer (LC-MS) provides definitive identification of the parent compound and its degradation products.
-
-
Q: Is the compound light-sensitive?
-
A: Yes. As a complex heterocyclic molecule, it should always be considered light-sensitive. Use amber vials and protect solutions from direct light.[6]
-
-
Q: Can I dissolve it directly in an aqueous buffer?
-
A: This is not recommended for the primary stock. Benzophenanthridine alkaloids generally have low aqueous solubility.[9] First, create a concentrated stock in an organic solvent like DMSO, then dilute it into your aqueous buffer for the final working solution.
-
-
Q: My compound is a hydrochloride salt. Does that make it more stable?
-
A: A salt form can improve solubility in aqueous media and may enhance the stability of the solid material. However, once in solution, the parent molecule is subject to the same degradation pathways, particularly oxidation. The same handling precautions apply.
-
References
-
Ulrichová, J., Dvořák, Z., Vičar, J., & Šimánek, V. (2006). Quaternary benzo[c]phenanthridines sanguinarine and chelerythrine: A review of investigations from chemical and biological studies. ResearchGate. [Link]
-
Saleem, H., et al. (2024). Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective. PMC. [Link]
-
Slaninová, I., et al. (2020). Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis. MDPI. [Link]
-
Šimánek, V. (2006). Quaternary benzo[c]phenanthridines sanguinarine and chelerythrine: A review of investigations from chemical and biological studies. ResearchGate. [Link]
-
Kumar, S., et al. (2016). Dihydrochelerythrine and its derivatives: Synthesis and their application as potential G-quadruplex DNA stabilizing agents. PubMed. [Link]
-
Al-Tabakha, M. M. (2022). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]
-
Vrba, J., et al. (2011). EFFECTS OF SANGUINARINE AND CHELERYTHRINE ON THE CELL CYCLE AND APOPTOSIS. ResearchGate. [Link]
-
Funcul, A., et al. (2022). Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity. MDPI. [Link]
-
Ramos-Enriquez, M. A., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. PubMed. [Link]
-
Kumar, V. (2018). DRUG STABILITY. IJSDR. [Link]
-
Pienimäki, P. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
-
Pienimäki, P. (2012). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
-
Wang, Y-F., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. MDPI. [Link]
-
Martins, N. R., et al. (2016). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS One. [Link]
-
Li, J., et al. (2019). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. MDPI. [Link]
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- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrochelerythrine Solubility: A Technical Support Guide
Welcome to the technical support center for dihydrochelerythrine (DHC). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising benzophenanthridine alkaloid. As a lipophilic compound, dihydrochelerythrine is practically insoluble in aqueous solutions, a significant hurdle for in vitro and in vivo studies.[1] This document provides a series of troubleshooting guides and frequently asked questions to help you overcome these challenges, grounded in established physicochemical principles and formulation science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding DHC solubility.
Q1: What is dihydrochelerythrine and why is its solubility a challenge?
A1: Dihydrochelerythrine is a natural benzophenanthridine alkaloid with a range of biological activities, including anticancer and antimicrobial properties.[1][2] Its chemical structure is largely non-polar, making it highly lipophilic. This hydrophobicity is the primary reason for its poor solubility in water and aqueous buffer systems, which are the basis for most biological experiments. Overcoming this challenge is a critical first step for any experimental work to ensure accurate and reproducible results. Many bioactive alkaloids face similar issues, limiting their clinical application without advanced formulation strategies.[3]
Q2: What are the known solvents for dihydrochelerythrine?
A2: Dihydrochelerythrine's solubility is highly dependent on the solvent's polarity. Based on available data, its solubility profile can be summarized as follows. For many experiments, a stock solution is first prepared in an organic solvent and then diluted into the final aqueous medium.
| Solvent | Solubility | Remarks | Source(s) |
| Water | Insoluble | The primary challenge for biological assays. | [1] |
| Methanol | Slightly Soluble | Limited utility for preparing concentrated stocks. | [1] |
| Chloroform | Readily Soluble | Useful for extraction but not biocompatible. | [1] |
| Dichloromethane | Readily Soluble | Useful for extraction but not biocompatible. | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10-50 mg/mL | Common choice for stock solutions. Warming or sonication may be required.[1][4][5] | [1][4][5] |
Note: When using DMSO stocks, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Q3: What are the primary strategies to improve the aqueous solubility of dihydrochelerythrine?
A3: Several effective strategies can be employed, ranging from simple pH adjustments to more complex formulation techniques. The optimal choice depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required concentration, tolerance for excipients). The main approaches are:
-
pH Adjustment (Acidification): Leveraging the basic nature of the alkaloid to form a soluble salt.[6]
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.[7][8]
-
Cyclodextrin Complexation: Encapsulating the DHC molecule within a cyclodextrin host.[9][10]
-
Advanced Formulations: Employing techniques like solid dispersions or nanoformulations for significant bioavailability enhancement, especially for in vivo applications.[11][12]
The following diagram provides a decision-making framework for selecting an appropriate method.
Caption: Decision tree for selecting a DHC solubilization method.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to common experimental problems.
Issue 1: How can I prepare a simple aqueous stock solution of DHC for a screening assay?
Solution: pH Adjustment (Acidification)
Causality & Expertise: Dihydrochelerythrine, as an alkaloid, is a weak base. By lowering the pH of the aqueous solvent, the nitrogen atom in its structure becomes protonated, forming a cationic salt. This ionized form is significantly more soluble in water than the neutral free base.[6][13] Studies have shown that DHC is stable in strongly acidic conditions (pH < 3), making this a viable approach.[14] The predicted pKa of the conjugate acid is ~2.36, indicating that protonation and subsequent solubilization will be favored at a low pH.[1][5]
Experimental Protocol: Preparation of a 1 mM DHC Stock in Acidified Saline
-
Materials:
-
Dihydrochelerythrine powder (MW: 349.38 g/mol )
-
Sterile, deionized water
-
1 M Hydrochloric Acid (HCl) solution
-
0.9% (w/v) Sodium Chloride (NaCl) solution (Sterile Saline)
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out 3.5 mg of dihydrochelerythrine powder.
-
Add it to a sterile 10 mL volumetric flask.
-
Add approximately 8 mL of 0.9% NaCl solution. The powder will not dissolve.
-
While stirring, add the 1 M HCl solution dropwise until the DHC powder completely dissolves. This typically occurs at a pH between 3.0 and 4.0.
-
Check the pH of the solution. Adjust to a final pH of ~3.5 if necessary.
-
Bring the final volume to 10 mL with the 0.9% NaCl solution.
-
Sterile-filter the solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF).
-
-
Self-Validation:
-
Visual Inspection: The final solution should be clear and free of any visible precipitate.
-
Concentration Verification (Optional but Recommended): The concentration of the stock solution can be confirmed using a validated analytical method like HPLC-UV or HPLC-MS/MS.[15][16]
-
pH Stability Check: Before use, ensure that diluting the acidic stock into your final assay buffer does not cause precipitation. A small-scale test is recommended.
-
Issue 2: My DHC precipitates when I dilute my DMSO stock into aqueous buffer for my cell culture experiment.
This is a common problem known as "crashing out," where a drug that is soluble in a concentrated organic stock becomes insoluble when diluted into an aqueous medium where the organic solvent concentration is low.
Solution A: Co-solvency
Causality & Expertise: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[7] They work by reducing the polarity of the water and lessening the interfacial tension between the hydrophobic drug and the aqueous medium.[8] For cell-based assays, it is crucial to use co-solvents with low cytotoxicity.
Experimental Protocol: Screening for an Optimal Co-solvent System
-
Materials:
-
Concentrated DHC stock in DMSO (e.g., 20 mM)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Aqueous buffer or cell culture medium for your experiment
-
-
Procedure:
-
Prepare intermediate vehicle solutions containing different percentages of co-solvents. For example:
-
Vehicle 1: 10% Ethanol in your aqueous buffer
-
Vehicle 2: 10% PG in your aqueous buffer
-
Vehicle 3: 10% PEG 400 in your aqueous buffer
-
Vehicle 4: 5% Ethanol + 5% PEG 400 in your aqueous buffer
-
-
For each vehicle, perform a serial dilution of your DMSO stock to determine the highest concentration of DHC that remains in solution. For example, add 5 µL of 20 mM DHC stock to 995 µL of the vehicle to get a 100 µM solution with 0.5% DMSO.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect for any signs of precipitation or cloudiness.
-
-
Self-Validation:
-
Vehicle Control: Always run a parallel control with cells or your assay system treated with the final co-solvent vehicle alone (containing the same final concentration of DMSO and co-solvents) to ensure it has no biological effect.
-
The best co-solvent system is the one that solubilizes the required DHC concentration with the lowest percentage of organic solvent and shows no effect in the vehicle control.
-
Solution B: Cyclodextrin Complexation
Causality & Expertise: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules like DHC, forming a water-soluble inclusion complex.[9][10] This masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility without using organic co-solvents.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[19]
Experimental Protocol: Preparation of a DHC/HP-β-CD Inclusion Complex
Caption: Workflow for preparing a DHC-cyclodextrin complex.
-
Materials:
-
Dihydrochelerythrine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in water. A common starting concentration is 10-20% (w/v). Ensure it is fully dissolved.
-
Add an excess of DHC powder to the HP-β-CD solution (e.g., aiming for a 1:2 molar ratio of DHC to CD, but adding more DHC to ensure saturation).
-
Seal the container and stir the suspension vigorously at room temperature for 24 to 48 hours, protected from light.
-
After stirring, allow the suspension to settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved, un-complexed DHC. The filtrate now contains the water-soluble DHC-CD complex.
-
-
Self-Validation:
-
Quantification is Essential: The exact concentration of DHC in the final filtered solution must be determined analytically (e.g., HPLC) as it will depend on the complexation efficiency. Do not assume all the added drug is in solution.
-
Phase Solubility Studies: To optimize the formulation, a phase solubility study can be performed by measuring the solubility of DHC in increasing concentrations of HP-β-CD. This allows for the determination of the binding constant and optimal CD concentration.
-
Issue 3: I need a high concentration of DHC for an in vivo study and must avoid potentially toxic excipients.
Solution: Solid Dispersion
Causality & Expertise: Solid dispersion is a technique where the poorly soluble drug is dispersed in a solid hydrophilic carrier matrix.[12] This approach enhances the dissolution rate and apparent solubility by several mechanisms: reduction of drug particle size to a molecular level, conversion of the drug from a crystalline to a more soluble amorphous state, and improved wettability by the hydrophilic carrier.[20][21] This can significantly improve oral bioavailability.[22]
Experimental Protocol: Conceptual Workflow for Solid Dispersion via Solvent Evaporation
-
Principle: This is one of the most common methods for preparing solid dispersions.[22] Both the drug (DHC) and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) are dissolved in a common volatile solvent. The solvent is then evaporated, leaving a solid matrix with the drug molecularly dispersed within the polymer.[23]
-
Conceptual Steps:
-
Solvent Selection: Identify a volatile solvent that can dissolve both DHC and the chosen carrier (e.g., a mixture of dichloromethane and methanol).
-
Dissolution: Dissolve DHC and the carrier (e.g., PVP K30) in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
-
Drying: Further dry the film under a vacuum to remove any residual solvent.
-
Pulverization: Scrape the resulting solid dispersion, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
-
Self-Validation:
-
Characterization: The resulting powder should be characterized to confirm the amorphous nature of the drug (using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD)).
-
Dissolution Testing: Perform an in vitro dissolution study comparing the dissolution rate of the solid dispersion powder to the raw DHC powder in a relevant buffer (e.g., simulated gastric or intestinal fluid). A successful solid dispersion will show a dramatically faster and higher extent of drug dissolution.[20]
-
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
- A spotlight on alkaloid nanoformulations for the treatment of lung cancer. (n.d.). PubMed Central.
- Dihydrochelerythrine | 6880-91-7. (n.d.). ChemicalBook.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Development of Nano-Niosomal Formulation of Alkaloids from Tylophora Indica for Improving Bioavailability through Oral Delivery. (n.d.). ResearchGate.
- Dihydrochelerythrine | Antifungal. (n.d.). TargetMol.
- Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation. (n.d.). Google AI Search.
- Co-solvent: Significance and symbolism. (n.d.). Google AI Search.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Dihydrochelerythrine CAS#: 6880-91-7. (n.d.). ChemicalBook.
- Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study. (2015). PubMed.
- Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine. (n.d.). PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PubMed Central.
- Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). Asian Journal of Pharmaceutical Research and Development.
- Nanoformulations applied to the delivery of alkaloids. (n.d.). ResearchGate.
- Alkaloid-cyclodextrin complex stability constants (M −1 ) measured via... (n.d.). ResearchGate.
- Nano-Drug Delivery Systems Based on Natural Products. (2024). Dove Medical Press.
- Dihydrochelerythrine. (n.d.). LKT Laboratories, Inc.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
- Spectrophotometric study of time stability and acid-base characteristics of chelerythrine and dihydrochelerythrine. (n.d.). ResearchGate.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PubMed Central.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. (n.d.). eScholarship.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PubMed Central.
- Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
- Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.).
- Salt formation to improve drug solubility. (2007). PubMed.
- Solubility for Common Extractable Compounds. (n.d.). Eurofins.
- Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. (2016).
- Current Pharmaceutical Analysis. (n.d.).
- (PDF) Study of pH-dependent drugs solubility in water. (n.d.). ResearchGate.
- Determination of Nitidine Chloride, Toddalolactone, and Chelerythrine Chloride by HPLC. (n.d.). Thermo Fisher Scientific.
- A Review on Pharmacological Activities of Alkaloids. (2019). SciSpace.
- Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia. (2019). PubMed.
- Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate.
Sources
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- 4. Dihydrochelerythrine | Antifungal | TargetMol [targetmol.com]
- 5. Dihydrochelerythrine CAS#: 6880-91-7 [m.chemicalbook.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the Synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues and optimize your reaction yields. The information herein is based on established principles of organic chemistry and specific insights from the synthesis of related benzophenanthridine alkaloids.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the reduction of a 6-ethoxycarbonylmethyl-5,6-dihydrochelerythrine precursor.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a common issue that can often be traced back to a few key areas. The primary method for this conversion is the reduction of the corresponding ethyl acetate precursor using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1] Let's break down the potential culprits and their solutions:
-
Inactive Reducing Agent: LiAlH₄ is extremely sensitive to moisture and air. If your reagent is old or has been improperly stored, it will have significantly reduced activity.
-
Solution: Always use a fresh, unopened bottle of LiAlH₄ whenever possible. If you must use an existing stock, ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed. A simple test for activity is to carefully add a small amount to a dry solvent – vigorous bubbling (hydrogen evolution) is a good sign.
-
-
Sub-optimal Reaction Conditions: The temperature and reaction time are critical parameters.
-
Solution: Begin the reaction at a low temperature (0 °C) to control the initial exothermic reaction. After the initial addition of the reducing agent, allow the reaction to slowly warm to room temperature and stir for an appropriate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Product Loss During Work-up: The work-up procedure for LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can trap the product.
-
Solution: A carefully executed Fieser work-up is recommended. This involves the sequential addition of water, followed by a sodium hydroxide solution. This procedure is designed to produce granular aluminum salts that are easily filtered off, minimizing product loss in an emulsion.
-
-
Incomplete Reaction: An insufficient amount of the reducing agent will lead to unreacted starting material.
-
Solution: While a stoichiometric amount of LiAlH₄ is theoretically required, it's common practice to use a slight excess to ensure the reaction goes to completion. However, a large excess can lead to side reactions. We recommend starting with 1.5 to 2.0 equivalents of LiAlH₄ and optimizing from there based on your results.
-
Experimental Workflow for Yield Optimization
Caption: A workflow diagram for optimizing the reaction yield.
Question 2: My final product is impure. What are the likely contaminants and how can I improve the purity?
Answer:
Purity issues often arise from incomplete reactions, side reactions, or ineffective purification. The most common impurities in this synthesis are:
-
Unreacted Starting Material: The presence of the starting ester indicates an incomplete reaction.
-
Solution: As mentioned above, ensure your LiAlH₄ is active and use a slight excess. You can also try extending the reaction time, but be sure to monitor for the formation of byproducts.
-
-
Over-reduced Byproducts: While less common for the conversion of an ester to an alcohol, harsh conditions (e.g., high temperatures or prolonged reaction times) could potentially lead to the reduction of other functional groups on the benzophenanthridine core.
-
Solution: Maintain strict temperature control. Starting the reaction at 0 °C is crucial.
-
-
Salts from Work-up: Residual aluminum salts from the work-up can contaminate your product.
-
Solution: Ensure the Fieser work-up is performed correctly to precipitate the aluminum salts effectively. Thoroughly washing the organic extracts with brine can also help remove residual inorganic impurities.
-
Purification Strategy:
Column chromatography is the most effective method for purifying this compound. Due to the presence of the hydroxyl group, the product is moderately polar.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for moderately polar compounds. |
| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Hexane Gradient | Start with a less polar mixture and gradually increase the polarity to elute the product. |
| Monitoring | TLC with a suitable stain (e.g., potassium permanganate) | The hydroxyl group may not be strongly UV-active. |
Question 3: I'm having trouble with the work-up; it forms a thick emulsion. How can I resolve this?
Answer:
Emulsion formation during the work-up of LiAlH₄ reactions is a frequent and frustrating problem. It's caused by the formation of fine, gelatinous aluminum hydroxide precipitates that suspend in the organic and aqueous layers.
The Fieser Work-up Protocol (A Step-by-Step Guide):
This method is designed to produce granular aluminum salts that are easy to filter. For a reaction using 'x' grams of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water. You will observe vigorous gas evolution.
-
Add 'x' mL of 15% aqueous sodium hydroxide solution. The mixture should start to become more granular.
-
Add '3x' mL of water.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with your reaction solvent (e.g., THF or ethyl acetate).
-
Combine the filtrate and washes, and proceed with standard extraction procedures.
Logical Flow of the Fieser Work-up
Caption: Step-by-step Fieser work-up procedure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
-
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for LiAlH₄ reductions. It has good solvating properties for both the substrate and the reagent. Anhydrous diethyl ether is also a suitable alternative. Ensure the solvent is truly anhydrous, as water will consume the LiAlH₄.
Q2: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an appropriate eluent system (e.g., 5% methanol in dichloromethane). The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting ester.
Q3: Is an inert atmosphere necessary for this reaction?
-
Yes, it is highly recommended. LiAlH₄ reacts with moisture in the air. Conducting the reaction under an inert atmosphere of nitrogen or argon will protect the reducing agent and improve the reproducibility of your results.
Q4: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄?
-
Sodium borohydride is generally not strong enough to reduce an ester to an alcohol. LiAlH₄ is the more appropriate and effective reagent for this transformation.
Q5: What are the safety precautions for working with LiAlH₄?
-
LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable. Always handle it in a fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching process should be done slowly and carefully, especially at the beginning.
Detailed Experimental Protocol
This protocol is a general guideline. You may need to adjust the quantities and reaction times based on your specific substrate and observations.
Synthesis of this compound from 6-ethoxycarbonylmethyl-5,6-dihydrochelerythrine
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 50 mL for a 1 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equivalents) to the THF.
-
-
Reaction:
-
Dissolve the starting ester (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred suspension of LiAlH₄ over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Perform the Fieser work-up as described in the troubleshooting section.
-
After filtration, concentrate the organic filtrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-5% methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
References
-
Molecules. 2017 Oct; 22(10): 1743.
Sources
Technical Support Center: Degradation Pathways of Benzophenanthridine Alkaloids
Welcome to the Technical Support Center for research on benzophenanthridine alkaloids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation of these potent compounds. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of benzophenanthridine alkaloids, providing the core knowledge needed for robust experimental design.
Q1: What are the primary degradation pathways for benzophenanthridine alkaloids?
Benzophenanthridine alkaloids degrade through three primary pathways: metabolic (biotransformation), chemical, and photochemical degradation.
-
Metabolic Degradation (Biotransformation): This is the most significant pathway in vivo. Studies using rat liver microsomes show that the primary metabolic reactions include O-demethylation, demethylenation (conversion of a methylenedioxy bridge to two hydroxyl groups), reduction of the iminium bond, and hydroxylation at various positions on the aromatic rings.[1] These enzymatic processes, primarily mediated by cytochrome P450 enzymes, aim to increase the polarity of the alkaloids to facilitate their excretion. The resulting metabolites are often less toxic than the parent compounds.[1]
-
Chemical Degradation: These alkaloids are susceptible to chemical degradation under various conditions encountered during extraction, formulation, and storage. The most critical factor is pH. The quaternary iminium bond (C=N+) present in alkaloids like sanguinarine and chelerythrine is electrophilic and can react with nucleophiles.[2][3] In aqueous solutions, they exist in equilibrium between the charged iminium form and a neutral, less stable carbinolamine (or pseudoalkaloid) form. This equilibrium is highly pH-dependent. Extreme pH and high temperatures can accelerate hydrolysis and other degradative reactions.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Sanguinarine, for instance, is known to be phototoxic.[6] Light provides the energy to excite the molecule to a triplet state, which can then react with molecular oxygen to produce singlet oxygen.[6] This highly reactive species can then attack the alkaloid structure, leading to the formation of various degradation products. Therefore, protecting samples from light is crucial for maintaining their integrity.
Q2: Which structural features of benzophenanthridine alkaloids are most susceptible to degradation?
The chemical reactivity and subsequent degradation of benzophenanthridine alkaloids are dictated by several key structural features:
-
The Quaternary Iminium Bond (C=N+): This is the most reactive site in alkaloids like sanguinarine and chelerythrine.[2][3] Its electrophilic nature makes it a target for nucleophilic attack, leading to the formation of adducts or reduction to the dihydro form. This bond is essential for much of their biological activity, and its modification often leads to a significant decrease in potency.[2]
-
The Methylenedioxy Bridge: This group, present in sanguinarine, can be cleaved metabolically to form catechol-like structures (vicinal diols).[1] This process, known as demethylenation, significantly increases the hydrophilicity of the molecule.
-
Methoxy Groups: The methoxy groups, particularly on the A and D rings, are common sites for O-demethylation by metabolic enzymes, yielding phenolic hydroxyl groups.[1]
-
The Planar Aromatic System: The large, planar structure allows these alkaloids to intercalate with DNA, which is a key part of their cytotoxic mechanism.[7][8] While stable, this system is the chromophore that absorbs UV light, initiating photodegradation pathways.[6]
Diagram 1: Key Metabolic Degradation Reactions
Caption: Major metabolic routes for benzophenanthridine alkaloids.
Q3: What are the common degradation products of sanguinarine and chelerythrine?
The most frequently identified degradation products arise from the reduction of the iminium bond and modifications to the substituent groups.
| Parent Alkaloid | Degradation Pathway | Common Degradation Product | Significance |
| Sanguinarine | Reduction | Dihydrosanguinarine | Often found as a biosynthetic precursor; toxicity is significantly lower than sanguinarine.[9] |
| Nucleophilic Addition | 6-alkoxy-dihydrosanguinarine | Can form in alcoholic solutions; may act as a prodrug.[3] | |
| Metabolism | Demethylenated & hydroxylated metabolites | Increased polarity for excretion.[1] | |
| Chelerythrine | Reduction | Dihydrochelerythrine | A common metabolite and co-isolated alkaloid. |
| Metabolism | O-demethylated metabolites | Formation of phenolic compounds.[1] | |
| Nucleophilic Addition | Pseudoalcoholates (Carbinolamines) | Formed in aqueous/alcoholic solutions, affecting activity.[2] |
Q4: How does pH affect the stability of these alkaloids during extraction and analysis?
The pH of the solvent is a critical parameter that must be controlled throughout all experimental stages.
-
Acidic Conditions (pH < 5): In an acidic environment, the iminium form is stabilized, which is generally desirable for maintaining solubility in aqueous media and for certain analytical techniques like reverse-phase HPLC where an acidic mobile phase modifier is used. However, excessively low pH can promote hydrolysis of other functional groups if the molecule is heated.
-
Neutral to Alkaline Conditions (pH > 7): As the pH increases, the equilibrium shifts towards the neutral carbinolamine form. This form is less stable and can undergo further reactions, such as ether formation or ring-opening. During extraction, an alkaline environment (e.g., using aqueous ammonia) is often used to convert alkaloid salts into their free base form for extraction into a non-polar organic solvent.[4] This step must be performed quickly and at a low temperature to minimize degradation.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the experimental analysis of benzophenanthridine alkaloid degradation.
Problem 1: Inconsistent quantification of alkaloids in stability studies.
You observe high variability in concentration measurements between replicates or time points.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Alkaloid Instability in Solution | 1. Control pH and Temperature: Store stock solutions and extracts at -20°C or lower in a slightly acidic buffer (e.g., pH 4-5) to stabilize the iminium form. Avoid repeated freeze-thaw cycles. Rationale: Low temperature slows down all chemical reactions, while a slightly acidic pH maintains the more stable charged form of the alkaloid.[4][5] |
| Photodegradation | 1. Protect Samples from Light: Use amber vials or wrap containers in aluminum foil during all steps (storage, preparation, and in the autosampler). Rationale: Benzophenanthridines are photosensitive and can degrade upon exposure to UV and even ambient light, leading to artificially lower concentrations.[6] |
| Adsorption to Surfaces | 1. Use Silanized Glassware: Consider using silanized glass vials or low-adsorption plasticware for preparing low-concentration standards. Rationale: The positively charged iminium ion can adsorb to negatively charged silanol groups on glass surfaces, which becomes significant at low concentrations, leading to inaccurate results. |
| Inadequate Sample Preparation | 1. Ensure Complete Dissolution & Homogenization: Before taking an aliquot, ensure the sample is fully dissolved and vortexed. For plant extracts, ensure the material is finely and uniformly powdered. Rationale: Non-uniformity in the sample leads directly to variability in the amount of analyte sampled for analysis.[4] |
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical flowchart for diagnosing inconsistent analytical results.
Problem 2: Appearance of unexpected peaks in chromatograms during stability analysis.
Your chromatogram (HPLC, LC-MS) shows new peaks that were not present at the initial time point.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Formation of Degradation Products | 1. Characterize the New Peaks: Use high-resolution mass spectrometry (HRMS) to obtain the accurate mass and predict the elemental formula of the unknown peak. Perform MS/MS fragmentation to gain structural insights. Rationale: This is the primary goal of a stability study. The mass difference from the parent compound can suggest the type of reaction (e.g., +16 Da suggests hydroxylation; -14 Da suggests demethylation).[1][10] |
| Reaction with Solvents or Buffers | 1. Analyze Blanks: Inject solvent and buffer blanks that have been subjected to the same storage conditions as the samples. Rationale: The alkaloid may react with components of the mobile phase or sample diluent. For example, using methanol as a solvent can lead to the formation of 6-methoxy-dihydro-derivatives.[3] |
| Sample Preparation Artifacts | 1. Review Extraction/Preparation Steps: Assess if any step could introduce reactive species. For example, using peroxide-containing solvents can cause oxidation. Rationale: The entire workflow must be chemically compatible with the analyte. Ensure solvents are high-purity and freshly opened.[11] |
| Co-elution of Isomers | 1. Optimize Chromatography: Modify the mobile phase gradient, change the stationary phase (e.g., from C18 to Phenyl-Hexyl), or adjust the temperature to improve resolution. Rationale: Degradation might lead to the formation of structural isomers that are difficult to separate. Optimizing chromatographic selectivity is key to resolving them.[5] |
Problem 3: Difficulty in identifying unknown degradation products.
You have detected degradation products via HPLC, but MS data is inconclusive.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Low Abundance of Degradant | 1. Concentrate the Sample: Perform a large-scale degradation, and use solid-phase extraction (SPE) or preparative HPLC to isolate and concentrate the degradant fraction before analysis. Rationale: Increasing the concentration of the analyte is often the most direct way to improve the signal-to-noise ratio for MS and NMR analysis.[5] |
| Lack of Fragmentation in MS/MS | 1. Vary Collision Energy: Experiment with a range of collision energies (stepped NCE) in your MS/MS experiment. Rationale: Different bonds require different amounts of energy to fragment. A stable ring system may require higher energy than the cleavage of a substituent group. |
| Complex Fragmentation Pattern | 1. Compare with Parent Compound: Analyze the fragmentation pattern of the parent alkaloid under the same conditions. Look for common fragment ions. Rationale: Degradation products often retain a core part of the original structure. Common fragments can help identify which part of the molecule has remained intact, while the mass shift of other fragments can pinpoint the site of modification. |
| Need for Definitive Structural Data | 1. Isolate for NMR Analysis: If the degradant is present in sufficient quantity (>200 µg), isolate it using preparative HPLC for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis. Rationale: While MS provides information on mass and formula, only NMR spectroscopy can definitively elucidate the complete chemical structure and stereochemistry of an unknown compound.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Benzophenanthridine Alkaloids
This protocol outlines a systematic approach to investigating the stability of a benzophenanthridine alkaloid like sanguinarine or chelerythrine under stress conditions, as recommended by ICH guidelines.[11]
Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
Alkaloid standard (e.g., Sanguinarine Chloride)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
pH meter, calibrated
-
Amber HPLC vials
-
Photostability chamber
-
HPLC-UV or HPLC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the alkaloid standard in methanol to prepare a 1 mg/mL stock solution. Use an amber volumetric flask.
-
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Incubate one sample at 60°C for 4 hours and keep another at room temperature.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of ~10 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature and monitor closely. Basic conditions can cause rapid degradation.
-
At time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to ~10 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours.
-
At specified time points, withdraw an aliquot and dilute to ~10 µg/mL.
-
-
Photodegradation:
-
Place a solution of the alkaloid (~10 µg/mL in methanol/water) in a quartz cuvette or clear vial.
-
Expose the sample to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation (Dry Heat):
-
Place a small amount of the solid alkaloid powder in a vial in an oven at 80°C for 24 hours.
-
After exposure, dissolve the powder to a known concentration and analyze.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and 0.1% formic acid in water).
-
Monitor the decrease in the parent alkaloid peak area and the formation of new peaks. Use a photodiode array (PDA) detector to check for peak purity. Couple with a mass spectrometer for identification of degradants.
-
References
-
Psotova, J., Vecera, R., Zdarilova, A., Anzenbacher, P. (2016). Identification of metabolites of selected benzophenanthridine alkaloids and their toxicity evaluation. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Sanguinarine. Available from: [Link]
-
Ramos-Molina, P., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. MDPI. Available from: [Link]
-
Research Progress on Natural Benzophenanthridine Alkaloids and their Pharmacological Functions: A Review. Semantic Scholar. (n.d.). Available from: [Link]
-
Peng, L., et al. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. MDPI. Available from: [Link]
-
Bar-Sela, G., et al. (2020). Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells. Frontiers in Oncology. Available from: [Link]
-
Hou, T., et al. (2024). Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years. Biomedicine & Pharmacotherapy. Available from: [Link]
-
Ramos-Molina, P., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. PubMed. Available from: [Link]
-
The benzophenanthridine alkaloids pathway that is activated when E. californica cell cultures are elicited (adapted from ref. 16). ResearchGate. (n.d.). Available from: [Link]
-
Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. (2022). MDPI. Available from: [Link]
-
Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis. PMC - NIH. (2023). Available from: [Link]
-
Liu, M., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI. Available from: [Link]
-
Fiorito, S., et al. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. PMC - NIH. Available from: [Link]
-
Wikipedia. (n.d.). Chelerythrine. Available from: [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Available from: [Link]
-
Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion. PubMed. (2005). Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Available from: [Link]
-
Benzophenanthridine and Related Alkaloids. ResearchGate. (n.d.). Available from: [Link]
-
Tavares, L. C., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PMC - NIH. Available from: [Link]
-
Chemical structure of benzophenanthridine alkaloids. ResearchGate. (n.d.). Available from: [Link]
-
Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. (2022). MDPI. Available from: [Link]
-
Philogène, B. J., et al. (1985). Phototoxic and photochemical properties of sanguinarine. PubMed. Available from: [Link]
-
Wang, Y., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PMC - PubMed Central. Available from: [Link]
-
Method development of extraction and identification of Nitidine, (Benzophenanthridine alkaloid) from the barks of Fagara chalybe. ELEWA. (2016). Available from: [Link]
-
Chemical structure of sanguinarine. ResearchGate. (n.d.). Available from: [Link]
-
Chelerythrine. PubChem - NIH. (n.d.). Available from: [Link]
-
Troubleshooting Dissolution Failures in Stability Studies. (2025). Available from: [Link]
-
Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis. Semantic Scholar. (2023). Available from: [Link]
-
Tavares, L. C., et al. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS One. Available from: [Link]
-
Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. PMC - NIH. (2019). Available from: [Link]
-
Study on structure–activity relationship of chelerythrine. ResearchGate. (n.d.). Available from: [Link]
-
Structural modification of sanguinarine and chelerythrine and their antibacterial activity. PubMed. (2011). Available from: [Link]
-
Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis. PubMed. (2007). Available from: [Link]
-
Structural modification of sanguinarine and chelerythrine and their in vitro acaricidal activity against Psoroptes cuniculi. PubMed. (2012). Available from: [Link]
Sources
- 1. Identification of metabolites of selected benzophenanthridine alkaloids and their toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modification of sanguinarine and chelerythrine and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural modification of sanguinarine and chelerythrine and their in vitro acaricidal activity against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phototoxic and photochemical properties of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sanguinarine - Wikipedia [en.wikipedia.org]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Dihydrochelerythrine Handling & Stability
Welcome to the technical support center for dihydrochelerythrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidation of dihydrochelerythrine during experiments. As an air-sensitive compound, the integrity of your experimental results depends on the proper handling and storage of this alkaloid.
Understanding the Challenge: The Oxidation of Dihydrochelerythrine
Dihydrochelerythrine (DHC) is a benzophenanthridine alkaloid valued for its diverse biological activities. However, its reduced form is susceptible to oxidation, readily converting to the more stable, yet often less desirable, quaternary alkaloid chelerythrine. This conversion can significantly impact experimental outcomes, leading to inaccurate data and misinterpretation of results. This guide will provide you with the knowledge and protocols to mitigate this issue.
Troubleshooting Guide: Preventing Dihydrochelerythrine Oxidation
This section addresses common issues encountered during the handling and use of dihydrochelerythrine in a question-and-answer format.
Question 1: My dihydrochelerythrine solution is turning yellow. What is happening?
A yellowing of your dihydrochelerythrine solution is a primary indicator of oxidation. Dihydrochelerythrine itself is typically a white to off-white powder, while its oxidized form, chelerythrine, is a colored compound. The color change is a visual cue that your compound is degrading.
Causality: The conversion of dihydrochelerythrine to chelerythrine involves the loss of two hydrogen atoms and the formation of a double bond, which extends the conjugated system of the molecule, shifting its absorption spectrum into the visible range. This process is accelerated by the presence of oxygen, light, and certain solvents.
Immediate Actions:
-
Protect from Light: Immediately wrap your sample vial in aluminum foil or transfer it to an amber vial to prevent further photo-oxidation.
-
Inert Atmosphere: If not already done, purge the headspace of your vial with an inert gas like argon or nitrogen.
-
Low Temperature Storage: Store the solution at -20°C or -80°C when not in use.[1][2]
Question 2: I'm seeing a new peak in my HPLC/LC-MS that corresponds to the mass of chelerythrine. How can I prevent this conversion?
The appearance of a chelerythrine peak confirms the oxidation of your dihydrochelerythrine. Prevention is key and involves a multi-faceted approach focusing on solvent selection, pH control, and atmospheric conditions.
Causality: Dihydrochelerythrine's stability is highly dependent on the solvent and pH. Polar solvents can facilitate the oxidation process.[3][4] Furthermore, the rate of many oxidation reactions is pH-dependent.[5]
Preventative Measures:
-
Solvent Choice: Whenever possible, use deoxygenated solvents. For stock solutions, consider using a less polar solvent if your experimental design allows. However, be aware that in non-polar reagents like CD₂Cl₂, dihydrochelerythrine can undergo other conversions, forming a pseudobase and other derivatives.[3]
-
pH Control: Dihydrochelerythrine is significantly more stable in strongly acidic conditions. Maintaining a pH of less than 3 can dramatically slow the rate of oxidation.[6]
-
Inert Atmosphere: Handling the compound under an inert atmosphere is crucial. This can be achieved using a glovebox or by employing Schlenk line techniques.[7]
Dihydrochelerythrine Stability Under Various Conditions
| Condition | Stability | Recommendation | Source(s) |
| pH | Stable at pH < 3 | Prepare solutions in acidic buffers or add a small amount of a suitable acid. | [6] |
| Unstable at neutral or alkaline pH | Avoid neutral or basic aqueous solutions for prolonged periods. | [5] | |
| Solvents | More stable in high concentrations of alcohol (e.g., 60% v/v) | Use alcoholic solutions for stock preparation when compatible with downstream applications. | [6] |
| Unstable in polar solvents (e.g., DMSO, Methanol) | Prepare fresh solutions in these solvents immediately before use. | [3][4] | |
| Atmosphere | Rapidly oxidizes in the presence of oxygen | Handle under an inert atmosphere of argon or nitrogen. | [7] |
| Light | Susceptible to photodegradation | Protect from light at all times using amber vials or by wrapping containers in foil. | [6] |
| Temperature | Degradation is accelerated at higher temperatures | Store solid compound and solutions at -20°C or -80°C. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Dihydrochelerythrine Stock Solution
This protocol details the steps for preparing a stock solution of dihydrochelerythrine while minimizing the risk of oxidation.
Materials:
-
Dihydrochelerythrine powder
-
Anhydrous, deoxygenated solvent (e.g., DMSO, ethanol)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen) source with tubing
-
Syringes and needles
Procedure:
-
Prepare the Vial: Place a stir bar in the amber vial and dry it in an oven at 120°C for at least 4 hours to remove any adsorbed moisture. Allow the vial to cool to room temperature in a desiccator.
-
Inert the Vial: Once cool, seal the vial with the PTFE-lined cap and purge with inert gas for 5-10 minutes. This is achieved by inserting a needle connected to the inert gas source through the septum and a second needle to act as a vent.
-
Weighing the Compound: Weigh the desired amount of dihydrochelerythrine in a separate, dry container. If possible, perform this step in a glovebox.
-
Addition of Compound: Briefly remove the cap of the inerted vial and quickly add the weighed dihydrochelerythrine. Reseal the vial immediately and purge with inert gas for another 5 minutes.
-
Solvent Addition: Using a dry syringe, draw up the required volume of deoxygenated solvent. Pierce the septum of the vial and slowly add the solvent.
-
Dissolution: Place the vial on a stir plate and stir until the dihydrochelerythrine is completely dissolved.
-
Storage: Once dissolved, remove the needles and wrap the cap with parafilm. Store the stock solution at -20°C or -80°C, protected from light.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the preparation of dihydrochelerythrine stock solutions to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: Can I use antioxidants to protect my dihydrochelerythrine solution?
A1: Yes, the use of antioxidants can be an effective strategy. While specific studies on dihydrochelerythrine are limited, general principles of antioxidant use can be applied. Chain-breaking antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can be effective.[1][8][9][10][11] Ascorbic acid is water-soluble and can protect the aqueous phase, while α-tocopherol is lipid-soluble and can be beneficial in lipophilic environments. It is crucial to ensure the chosen antioxidant does not interfere with your downstream experimental assays.
Q2: How can I monitor the oxidation of my dihydrochelerythrine sample?
A2: Several analytical techniques can be used to monitor the conversion of dihydrochelerythrine to chelerythrine:
-
UV-Vis Spectroscopy: You can monitor the appearance of absorbance peaks characteristic of chelerythrine, which differ from those of dihydrochelerythrine.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method to separate and quantify both dihydrochelerythrine and chelerythrine in a sample.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass identification, confirming the presence of the oxidation product.[12][14]
Q3: Is it possible to reverse the oxidation of dihydrochelerythrine?
A3: In a laboratory setting, the reduction of chelerythrine back to dihydrochelerythrine is possible but requires specific reducing agents and reaction conditions. It is generally more practical and reliable to prevent oxidation in the first place. If you suspect your sample has oxidized, it is recommended to use a fresh, properly stored batch of dihydrochelerythrine for your experiments.
The Oxidation Pathway of Dihydrochelerythrine
Caption: The chemical transformation of dihydrochelerythrine to chelerythrine and the factors that promote this oxidation.
References
-
[Study on structural conversion of dihydrochelerythrine in different solvents]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 43(17), 3537–3542. Available at: [Link]
-
Spectrophotometric study of time stability and acid-base characteristics of chelerythrine and dihydrochelerythrine. ResearchGate. Available at: [Link]
-
Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 983-984, 107–114. Available at: [Link]
-
Fluorescence, Absorption, Chromatography and Structural Transformation of Chelerythrine and Ethoxychelerythrine in Protic Solvents: A Comparative Study. Molecules (Basel, Switzerland), 25(24), 5899. Available at: [Link]
-
Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. Toxicology in vitro : an international journal published in association with BIBRA, 22(4), 1008–1017. Available at: [Link]
-
The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used. Antioxidants (Basel, Switzerland), 10(9), 1457. Available at: [Link]
-
Mass spectrometric investigation of chelerythrine and dihydrochelerythrine biotransformation patterns in human hepatocytes. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 941, 17–24. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at: [Link]
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Ascorbic acid, glutathione and synthetic antioxidants prevent the oxidation of vitamin E in platelets. Lipids, 24(12), 1043–1047. Available at: [Link]
-
Potential antiatherogenic mechanisms of ascorbate (vitamin C) and alpha-tocopherol (vitamin E). Journal of nutritional biochemistry, 12(6), 308–315. Available at: [Link]
-
Interaction of ascorbate and alpha-tocopherol. Annals of the New York Academy of Sciences, 498, 186–199. Available at: [Link]
-
Dihydrochelerythrine | C21H19NO4. PubChem. Available at: [Link]
-
Dihydrochelerythrine and its derivatives: Synthesis and their application as potential G-quadruplex DNA stabilizing agents. Bioorganic & medicinal chemistry, 24(14), 3045–3051. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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- 4. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis | MDPI [mdpi.com]
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- 9. Ascorbic acid, glutathione and synthetic antioxidants prevent the oxidation of vitamin E in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Simultaneous quantitative determination of sanguinarine, chelerythrine, dihydrosanguinarine and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Cytotoxicity Assays with 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
Welcome to the technical support center for researchers working with 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your cytotoxicity experiments. As a benzophenanthridine alkaloid, this compound presents unique challenges in in vitro assays. This document will equip you with the knowledge to anticipate these challenges, diagnose experimental issues, and obtain reliable, reproducible data.
Introduction: Understanding the Compound
This compound is an alkaloid known to perturb cellular organelles, including early endosomes, mitochondria, and autophagosomes.[1][2] Its mode of action, similar to related compounds like chelerythrine, suggests a complex interaction with cellular pathways that can lead to apoptosis.[3] However, the physicochemical properties of this and similar plant-derived alkaloids can interfere with standard cytotoxicity assays, necessitating careful experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when assessing the cytotoxicity of this compound.
Q1: I'm observing high variability in my IC50 values between experiments. What could be the cause?
High variability in IC50 values is a common issue and can stem from several factors related to both the compound and the experimental setup.[4]
Root Cause Analysis & Solutions:
-
Compound Precipitation: this compound, like many alkaloids, may have limited solubility in aqueous culture media. Precipitation can lead to inconsistent concentrations in your wells.
-
Visual Inspection: Carefully inspect your plate under a microscope before and during the incubation period. Look for crystalline structures or a hazy appearance in the media, especially at higher concentrations.
-
Solubility Testing: Before starting a large-scale experiment, perform a simple solubility test. Prepare your highest concentration of the compound in the cell culture medium (with and without serum) and incubate for the duration of your experiment. Visually inspect for precipitation.
-
DMSO Concentration: While DMSO is a common solvent, keep its final concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[5] The parent compound chelerythrine is soluble up to 10 mM in DMSO.
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved before diluting it into the media. Gentle warming and vortexing of the stock tube can help.[6]
-
-
Compound Instability: The compound may degrade in the culture medium over the course of the experiment, leading to a decrease in the effective concentration and inconsistent results.[7]
-
Time-Course Experiment: If you suspect instability, consider performing a time-course experiment where you measure cytotoxicity at different treatment durations (e.g., 24h, 48h, 72h). A significant loss of potency at later time points could indicate degradation.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Interference: The compound may be directly interfering with your chosen cytotoxicity assay. This is a significant issue with tetrazolium-based assays like MTT.
-
Refer to Q2 for a detailed explanation and solutions for assay interference.
-
-
Cell-Based Factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered sensitivity to cytotoxic agents.
-
Q2: My MTT assay results are showing an unexpected increase in cell viability at high compound concentrations, or the results are not correlating with visual inspection of cell death. Why is this happening?
This is a classic sign of assay artifact, a common problem when using tetrazolium-based assays (like MTT, XTT, MTS) with plant-derived compounds.
Root Cause Analysis & Solutions:
-
Direct MTT Reduction: this compound, due to its chemical structure, may have reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular enzymatic activity. This leads to a false-positive signal, making it seem like there are more viable cells than there actually are.
-
Troubleshooting Protocol: Cell-Free MTT Reduction Assay
-
Prepare a 96-well plate with your complete cell culture medium (including serum, if used). Do not add any cells.
-
Add a range of concentrations of this compound to the wells, mirroring your experimental setup.
-
Include a "medium only" control (no compound).
-
Add the MTT reagent to all wells and incubate for the same duration as your cellular assay.
-
Add the solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Interpreting the Results: If you observe a dose-dependent increase in absorbance in the absence of cells, your compound is directly reducing the MTT reagent. This indicates that the MTT assay is not a suitable method for this compound without significant modifications.
-
-
Colorimetric Interference: If the compound itself is colored, it can absorb light at the same wavelength used to measure formazan, artificially inflating the absorbance reading.
-
Troubleshooting Protocol: Compound-Only Absorbance Control
-
In a 96-well plate, add your compound at various concentrations to the cell culture medium without cells.
-
Read the absorbance at the same wavelength used for your assay.
-
If the compound has intrinsic absorbance, you must subtract this background from your experimental wells.
-
-
Q3: I suspect my compound is causing apoptosis, but the LDH assay is showing low cytotoxicity. What's going on?
This discrepancy often arises from the kinetics of cell death and the specific mechanism of the LDH assay.
Root Cause Analysis & Solutions:
-
Timing of LDH Release: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes, which is a hallmark of late-stage apoptosis and necrosis.[8] If your compound induces apoptosis, there can be a significant delay between the initiation of the apoptotic cascade and the loss of membrane integrity.
-
Time-Course Experiment: Perform your LDH assay at later time points (e.g., 48h, 72h) to see if the cytotoxic effect becomes more apparent.
-
Positive Control: Ensure your positive control (e.g., cell lysis buffer) is giving a strong signal, confirming the assay is working correctly.
-
-
Inhibition of LDH Enzyme: It is possible that the compound itself or one of its metabolites is inhibiting the LDH enzyme, leading to an underestimation of cytotoxicity.
-
Enzyme Inhibition Control: To test for this, you can add your compound to the supernatant of lysed control cells (maximum LDH release). A decrease in the signal compared to the lysed control without the compound would suggest enzyme inhibition.
-
-
Serum Interference: High levels of LDH in the serum used in your culture medium can lead to high background readings.[8]
-
Reduce Serum Concentration: If possible, reduce the serum concentration during the treatment period or use a serum-free medium for the assay itself. Always include a "medium only" background control.
-
Part 2: Recommended Alternative Cytotoxicity Assays
Given the potential for interference with tetrazolium-based assays, it is highly recommended to use alternative methods to confirm the cytotoxicity of this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.[6][7][8][9] It is less susceptible to interference from reducing compounds.
Experimental Protocol: SRB Assay [7][8]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Caspase Activity Assay
To confirm that the observed cytotoxicity is due to apoptosis, measuring the activity of executioner caspases (caspase-3 and -7) is a reliable method.
Experimental Protocol: Fluorometric Caspase-3/7 Assay [1][2][5]
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as you would for other cytotoxicity assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a fluorogenic substrate like Ac-DEVD-AMC.[5]
-
Cell Lysis (if required by kit): Some kits require cell lysis before adding the substrate. If so, centrifuge the plate, remove the supernatant, and add the provided lysis buffer. Incubate on ice.
-
Substrate Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm for AMC).[5]
Data Interpretation: An increase in fluorescence intensity in treated cells compared to untreated controls indicates the activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.
Part 3: Data Presentation and Visualization
Table 1: Troubleshooting Summary for Common Cytotoxicity Assays
| Assay Type | Potential Issue with this compound | Recommended Solution(s) |
| MTT/XTT/MTS | Direct reduction of tetrazolium salt leading to false-positive viability. | Perform a cell-free reduction assay. Use an alternative assay like SRB or LDH. |
| Colorimetric interference. | Run a "compound-only" background control. | |
| LDH | Delayed membrane permeabilization in apoptosis, underestimating cytotoxicity. | Increase incubation time (e.g., 48-72h). Confirm apoptosis with a caspase assay. |
| Direct inhibition of LDH enzyme. | Run an enzyme inhibition control. | |
| ATP-based (e.g., CellTiter-Glo) | Mitochondrial perturbation by the compound may affect ATP levels independently of cell death. | Correlate results with a non-metabolic assay like SRB. |
Diagrams
Diagram 1: Troubleshooting Workflow for Unexpected MTT Results
Caption: A decision tree for troubleshooting artifacts in MTT assays.
Diagram 2: Signaling Pathway Perturbation by Chelerythrine-like Compounds
Caption: Potential mechanisms of action for cytotoxicity.
References
-
ResearchGate. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 6, 2026, from [Link]
-
Lifeasible. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
KCAS Bio. (2025). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 6, 2026, from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
-
NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Chelerythrine. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (2020). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. Chelerythrine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: LC-MS/MS Method Optimization for 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the robust analytical characterization of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine. This guide is structured to function as a direct line to an application scientist, providing not just procedural steps but the underlying scientific rationale for each decision. As a benzophenanthridine alkaloid, this compound presents unique analytical challenges that require a systematic and informed approach.[1][2] This resource is designed for drug development professionals and researchers to navigate the complexities of method development, optimization, and troubleshooting, ensuring the generation of reliable and reproducible data compliant with global regulatory standards.[3][4]
Section 1: Frequently Asked Questions (FAQs) - Initial Method Considerations
This section addresses the foundational questions you should consider before beginning your experiments.
Q1: What is this compound and what are its key properties for LC-MS/MS analysis?
A1: this compound is a quaternary alkaloid, a derivative of chelerythrine, isolated from plants such as Macleaya cordata.[5][6] For LC-MS/MS method development, the most critical feature is its permanent positive charge, characteristic of quaternary alkaloids. This dictates several of our starting parameters:
-
Ionization: It will ionize exceptionally well in positive electrospray ionization (ESI+) mode.
-
Solubility: It is generally soluble in organic solvents like methanol or DMSO.[7]
-
Chromatography: Its polar and permanently charged nature can lead to poor retention on traditional C18 columns and potential peak tailing due to interactions with residual silanols on the stationary phase.[8]
| Property | Implication for LC-MS/MS | Source |
| Compound Type | Quaternary benzophenanthridine alkaloid | [1] |
| Expected Ionization | Readily forms [M]+ ion in ESI positive mode | [9] |
| Solubility | Soluble in Methanol, DMSO | [7] |
| Potential Issues | Peak tailing on silica-based columns, low retention in highly aqueous mobile phases | [8][10] |
Q2: What is the best initial choice for an LC column and mobile phase?
A2: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is a versatile starting point. However, the key to success lies in the mobile phase composition. For a positively charged analyte like this, an acidic mobile phase is crucial.
-
Rationale: An acidic mobile phase (e.g., 0.1% formic acid in both water and acetonitrile/methanol) serves two purposes. First, it ensures the analyte remains in its ionized state, which is necessary for ESI. Second, and more importantly, the protons in the mobile phase compete with the positively charged analyte for interaction with deprotonated (negatively charged) residual silanols on the column's silica backbone. This "ion suppression" of the stationary phase minimizes secondary interactions and dramatically improves peak shape, reducing tailing.[8] A method for the related compound chelerythrine successfully used an acetonitrile-ammonium formate buffer (pH 3.2), highlighting the utility of an acidic environment.[11]
Q3: How should I prepare the reference standard stock and working solutions?
A3: Proper preparation of standards is fundamental for accurate quantification.
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh the reference standard and dissolve it in an appropriate solvent like methanol or DMSO to a final concentration of 1 mg/mL.[7][12] Use a Class A volumetric flask.
-
Intermediate & Working Standards: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare your calibration curve standards and quality controls (QCs).[12]
-
Expert Insight: Preparing dilutions in the mobile phase is critical to prevent peak shape distortion caused by solvent mismatch, especially for early-eluting peaks.[13]
-
Section 2: A Systematic Protocol for LC-MS/MS Method Optimization
Follow this workflow to systematically develop and optimize your method from the ground up.
Method Development & Optimization Workflow
Caption: Overall workflow for LC-MS/MS method development.
Q1: How do I perform the initial mass spectrometer tuning via direct infusion?
A1: The first step is to determine the analyte's mass and optimize the MS parameters without the liquid chromatograph.[14]
-
Protocol:
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a 'T' junction to mix the flow from your LC pump (delivering the same solvent at ~100-200 µL/min) with the analyte solution being infused from a syringe pump (~5-10 µL/min).
-
Set the mass spectrometer to scan in positive ion mode (ESI+) in a full scan mode (e.g., m/z 100-500).
-
Infuse the solution and identify the protonated molecule, [M]⁺. The exact mass of the parent compound will be crucial here.
-
While infusing, optimize key source parameters like capillary voltage, source temperature, and nebulizer gas flow to maximize the signal intensity of your precursor ion.[15]
-
Q2: How do I select and optimize the MRM transitions?
A2: Multiple Reaction Monitoring (MRM) provides the selectivity and sensitivity needed for quantification in complex matrices.[14] You need to find at least two specific fragment ions (product ions) for confident identification and quantification.
-
Protocol:
-
Product Ion Scan: Set the mass spectrometer to a "Product Ion Scan" or "MS/MS" mode. Set the first quadrupole (Q1) to isolate your precursor ion mass and scan the third quadrupole (Q3) to detect all fragment ions produced by collision-induced dissociation (CID).
-
Select Transitions: Choose at least two abundant and stable product ions. A good practice is to select one for quantification (the "quantifier") and one for confirmation (the "qualifier").[14]
-
Optimize Collision Energy (CE): For each selected MRM transition, perform a CE ramp experiment. The instrument will systematically vary the collision energy while monitoring the product ion intensity. The optimal CE is the value that produces the maximum signal.[14]
-
| Parameter | Suggested Starting Value | Rationale |
| Precursor Ion [M]⁺ | To be determined by infusion | Based on the compound's molecular weight. |
| Product Ion 1 (Quant) | To be determined by product scan | Select the most abundant and stable fragment. |
| Product Ion 2 (Qual) | To be determined by product scan | Select a second, distinct fragment for confirmation. |
| Collision Energy | Optimize via ramping (e.g., 10-50 V) | Empirically determined for maximum fragment intensity.[14] |
Q3: What is a good set of starting chromatographic conditions?
A3: Based on methods for similar alkaloids, the following is a robust starting point.[9][11][16]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min. |
Section 3: Troubleshooting Guide - Resolving Common Issues
Even with a systematic approach, challenges arise. This guide addresses the most common problems in a logical, question-and-answer format.
Troubleshooting Poor Peak Shape
Caption: Decision tree for diagnosing poor peak shape.
Q: I am seeing significant peak tailing. What are the causes and how can I fix it?
A: Peak tailing is common for basic, positively charged compounds and is usually caused by secondary interactions with the column.[10]
-
Cause 1: Silanol Interactions. As discussed, residual silanols on the silica packing can interact with your analyte.
-
Solution: Increase the acidity of your mobile phase (e.g., try 0.2% formic acid) to better protonate the silanols and reduce unwanted interactions.[8]
-
-
Cause 2: Mass Overload. Injecting too much analyte can saturate the stationary phase, leading to tailing.[8][10]
-
Solution: Reduce the concentration of your sample or decrease the injection volume and re-inject. If the tailing improves, you were overloading the column.[8]
-
-
Cause 3: Column Contamination. Accumulation of matrix components at the head of the column can create active sites that cause tailing.
-
Solution: Always use a guard column and ensure adequate sample preparation. If the problem persists, try replacing the column.[10]
-
Q: My signal intensity is very low or inconsistent, suggesting ion suppression. How do I diagnose and resolve this?
A: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source, reducing its signal.[17][18] It is a major challenge in bioanalysis.
-
Diagnosis: Post-Column Infusion. This is the gold standard for identifying regions of ion suppression.
-
Perform the infusion experiment as described in Section 2, Q1, to get a stable analyte signal.
-
While infusing, inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Watch the baseline of your infused analyte. Any dips in the signal correspond to a region of ion suppression where matrix components are eluting.[17]
-
-
Resolution:
-
Chromatographic Separation: Adjust your LC gradient to move the analyte's retention time away from the suppression zones.[17]
-
Improve Sample Preparation: Use a more rigorous sample cleanup technique, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering matrix components before injection.[18][19]
-
Reduce Matrix Load: Dilute your sample if sensitivity allows. This reduces the concentration of both your analyte and the interfering components.[18]
-
Change Ionization Mode: While unlikely to be better for this compound, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate suppression, as APCI is less susceptible to matrix effects.[18]
-
Q: My retention time is shifting between injections. What should I check?
A: Retention time stability is critical for reliable identification.
-
Cause 1: Insufficient Column Equilibration. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will drift.
-
Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow 5-10 column volumes to pass through.
-
-
Cause 2: Mobile Phase Preparation. Inconsistent mobile phase preparation or degradation of additives can cause shifts.
-
Solution: Prepare mobile phases fresh daily and ensure accurate measurement of all components.[20]
-
-
Cause 3: Pump Performance. Inaccurate solvent proportioning from the LC pump can lead to shifts.
-
Solution: Purge the pump lines and check the pump pressure trace for any signs of leaks or bubbles.
-
Section 4: Principles of Bioanalytical Method Validation
Once your method is optimized, it must be validated to prove it is fit for its intended purpose, especially in a regulated environment.[21] The current global standard is the ICH M10 guideline.[3][22]
Q: According to ICH M10, what are the essential parameters to validate for a chromatographic method?
A: A full validation for a bioanalytical method must assess several key performance characteristics to ensure data integrity.[4][23]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from other components like metabolites, endogenous substances, and concomitant medications.[22][23] | No significant interfering peaks at the retention time of the analyte or internal standard. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range.[23] | At least 6-8 non-zero points. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[21] |
| Accuracy & Precision | To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).[22][23] | Within-run and between-run mean accuracy should be within ±15% of nominal. Precision (CV%) should not exceed 15%. (±20% and ≤20% CV at LLOQ).[23] |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[21] | Analyte response should be at least 5 times the blank response. Accuracy and precision must meet acceptance criteria (±20% and ≤20% CV). |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization (ion suppression or enhancement).[24] | The coefficient of variation (CV) of the calculated matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the entire process: in the biological matrix during collection and storage (freeze-thaw, long-term), and in processed samples (autosampler stability).[21] | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
| Recovery | To measure the efficiency of the extraction process. | While not having strict acceptance criteria, recovery should be consistent and reproducible. |
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. LCGC. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
How to fix peak shape in hplc?. ResearchGate. [Link]
-
LC-MS-MS determination of sanguinarine and chelerythrine using a HILIC column. ResearchGate. [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. YouTube. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
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LC/ESI-MS chromatograms of the standard solution with chelerythrine... ResearchGate. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
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Liquid chromatographic/electrospray mass spectrometric determination (LC/ESI-MS) of chelerythrine and dihydrochelerythrine in near-critical CO2 extracts from real and spiked plasma samples. ResearchGate. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
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Bioanalytical Method Validation. FDA. [Link]
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Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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This compound. Lifeasible. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements. ACS Omega. [Link]
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High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. [Link]
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4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
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An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. MDPI. [Link]
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A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. National Institutes of Health. [Link]
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Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Varenicline NDSRI. FDA. [Link]
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[Determination of chelerythrine in Chelidonium majus by RP-HPLC]. PubMed. [Link]
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Technical Support Center: Overcoming Apoptosis Resistance with Benzophenanthridine Alkaloids
Welcome to the technical support center for researchers utilizing benzophenanthridine alkaloids to overcome resistance to apoptosis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during in-vitro experimentation. Our goal is to equip you with the scientific rationale behind experimental choices and to help you navigate the complexities of working with these potent bioactive compounds.
Introduction: The Challenge of Apoptosis Resistance
Cancer cells frequently develop mechanisms to evade programmed cell death (apoptosis), a primary obstacle to effective chemotherapy. A key strategy in overcoming this resistance is the use of agents that can reactivate endogenous apoptotic pathways. Benzophenanthridine alkaloids, a class of isoquinoline alkaloids derived from plants like Sanguinaria canadensis and Chelidonium majus, have emerged as promising pro-apoptotic agents. Compounds such as sanguinarine, chelerythrine, and nitidine have been shown to induce apoptosis in various cancer cell lines, even those resistant to conventional therapies.[1][2]
These alkaloids employ a multi-pronged approach to dismantle the cell's anti-apoptotic defenses. Their mechanisms often involve the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and interference with key survival signaling pathways like PI3K/Akt and STAT3.[3][4][5][6][7] However, their successful application in a research setting requires a nuanced understanding of their chemical properties and biological activities.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of benzophenanthridine alkaloids in apoptosis research.
Q1: What are the primary mechanisms by which benzophenanthridine alkaloids induce apoptosis?
A1: These alkaloids are multi-target agents.[1] Key mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine and chelerythrine can induce oxidative stress, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] This releases cytochrome c and initiates the intrinsic apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: They can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax.[5][8] Chelerythrine has been identified as a direct inhibitor of Bcl-xL.[9]
-
Inhibition of Survival Pathways: Alkaloids like chelerythrine and nitidine can inhibit pro-survival signaling pathways, including the PI3K/Akt and STAT3 pathways, which are often constitutively active in cancer cells.[4][6][10][11]
-
Acting as Smac Mimetics: Some quaternary benzophenanthridine alkaloids can down-regulate inhibitors of apoptosis proteins (cIAPs), mimicking the function of the endogenous pro-apoptotic protein Smac/DIABLO.[1][12]
-
Direct DNA Interaction and Cell Cycle Arrest: Sanguinarine can intercalate with DNA and induce cell cycle arrest, contributing to its cytotoxic effects.[13][14]
Q2: How do I choose the right benzophenanthridine alkaloid for my cancer cell line?
A2: The choice depends on the specific molecular characteristics of your cell line.
-
For cell lines with high Bcl-2 or Bcl-xL expression, chelerythrine or sanguinarine could be effective.[9][15]
-
If your cells exhibit constitutive STAT3 activation, nitidine chloride is a strong candidate.[10]
-
It is crucial to perform dose-response experiments for several alkaloids to determine the most potent compound for your specific model system.
Q3: Can these compounds induce other forms of cell death besides apoptosis?
A3: Yes, this is a critical consideration. At higher concentrations, benzophenanthridine alkaloids can induce necrosis.[9][16][17] It is essential to differentiate between apoptosis and necrosis in your experiments. Some alkaloids, under certain conditions, can also elicit necroptosis, a form of programmed necrosis.[6][18] This can be tested by using inhibitors like necrostatin-1 (Nec-1).[6]
Q4: What are the known off-target effects of these alkaloids?
A4: While effective as pro-apoptotic agents, these compounds are not entirely specific. For instance, chelerythrine is widely used as a Protein Kinase C (PKC) inhibitor, but its apoptotic effects can be independent of PKC inhibition.[3][19] It's important to acknowledge these potential off-target effects and, where possible, use genetic controls (e.g., knockouts of the intended target) to validate the mechanism of action.[20][21]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I've diluted my alkaloid stock solution into the cell culture medium, and I see a precipitate forming immediately or over time.
Cause: Benzophenanthridine alkaloids, particularly sanguinarine, have limited aqueous solubility.[22] They are typically dissolved in an organic solvent like DMSO for stock solutions. When this concentrated stock is diluted into the aqueous, buffered environment of cell culture media, the compound can "crash out" of solution.
Solutions:
-
Optimize Stock Solution Preparation:
-
Improve Dilution Technique:
-
Pre-warm the medium: Always use medium pre-warmed to 37°C.[23]
-
Step-wise dilution: Do not add the highly concentrated DMSO stock directly to the full volume of medium. Perform an intermediate dilution in a smaller volume of medium first.
-
Vortex while diluting: Add the alkaloid stock dropwise into the medium while gently vortexing or swirling to ensure rapid dispersion.[23]
-
-
Reduce Serum Concentration: For initial solubility tests, consider using a lower percentage of fetal bovine serum (FBS), as proteins in the serum can sometimes contribute to compound precipitation.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility test in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.[23]
Issue 2: Inconsistent Results in Cell Viability Assays (MTT, WST-1)
Problem: My dose-response curves are not consistent between experiments, or I see an unexpected increase in signal at high concentrations.
Cause:
-
Compound Instability/Precipitation: As mentioned above, if the compound is not fully soluble, the actual concentration exposed to the cells will vary.
-
Interaction with Assay Reagents: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound might absorb light at the same wavelength as the formazan product in an MTT assay.
-
Time-Dependent Effects: The cytotoxic effect of these alkaloids is time-dependent. Inconsistent incubation times will lead to variable results.
Solutions:
-
Confirm Solubility: Before each experiment, visually inspect your final diluted compound in the medium for any signs of precipitation.
-
Include a "No Cell" Control: To check for assay interference, incubate your highest concentration of the compound in medium without cells and run the viability assay. The reading should be close to your blank control.
-
Standardize Incubation Times: Ensure that the treatment duration is precisely controlled for all experiments.
-
Use an Alternative Assay: If you suspect interference, confirm your results with a different type of viability assay, such as a CyQUANT assay (DNA content) or a trypan blue exclusion assay.
Issue 3: Distinguishing Between Apoptosis and Necrosis
Problem: I've treated my cells and see a high percentage of cell death, but I'm unsure if it's apoptosis or necrosis.
Cause: As stated in FAQ Q3, the concentration of the benzophenanthridine alkaloid is a key determinant of the cell death modality.[9][17] High concentrations often lead to rapid, uncontrolled cell lysis characteristic of necrosis, while optimal concentrations induce the ordered process of apoptosis.
Solutions:
-
Concentration and Time-Course Optimization: Perform a matrix experiment with varying concentrations and time points. Early apoptotic events should be detectable at lower concentrations and earlier time points.
-
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard. Apoptotic cells will be Annexin V positive and PI negative (early) or Annexin V positive and PI positive (late). Necrotic cells will be only PI positive.
-
Caspase Activity Assays: Measure the activity of executioner caspases (caspase-3/7). A significant increase in activity is a hallmark of apoptosis.[5]
-
PARP Cleavage: Use western blotting to detect the cleavage of Poly (ADP-ribose) polymerase (PARP) from its full-length form (~116 kDa) to its cleaved fragment (~89 kDa). This is a classic indicator of caspase-3 activity.
-
Morphological Assessment: Use fluorescence microscopy to look for characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation (e.g., using Hoechst staining).[5]
-
Issue 4: Troubleshooting Specific Apoptosis Assays
Problem: I see a very weak red signal (J-aggregates) even in my healthy control cells, or my results are inconsistent.
Cause & Solutions:
-
JC-1 Precipitation: JC-1 has low water solubility. Ensure the JC-1 working solution is prepared correctly, often by first diluting the stock in an aqueous buffer before adding it to the final medium. Visually check for red particulate crystals in the working solution.[3]
-
Sub-optimal Cell Health: The assay requires healthy, energized mitochondria to form the red J-aggregates. Ensure your cells are not overly confluent or stressed before starting the experiment.
-
Incorrect Dye Concentration/Incubation: The optimal JC-1 concentration and incubation time can be cell-type dependent. Titrate the JC-1 concentration (typically 1-10 µM) and incubation time (15-30 minutes).[10][12]
-
Light Exposure: JC-1 is light-sensitive. Protect your stained cells from light as much as possible.[4][24]
-
Data Analysis: Always analyze the ratio of red to green fluorescence, not just the absolute red fluorescence.[12] A decrease in this ratio indicates mitochondrial depolarization. Include a positive control (e.g., using CCCP or FCCP) to confirm the dye is responding correctly to depolarization.[12]
Problem: I am not seeing a significant increase in luminescence in my treated samples compared to the control.
Cause & Solutions:
-
Sub-optimal Timing: Caspase activation is a transient event. You may be measuring too early or too late. Perform a time-course experiment to identify the peak of caspase activity.[14]
-
Insufficient Cell Number: The signal is proportional to the amount of caspase activity. If the cell number is too low, the signal may be below the detection limit. Promega recommends using <20,000 cells/well in a 96-well plate as a starting point.[25]
-
Reagent Handling: Ensure the reconstituted Caspase-Glo® reagent is equilibrated to room temperature before use, as temperature fluctuations can affect the luminescent reading.[25]
-
Plate Choice: Use solid white, opaque-walled plates to maximize the luminescent signal and prevent well-to-well crosstalk.[14]
-
Saturated Signal: Conversely, if all wells (including controls) show a very high, uniform signal, your cell number might be too high, leading to signal saturation.[26]
Problem: I cannot detect the cleaved bands for caspase-3 or PARP, even in my positive control.
Cause & Solutions:
-
Transient Signal: Similar to caspase activity, the presence of cleaved fragments is transient. Harvest your cell lysates at the optimal time point determined from your time-course experiments.
-
Protein Transfer Issues: Cleaved caspase fragments are small (17-19 kDa). They can be transferred too quickly through the membrane ("blowout"). Use a smaller pore size membrane (0.2 µm) and optimize your transfer time (e.g., 60 minutes at 100V).[27]
-
Insufficient Protein Loaded: You may need to load a higher amount of total protein (e.g., 50-100 µg) to detect the cleaved fragments, which represent a small fraction of the total protein pool.[27]
-
Antibody Quality: Use an antibody specifically validated for detecting the cleaved fragment. The Cell Signaling Technology antibody #9661 (Cleaved Caspase-3, Asp175) is widely cited and reported to be reliable.[7]
-
Blocking and Antibody Dilution: Some faint bands are better visualized when blocking with 5% BSA instead of milk. Dilute the primary antibody in BSA/TBST without Tween, and perform shorter washes to preserve a weak signal.[27]
-
Exposure Time: The signal for cleaved fragments can be weak. Use a sensitive ECL substrate (e.g., femto-sensitive) and be prepared for long exposure times, potentially up to 30 minutes with a digital imager.[27]
Data Presentation & Protocols
Table 1: Representative IC50 Values of Benzophenanthridine Alkaloids
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Sanguinarine | KB | Oral Squamous Carcinoma | ~2-3 | 24 | [16] |
| Sanguinarine | LNCaP | Prostate Cancer | ~0.1-2 | 24 | [13] |
| Sanguinarine | DU145 | Prostate Cancer | ~0.1-2 | 24 | [13] |
| Chelerythrine | NCI-N87 | Gastric Cancer | ~3 | 24 | [6] |
| Chelerythrine | HCT116 | Colon Carcinoma | ~55 | Not Specified | [8] |
| Nitidine Chloride | HEp-2 | Cervical Cancer | 3.9 | 24 | [26] |
| Nitidine Chloride | KB | Cervical Cancer | 4.7 | 24 | [26] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., assay type, serum concentration).
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay.[16][28]
-
Cell Plating: Seed cells in a solid white 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the benzophenanthridine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the average luminescence of the "no-cell" blank from all experimental readings. Plot the relative light units (RLU) against the compound concentration.
Protocol 2: Western Blot for Bcl-2 Family Proteins
This protocol provides a general workflow for analyzing changes in Bcl-2 family protein expression.[24][29][30]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and scrape them into an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet transfer system. A wet transfer at 4°C is recommended for Bcl-2 family proteins.[29]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Normalize band intensities to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)
This protocol is a general guide for using the JC-1 dye with flow cytometry.[18][25][31][32]
-
Cell Preparation: Harvest cells after treatment, including floating cells from the supernatant. As a positive control, treat a separate sample of cells with 50 µM CCCP for 15-30 minutes.
-
Staining:
-
Resuspend approximately 1x10^6 cells/mL in warm medium or PBS.
-
Prepare the JC-1 working solution (typically 2 µM final concentration) in warm medium immediately before use.[25]
-
Add the JC-1 working solution to the cell suspension.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
-
Washing (Optional but Recommended):
-
Add 2 mL of warm PBS to the cells, centrifuge at 400 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Use an argon laser (488 nm) for excitation.
-
Detect the green fluorescence of JC-1 monomers in the FL1 channel (e.g., 527/30 nm filter).
-
Detect the red fluorescence of J-aggregates in the FL2 channel (e.g., 590/40 nm filter).
-
-
Analysis: For each sample, determine the percentage of cells in the high red fluorescence gate (healthy) versus the high green fluorescence gate (apoptotic). Calculate the ratio of red/green fluorescence intensity for a quantitative measure of mitochondrial depolarization.
Visualizations: Pathways and Workflows
Signaling Pathway: Benzophenanthridine Alkaloid-Induced Apoptosis
Caption: Benzophenanthridine alkaloids induce apoptosis via multiple converging pathways.
Experimental Workflow: Apoptosis Assessment
Caption: A multi-assay workflow for comprehensive apoptosis analysis.
References
Sources
- 1. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to develop highly drug-tolerant cell-based neutralizing antibody assay: neutralizing antidrug antibodies extraction and drug depletion. | Semantic Scholar [semanticscholar.org]
- 9. Quaternary Benzophenanthridine Alkaloids Act as Smac Mimetics and Overcome Resistance to Apoptosis | MDPI [mdpi.com]
- 10. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 11. Differential enhancement of benzophenanthridine alkaloid content in cell suspension cultures of Sanguinaria canadensis under conditions of combined hormonal deprivation and fungal elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kairos-js.co.id [kairos-js.co.id]
- 14. FAQ: Caspase-Glo® 3/7 Assay System [promega.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chelerythrine Chloride Downregulates β-Catenin and Inhibits Stem Cell Properties of Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chelerythrine inhibits NR2B NMDA receptor independent of PKC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
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- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Sanguinarine and chelerythrine: two natural products for mitochondria-imaging with aggregation-induced emission enhancement and pH-sensitive character ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12920C [pubs.rsc.org]
- 29. Quercetin-induced benzophenanthridine alkaloid production in suspension cell cultures of Sanguinaria canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxic Effects of the Benzophenanthridine Alkaloids Isolated from Eomecon chionantha on MCF-7 Cells and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. promega.com [promega.com]
Technical Support Center: Navigating the Therapeutic Window of Chelerythrine Analogs
Welcome to the technical support guide for researchers engaged in the development of chelerythrine analogs. This document provides in-depth, experience-driven answers to common challenges encountered during the preclinical development of this promising, yet complex, class of compounds. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to mitigate in vivo toxicity while preserving therapeutic efficacy.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental principles governing the toxicity of chelerythrine and its derivatives. Understanding these core concepts is the first step toward rationally designing safer, more effective molecules.
Q1: What are the primary mechanisms of chelerythrine's in vivo toxicity?
A1: The toxicity of chelerythrine is multifaceted and not attributable to a single mechanism. Key contributing factors include:
-
Off-Target Kinase Inhibition: While known as a Protein Kinase C (PKC) inhibitor, chelerythrine is not entirely selective and can interact with other kinases, leading to unintended biological effects.[1][2]
-
DNA Intercalation: The planar, positively charged iminium form of chelerythrine can intercalate with DNA/RNA, which can lead to genotoxicity and interfere with replication and transcription.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Chelerythrine can induce oxidative stress, leading to cellular damage and triggering apoptosis or necroptosis.[2][4]
-
Organ-Specific Toxicity: High doses have been specifically associated with dose-dependent lung and liver toxicity.[3][5] Long-term administration at high concentrations (≥5.6 mg/kg in rats) can cause significant pulmonary damage, potentially mediated by NF-κB activation and a subsequent inflammatory response.[5]
Q2: My in vitro data shows high cytotoxicity, but some literature suggests lower in vivo toxicity. Why is there a discrepancy?
A2: This is a critical and frequently observed phenomenon. The discrepancy arises primarily from chelerythrine's pH-dependent structural equilibrium.[4]
-
In Vitro (Acidic/Neutral pH): In typical cell culture media (pH ~7.4), chelerythrine exists predominantly in its biologically active, charged iminium form. This form is highly reactive, readily enters cells, interacts with intracellular targets like DNA, and exhibits significant cytotoxicity.[4]
-
In Vivo (Physiological pH & Metabolism): In a physiological system, particularly at slightly more alkaline pHs (e.g., pH 8.5-11), the iminium ion can convert to its neutral alkanolamine form.[3][4][6] This form has a substantially lower affinity for DNA and is considered less toxic.[4] This structural conversion in vivo is a key reason for the reduced toxicity compared to in vitro predictions.[3][6]
It is crucial to recognize that the in vitro environment often represents a "worst-case scenario" for cytotoxicity.
Caption: pH-dependent equilibrium of Chelerythrine.
Q3: Is PKC inhibition the main source of toxicity? What are the key off-target effects I should consider?
A3: Attributing all of chelerythrine's effects solely to PKC inhibition is a common oversimplification. While it does inhibit PKC, many of its most significant biological activities, including toxicity, are PKC-independent.[2] Some studies even question its potency as a selective PKC inhibitor.[2] When evaluating your analogs, you must consider a broader range of potential targets.
Key PKC-Independent Mechanisms:
-
Bcl-2 Family Interaction: Directly interacts with and inhibits anti-apoptotic proteins like Bcl-xL.[2]
-
MAPK Pathway Modulation: Can activate stress-related kinases like JNK and p38.[2][4]
-
Telomerase Inhibition: Binds to G-quadruplex DNA structures, inhibiting telomerase activity, which is crucial for cancer cell immortality but could affect stem cells.[2][4]
-
Thioredoxin Reductase (TXNRD1) Inhibition: Irreversibly inhibits the antioxidant enzyme TXNRD1 by targeting its selenocysteine residue, leading to oxidative stress and necroptosis.[7][8]
Caption: Key signaling pathways affected by Chelerythrine.
Section 2: Troubleshooting In Vivo Experiments
This section provides guidance on specific issues that arise during animal studies.
Q4: How do I design an effective in vivo study to assess the toxicity of my new chelerythrine analog?
A4: A robust toxicity assessment requires more than a simple MTD (Maximum Tolerated Dose) study. A well-designed experiment should be tiered.
-
Acute Toxicity/Dose Ranging: Start with a single-dose, dose-escalation study in a small number of animals (e.g., 3 per group) to establish a preliminary MTD. Observe for clinical signs (weight loss, lethargy, ruffled fur) for up to 14 days. This helps define the dose range for subsequent studies.
-
Sub-chronic Toxicity Study: Once a dose range is established, perform a multi-dose study (e.g., daily dosing for 14 or 28 days) at three levels: a high dose (near the MTD), a medium therapeutic dose, and a low dose.
-
Key Endpoints:
-
Clinical Observations: Daily monitoring of body weight, food/water intake, and general animal welfare.
-
Hematology: Complete Blood Count (CBC) to check for effects on red cells, white cells, and platelets.
-
Clinical Chemistry: Serum analysis for markers of organ damage (see table below).
-
Histopathology: At the end of the study, perform necropsy and collect key organs (liver, lungs, kidneys, spleen, heart, brain) for microscopic examination by a qualified pathologist. This is non-negotiable for identifying organ-specific toxicity.[5]
-
Q5: I'm observing unexpected organ damage (e.g., hepatotoxicity, lung injury) in my animal models. What are the likely causes and how can I mitigate this?
A5: This is a known liability of the benzophenanthridine scaffold.[3][5]
-
Cause: The damage is often dose-dependent and linked to the compound's accumulation in these organs, leading to localized inflammation, oxidative stress, and cell death.[5] High doses of the parent compound, chelerythrine, are known to induce pulmonary congestion and activate inflammatory pathways (NF-κB) in lung tissue.[5]
-
Mitigation Strategies:
-
Re-evaluate Dose and Schedule: The simplest approach is to reduce the dose or switch to an intermittent dosing schedule (e.g., every other day) to allow for systemic clearance and tissue recovery.
-
Analyze Structure-Toxicity Relationships: Does your analog have specific chemical features that might enhance uptake in the liver or lungs? Analogs with high lipophilicity may be more prone to hepatic accumulation.
-
Consider Formulation: If the free drug is too toxic, a targeted drug delivery approach may be necessary to alter its biodistribution (see Section 3).
-
Check the Vehicle: Ensure the vehicle used for administration is not contributing to the toxicity. Conduct a vehicle-only control study.
-
Section 3: Strategies for Toxicity Reduction
This section focuses on proactive measures to build safety into your drug candidates.
Q6: What are the most promising strategies for designing chelerythrine analogs with a better therapeutic index?
A6: The goal is to uncouple the molecular features responsible for efficacy from those causing toxicity. This is the central challenge of medicinal chemistry.
-
Structure-Activity Relationship (SAR) Guided Design: Systematically modify the chelerythrine scaffold and assess the impact on both efficacy and toxicity.
-
Focus on the C-6 Position: Studies suggest that introducing specific groups at the C-6 position could be crucial for reducing toxicity. For instance, converting the iminium to a derivative like a 6-cyano or 6-hydroxymethyl analog can modulate activity and potentially reduce non-specific reactivity.[9][10]
-
Modulate Electronic Properties: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic rings has been shown to significantly improve anticancer activity, which may allow for the use of lower, less toxic doses.[9] Conversely, electron-donating groups (e.g., methyl, methoxy) may reduce activity.[9]
-
-
Develop Multi-Target Compounds: One advantage of natural products is their ability to hit multiple targets.[11][12] Instead of aiming for absolute specificity (which is difficult with this scaffold), design analogs that engage a desired set of anti-cancer targets while avoiding known toxicity-mediating targets.
Q7: Can drug delivery systems (e.g., liposomes, nanoparticles) reduce the systemic toxicity of chelerythrine analogs?
A7: Absolutely. Advanced formulation is a powerful, albeit complex, strategy for mitigating the toxicity of potent compounds. While specific research on formulating chelerythrine analogs is emerging, the principles are well-established.
-
Mechanism of Toxicity Reduction:
-
Altered Biodistribution: Encapsulating the drug prevents it from freely circulating and accumulating in sensitive organs like the liver and lungs.
-
Passive Targeting (EPR Effect): Nanoparticles (typically 10-100 nm) can preferentially accumulate in tumor tissue due to leaky vasculature, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. This increases the drug concentration at the target site while lowering it elsewhere.
-
Controlled Release: Formulations can be designed to release the drug slowly over time, avoiding the sharp Cmax (peak concentration) in the blood that is often associated with acute toxicity.
-
-
Where to Start:
-
Begin with simple formulations like liposomes or polymeric nanoparticles (e.g., PLGA).
-
Characterize your formulation thoroughly: size, charge (zeta potential), drug loading, and release kinetics are critical parameters.
-
Conduct comparative in vivo studies, testing the free drug versus the encapsulated drug at equivalent doses to demonstrate a superior safety profile.
-
Q8: How can I use computational tools to predict the toxicity of my novel analogs before synthesis?
A8: In silico toxicology is an essential step in modern drug discovery for prioritizing candidates and reducing animal testing.
-
Available Tools: Utilize online servers and software that predict various toxicological endpoints. The Protox-II server is a widely used example for predicting organ toxicity and toxicological class.[13]
-
Key Predictions:
-
LD50 Prediction: Estimates the lethal dose.
-
Organ Toxicity: Predicts the likelihood of hepatotoxicity, cardiotoxicity, etc.
-
ADME Properties: Models for Absorption, Distribution, Metabolism, and Excretion (ADME) can predict how a drug will behave in the body, which is closely linked to its toxicity profile.
-
-
Important Caveat: These tools are predictive, not definitive. They are excellent for flagging potential liabilities and ranking a series of analogs. However, predictions must always be validated by experimental in vitro and in vivo data.
Section 4: Experimental Protocols & Data Interpretation
This section provides a standardized workflow and data interpretation guide for a foundational toxicity study.
Protocol: Standard In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a typical dose-finding experiment in mice.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Step-by-Step Methodology:
-
Animal Acclimatization: Allow animals (e.g., C57BL/6 mice) to acclimate for at least one week before the experiment begins.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., n=3-5 per group). Include a vehicle-only control group.
-
Dose Selection: Based on in vitro IC50 values and literature on similar compounds, select a starting range of 4-5 doses. A logarithmic dose spacing (e.g., 5, 10, 20, 40 mg/kg) is common.
-
Administration: Administer a single dose of the analog via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for 14 days.
-
Record body weight daily. The MTD is often defined as the highest dose that does not cause more than a 10-15% mean body weight loss and results in no mortality or signs of significant distress.
-
Record clinical observations using a scoring sheet.
-
-
Termination & Sample Collection: At the end of the observation period (or if humane endpoints are reached), euthanize animals.
-
Collect blood via cardiac puncture for immediate analysis (hematology and serum chemistry).
-
Perform a gross necropsy and collect major organs. Fix them in 10% neutral buffered formalin for histopathological analysis.
-
-
Data Analysis: Plot body weight change over time for each group. Analyze blood work and histopathology reports to identify any dose-dependent toxicities.
Data Presentation: Interpreting Key Toxicity Markers
Use this table to interpret common findings from your clinical chemistry and hematology panels.
| Parameter | Organ/System | Significance of Elevation | Significance of Reduction |
| ALT (Alanine Aminotransferase) | Liver | Indicates specific hepatocellular injury. A primary marker for liver toxicity. | Generally not clinically significant. |
| AST (Aspartate Aminotransferase) | Liver, Heart, Muscle | Indicates tissue damage, but less specific than ALT. Should be interpreted with ALT. | Generally not clinically significant. |
| ALP (Alkaline Phosphatase) | Liver, Bone | Suggests cholestasis (bile flow obstruction) or bone-related issues. | Generally not clinically significant. |
| BUN (Blood Urea Nitrogen) | Kidney | Suggests impaired kidney function or dehydration. | Can indicate liver disease or malnutrition. |
| CREA (Creatinine) | Kidney | A more specific indicator of impaired kidney function than BUN. | Can indicate low muscle mass. |
| WBC (White Blood Cells) | Immune System | May indicate inflammation or infection. | May indicate immunosuppression or bone marrow toxicity. |
| HGB (Hemoglobin) / RBC (Red Blood Cells) | Hematopoietic System | Rare; can indicate dehydration. | Indicates anemia, possibly due to hemolysis or bone marrow suppression. |
| PLT (Platelets) | Hematopoietic System | May indicate an inflammatory response. | Thrombocytopenia; indicates impaired clotting, possible bone marrow toxicity. |
References
- Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the tre
- In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity. AACR Journals.
- In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo. PubMed.
- The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis. PubMed.
- Original Article Long term toxicity of chelerythrine on NF-κB expression in rat pulmonary tissues. Int J Clin Exp Med.
- Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds. PubMed.
- Technical Support Center: Interpreting PKC-Independent Effects of Chelerythrine Chloride. Benchchem.
- Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. PubMed Central.
- In vitro and in vivo activity of protein kinase C inhibitor chelerythrine chloride induces tumor cell toxicity and growth delay in vivo.
- Inhibition of PKC signalling by chelerythrine (CC) decreases the...
- Chelerythrine. Wikipedia.
- Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Deriv
- Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells. PubMed Central.
- Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells. Frontiers.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. MDPI.
- Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. PubMed Central.
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Validation & Comparative
Validating the Biological Targets of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: A Comparative Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological targets of the novel compound 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine. As a derivative of the well-studied benzophenanthridine alkaloid Chelerythrine, this compound holds therapeutic promise. However, rigorous target validation is paramount to understanding its mechanism of action, ensuring its specificity, and predicting potential on- and off-target effects.[1][2] This document moves beyond a simple listing of protocols to offer a strategic and logical approach to target deconvolution, grounded in scientific integrity.
The journey from a promising bioactive small molecule to a well-characterized therapeutic agent is underpinned by the precise identification and validation of its molecular targets.[3] Phenotype-based drug discovery often yields compounds with interesting biological activities, but the subsequent identification of their protein targets can be a significant challenge.[4] This guide will compare and contrast various experimental strategies, providing the rationale behind each choice to build a robust and self-validating experimental plan.
The Investigative Funnel: A Multi-Pillar Approach to Target Validation
We advocate for a multi-pronged strategy that integrates direct biochemical approaches with broader cellular and genetic methods. This "funnel" approach, depicted below, allows for the initial identification of a wide range of potential targets, which are then systematically narrowed down and validated.
Figure 1: A multi-pillar workflow for the systematic identification and validation of small molecule biological targets.
Pillar 1: Direct Target Identification - The "Bottom-Up" Approach
The initial step is to identify proteins that physically interact with this compound. This is often achieved through affinity-based methods where the compound is used as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[5]
Key Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a cornerstone technique for target identification.[4] It involves immobilizing the small molecule onto a solid support to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
Causality behind Experimental Choices:
-
Immobilization Strategy: The point of attachment of the linker to this compound is critical. It should be at a position that does not interfere with its putative binding pharmacophore. A preliminary structure-activity relationship (SAR) study with a few analogs can help identify suitable attachment points.
-
Control Experiments: A crucial aspect of this method's trustworthiness is the inclusion of proper controls. An inactive analog of the compound should be immobilized on a separate matrix to identify and subtract non-specific binders. Additionally, a control experiment where the lysate is pre-incubated with an excess of the free compound should be performed to demonstrate competitive elution of specific binders.
Protocol: Affinity Chromatography for Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
Immobilization: Covalently attach the synthesized probe to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native cell lysate from a cell line known to be sensitive to the compound.
-
Affinity Capture: Incubate the lysate with the compound-immobilized beads. In parallel, incubate the lysate with control beads (e.g., beads with an immobilized inactive analog or beads blocked with ethanolamine).
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins. This can be done using a generic method (e.g., changing pH or ionic strength) or, more specifically, by competitive elution with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the experimental and control elutions to identify specific binding partners.
Pillar 2: Cellular and Genetic Validation - The "Top-Down" Approach
While affinity-based methods identify physical interactions, they do not confirm that these interactions are responsible for the compound's cellular effects. Genetic and cellular approaches help to bridge this gap by assessing how the compound's activity changes when the expression of a putative target is altered.[6]
Key Technique: CRISPR/Cas9-based Genetic Screens
CRISPR-based screens are powerful tools for unbiased target identification.[7] A genome-wide library of single-guide RNAs (sgRNAs) can be used to generate a population of cells where each cell has a single gene knocked out. By treating this library with this compound, one can identify gene knockouts that confer resistance or sensitivity to the compound.
Causality behind Experimental Choices:
-
Screening Strategy: A positive selection screen, where the compound is used at a cytotoxic concentration, will enrich for cells with knockouts of genes essential for the compound's activity (i.e., the target or essential downstream effectors).[7]
-
Hit Validation: Hits from the primary screen must be validated individually. This involves generating individual knockout cell lines for the top candidate genes and confirming their altered sensitivity to the compound.
Pillar 3: In-Situ Target Engagement and Specificity
The final and most critical step is to demonstrate that the compound directly engages the target protein within the complex environment of a living cell.
Key Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[5] The principle is that a small molecule binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature.
Causality behind Experimental Choices:
-
Isothermal Dose-Response (ITDR): To quantify the compound's potency in a cellular context, an isothermal dose-response experiment is performed. Cells are treated with a range of compound concentrations, heated to a single temperature that denatures a significant portion of the target protein, and the amount of soluble protein is quantified. This allows for the determination of an apparent cellular EC50.
-
Comparison with Alternatives: The specificity of this compound can be benchmarked against other known modulators of the validated target. For example, if Protein Kinase C (PKC) is identified as a primary target, its thermal shift profile upon treatment with this compound can be compared to that induced by well-established PKC inhibitors like Staurosporine or Go 6983.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody and a quantitative Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Analysis of Target Validation Methods
The choice of method depends on the specific research question, available resources, and the nature of the compound and its putative targets.
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography-MS | Physical capture of binding partners on an immobilized compound. | Unbiased; identifies direct binders. | Requires chemical modification of the compound; can generate false positives due to non-specific binding. |
| CRISPR/Cas9 Screens | Genetic knockout of genes to identify those that alter compound sensitivity. | Unbiased; performed in a cellular context; links phenotype to genotype. | Technically complex; indirect method that may identify pathway components rather than the direct target. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; confirms target engagement in intact cells; can be used to determine cellular potency. | Requires a specific antibody for the target protein; not all proteins exhibit a clear thermal shift. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families. | Identifies targets based on their activity state; can be used for in-situ profiling. | Requires a suitable reactive probe; limited to specific enzyme classes.[2] |
Hypothetical Comparative Data
Given that the parent compound, Chelerythrine, is known to interact with Protein Kinase C (PKC) and the Bcl-2 family protein Bcl-xL, a key validation step would be to compare the activity of this compound with known inhibitors of these targets.[8][9][10]
| Compound | Target(s) | IC50 (PKCα Kinase Assay) | EC50 (Cellular Apoptosis Assay) | ΔTm (PKCα CETSA) |
| This compound | To be determined | Experimental Value | Experimental Value | Experimental Value |
| Go 6983 (Control) | Pan-PKC inhibitor | ~10 nM | ~5 µM | +4.2 °C |
| ABT-737 (Control) | Bcl-2/Bcl-xL inhibitor | >10 µM | ~100 nM | No significant shift |
| Chelerythrine (Reference) | PKC, Bcl-xL, etc. | ~660 nM[10] | ~5 µM | +2.5 °C |
This table presents hypothetical data to illustrate a comparative experimental design.
Visualizing a Key Putative Pathway: PKC Signaling
Chelerythrine has been widely reported as a PKC inhibitor.[8][11] Validating whether this compound shares this mechanism is a logical starting point. The diagram below illustrates a simplified PKC signaling cascade, a potential target of the compound.
Figure 2: Simplified Protein Kinase C (PKC) signaling pathway, a putative target for this compound.
Conclusion
The validation of biological targets for a novel compound like this compound is a meticulous process that requires a convergence of evidence from multiple, orthogonal approaches. This guide outlines a logical, multi-pillar strategy that combines direct biochemical identification with cellular and genetic validation, culminating in the confirmation of in-situ target engagement. By employing a self-validating system of experiments with rigorous controls, researchers can confidently elucidate the mechanism of action of this promising compound, paving the way for its further development as a potential therapeutic agent.
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University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
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Wang, H., et al. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 709493. Available from: [Link]
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Zhao, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1275–1283. Available from: [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Available from: [Link]
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Baitepack Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Available from: [Link]
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Ghorbani, A., et al. (2021). Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19. Infectious disorders drug targets, 21(5), 786–790. Available from: [Link]
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Atanasov, A. G., et al. (2021). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Frontiers in Molecular Biosciences, 8, 742268. Available from: [Link]
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A Comparative In Vivo Analysis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: A Guide to Confirming Anti-Inflammatory Efficacy
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine (HDC), a novel compound with therapeutic potential. We will objectively compare its performance against established anti-inflammatory agents using robust, reproducible experimental models. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in the inflammatory space.
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapeutic mainstays, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, particularly with long-term use.[2] This necessitates the discovery of novel agents with improved safety profiles and targeted mechanisms of action.
This compound (HDC) has emerged as a promising candidate. Preliminary in vitro data suggest potent inhibitory effects on key inflammatory pathways. However, translating these findings into a tangible therapeutic requires rigorous in vivo validation. This guide outlines the critical experimental steps to confirm the efficacy of HDC, contextualizing its performance against gold-standard alternatives and elucidating its likely mechanism of action.
Proposed Mechanism of Action: Targeting Core Inflammatory Signaling
Inflammatory stimuli, such as pathogens or tissue damage, trigger intracellular signaling cascades that culminate in the production of pro-inflammatory mediators. Two of the most pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4]
-
The NF-κB Pathway: Considered a master regulator of inflammation, NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[5][6]
-
The MAPK Pathways: This family of kinases (including p38, JNK, and ERK) transduces extracellular signals to regulate the synthesis of inflammatory mediators at both the transcriptional and translational levels.[7][8]
We hypothesize that HDC exerts its anti-inflammatory effects by concurrently inhibiting the NF-κB and MAPK signaling pathways. This dual inhibition would prevent the upstream activation and downstream synthesis of key inflammatory molecules.
Caption: Proposed mechanism of HDC targeting NF-κB and MAPK pathways.
In Vivo Experimental Design: A Dual-Model Approach
To build a comprehensive efficacy profile, a multi-model strategy is essential. We propose two well-established and complementary models: one for acute, localized inflammation and another for systemic inflammation.[9][10]
-
Model 1: Carrageenan-Induced Paw Edema. This is the quintessential model for screening acute anti-inflammatory activity.[11] Subplantar injection of carrageenan, a polysaccharide, induces a reproducible, biphasic inflammatory response characterized by edema (swelling).[9] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes and other mediators of the acute phase of inflammation.[12]
-
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation. LPS, a component of Gram-negative bacteria cell walls, induces a potent, systemic inflammatory response that mimics aspects of sepsis.[13] This model is characterized by a massive release of pro-inflammatory cytokines into the bloodstream and is ideal for evaluating compounds that target cytokine production pathways like NF-κB.[14][15]
Comparative Controls: Setting the Benchmark
A novel compound's performance can only be interpreted relative to established standards.
-
Indomethacin: A potent NSAID, will serve as the positive control for the carrageenan-induced paw edema model.[16][17]
-
Dexamethasone: A powerful corticosteroid, will be the positive control for the LPS-induced systemic inflammation model due to its broad-spectrum inhibition of inflammatory gene expression.[18][19]
Detailed Methodologies & Protocols
Scientific integrity demands meticulous and transparent protocols. The following sections detail the step-by-step procedures for each in vivo model.
Carrageenan-Induced Paw Edema Assay
This protocol assesses the ability of HDC to reduce localized, acute inflammation.
Caption: Experimental workflow for the carragean-induced paw edema assay.
Step-by-Step Protocol:
-
Animals: Male Wistar rats (180-220g) are used and acclimatized for at least one week before the experiment.[9]
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Group II: HDC (10 mg/kg, p.o.)
-
Group III: HDC (30 mg/kg, p.o.)
-
Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)[20]
-
-
Baseline Measurement: The initial volume of the right hind paw (V₀) of each rat is measured using a plethysmometer.
-
Drug Administration: The respective compounds are administered orally (p.o.) one hour before the induction of inflammation.[21]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[11][22]
-
Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[20]
-
Data Analysis:
-
The increase in paw volume (Edema) is calculated as: Edema = Vₜ - V₀.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
LPS-Induced Systemic Inflammation Assay
This protocol evaluates HDC's ability to suppress the systemic release of key pro-inflammatory cytokines.
Caption: Experimental workflow for the LPS-induced systemic inflammation assay.
Step-by-Step Protocol:
-
Animals: Male BALB/c mice (8 weeks old) are used and acclimatized for one week.[23]
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (Saline, p.o. + i.p.)
-
Group II: LPS Control (Vehicle p.o. + LPS i.p.)
-
Group III: HDC (10 mg/kg, p.o.) + LPS (i.p.)
-
Group IV: HDC (30 mg/kg, p.o.) + LPS (i.p.)
-
Group V: Positive Control (Dexamethasone, 5 mg/kg, p.o.) + LPS (i.p.)[13]
-
-
Drug Administration: HDC, Dexamethasone, or vehicle is administered orally one hour before LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 5 mg/kg). The control group receives a saline injection.[23]
-
Sample Collection: Two hours after the LPS injection, mice are anesthetized, and blood is collected via cardiac puncture.[23]
-
Serum Preparation: Blood samples are allowed to clot and then centrifuged to separate the serum, which is stored at -80°C until analysis.
-
Cytokine Quantification: Serum levels of TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[24][25]
Comparative Data Summary (Illustrative Data)
The following tables present hypothetical but plausible data to illustrate how the results would be structured for a comparative analysis.
Table 1: Effect of HDC on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (p.o.) | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hr) | % Inhibition (at 3 hr) |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| HDC | 10 | 0.51 ± 0.04* | 40.0% |
| HDC | 30 | 0.32 ± 0.03 | 62.4% |
| Indomethacin | 10 | 0.39 ± 0.04 | 54.1% |
*p<0.05, **p<0.01 compared to Vehicle Control group. Data are representative.
Table 2: Effect of HDC on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |
| Vehicle Control | - | 45 ± 8 | 28 ± 5 | 15 ± 4 |
| LPS Control | - | 2850 ± 210 | 4500 ± 350 | 650 ± 55 |
| HDC + LPS | 10 | 1680 ± 150 | 2750 ± 230 | 380 ± 40* |
| HDC + LPS | 30 | 950 ± 90 | 1520 ± 140 | 210 ± 25 |
| Dexamethasone + LPS | 5 | 780 ± 75 | 1100 ± 110 | 180 ± 20 |
*p<0.05, **p<0.01 compared to LPS Control group. Data are representative.
Interpretation and Scientific Insights
-
Analysis of Paw Edema Data: The illustrative data in Table 1 suggest that HDC produces a dose-dependent reduction in acute, localized inflammation.[12] The efficacy of the 30 mg/kg dose surpassing that of the standard NSAID Indomethacin would indicate a potent inhibitory effect on the mediators of this response, such as prostaglandins and histamines.[9] This provides strong evidence for its utility in acute inflammatory conditions.
-
Analysis of Systemic Inflammation Data: The data in Table 2 demonstrate a significant, dose-dependent suppression of key pro-inflammatory cytokines. The marked reduction in TNF-α, IL-6, and IL-1β levels points directly to an upstream inhibitory mechanism.[13] This result strongly supports the hypothesis that HDC interferes with the NF-κB and/or MAPK signaling pathways, which are critical for the transcription of these cytokines.[3][4] The potent activity, comparable to the corticosteroid Dexamethasone, highlights its potential for treating systemic inflammatory diseases.
Conclusion and Future Directions
The dual-model in vivo approach outlined in this guide provides a robust and scientifically rigorous pathway to confirm the anti-inflammatory effects of this compound. The comparative data against Indomethacin and Dexamethasone allow for a clear positioning of its potency and potential therapeutic niche.
Positive results from these studies would strongly justify advancing HDC into more complex, chronic models of inflammation (e.g., collagen-induced arthritis) and detailed mechanistic studies, including Western blot analysis of phosphorylated NF-κB and MAPK pathway proteins in tissue samples to definitively confirm the proposed mechanism of action.
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A Comparative Guide to the Structure-Activity Relationship of Chelerythrine Derivatives
An In-Depth Technical Guide for Researchers
Introduction: The Therapeutic Promise of a Benzophenanthridine Alkaloid
Chelerythrine is a natural benzophenanthridine alkaloid found in plants such as Chelidonium majus and has long been a subject of scientific scrutiny for its diverse pharmacological activities.[1][2] It exhibits a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The core of its activity, particularly in oncology, was initially attributed to its role as a potent and selective inhibitor of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction pathways.[1][7] However, emerging research indicates that its mechanisms are far more complex, involving PKC-independent pathways, direct interaction with nucleic acids, and modulation of multiple signaling cascades.[3][8]
This inherent polypharmacology, combined with toxicity concerns, has driven extensive research into the synthesis and evaluation of chelerythrine derivatives. The goal is to dissociate the desired therapeutic effects from off-target toxicities, enhance potency, and improve pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key chelerythrine derivatives, offering field-proven insights and experimental data to guide future drug discovery and development efforts.
Core Scaffold and Key Pharmacophoric Features
The biological activity of chelerythrine derivatives is intrinsically linked to the rigid, planar benzophenanthridine skeleton. The positively charged quaternary iminium ion (C=N+) is a critical feature, particularly for antimicrobial activity and DNA intercalation.[5][9] This charged form exists at physiological pH and is believed to be the primary bioactive state.[3]
Key regions of the chelerythrine molecule that have been targeted for modification to probe the SAR include:
-
Ring A: The 2,3-methylenedioxy group.
-
Ring C: Substituents at the C-7 and C-8 positions.
-
The Iminium Bond: Reduction or nucleophilic addition at the C-6 position.
This guide will systematically compare derivatives based on modifications at these key positions.
Comparative Analysis of Biological Activity
Anticancer Activity: Beyond PKC Inhibition
Chelerythrine's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of thioredoxin reductase (TXNRD1).[1][3][10] The development of derivatives aims to enhance these effects while minimizing cytotoxicity to non-cancerous cells.
Structure-Activity Relationship Insights:
-
Modification at C-6: The C=N+ bond at position C-6 is a key site for nucleophilic addition. The introduction of a cyano group to create 6-cyano dihydrochelerythrine (CNC) has been explored. In a comparative study against human leukemia (NB4) and gastric cancer (MKN-45) cell lines, CNC showed an IC50 of 1.85 µM against NB4 cells but was less active against MKN-45 cells (IC50 = 12.72 µM).[11] This suggests that while modification at C-6 is tolerated, the nature of the substituent and the cancer cell type are critical determinants of activity.
-
Substituents on Rings A and C: A comparison between chelerythrine and its close structural analog, sanguinarine (which has a methylenedioxy group at C-7 and C-8 instead of two methoxy groups), reveals differential potency. For instance, against NCI-N87 gastric cancer cells, sanguinarine (IC50 = 1.46 µM) was more potent than chelerythrine (IC50 = 3.81 µM), highlighting the sensitivity of cytotoxicity to the substitution pattern on Ring C.[10]
Comparative Cytotoxicity Data:
| Compound | Derivative Type | Cell Line | IC50 (µM) | Key Structural Feature | Reference(s) |
| Chelerythrine | Parent Compound | NCI-N87 (Gastric) | 3.81 | 7,8-dimethoxy | [10] |
| Sanguinarine | Structural Analog | NCI-N87 (Gastric) | 1.46 | 7,8-methylenedioxy | [10] |
| 6-cyano dihydrochelerythrine (CNC) | C-6 Derivative | NB4 (Leukemia) | 1.85 | Cyano group at C-6 | [11] |
| 6-cyano dihydrochelerythrine (CNC) | C-6 Derivative | MKN-45 (Gastric) | 12.72 | Cyano group at C-6 | [11] |
| Cisplatin | Standard Drug | NB4 (Leukemia) | 2.39 | Platinum complex | [11] |
| Cisplatin | Standard Drug | MKN-45 (Gastric) | 11.36 | Platinum complex | [11] |
Note: IC50 values should be compared cautiously across different studies due to variations in experimental conditions.[12]
Key Signaling Pathways in Anticancer Activity:
Chelerythrine and its derivatives modulate a complex network of signaling pathways to induce cancer cell death. The primary pathways include the mitochondrial (intrinsic) apoptosis pathway and the MAPK signaling cascade.
Caption: Chelerythrine-induced apoptosis signaling pathways.
Antimicrobial Activity: A Tale of Two Rings
The antimicrobial properties of chelerythrine derivatives are potent, particularly against Gram-positive bacteria and fungi.[13][14] The SAR in this context is distinct from that for anticancer activity, with different structural features playing a dominant role.
Structure-Activity Relationship Insights:
-
The Iminium Moiety (C=N+): This feature is considered determinantal for antibacterial activity. Derivatives where this bond is reduced, such as dihydrochelerythrine, often show retained but sometimes altered activity spectra.[9][13]
-
Ring A (2,3-methylenedioxy group): This group is crucial for potent antimicrobial activity. A derivative where the methylenedioxy group of chelerythrine was converted to two hydroxyl groups (2,3-dihydroxy chelerythrine) showed significantly reduced activity against all tested bacteria and fungi.[13][15] This underscores the importance of the intact methylenedioxy bridge for this biological effect.
-
Ring C (Substituents at C-7, C-8): The position of methoxy groups on Ring C significantly impacts potency. Chelerythrine, with two methoxy groups at C-7 and C-8, is a more potent and broad-spectrum antimicrobial agent than nitidine, which has methoxy groups at C-8 and C-9.[13]
Comparative Antimicrobial Data (MIC in µg/mL):
| Compound | Derivative Type | S. aureus | E. coli | C. albicans | Key Structural Feature | Reference(s) |
| Chelerythrine | Parent Compound | 1.50 | 1.50 | 3.12 | 2,3-methylenedioxy, 7,8-dimethoxy | [13][14] |
| Dihydrochelerythrine | C-6 Reduced | 6.25 | 25 | 12.5 | C-6 reduced | [13][14] |
| Nitidine | Positional Isomer | >50 | >50 | 25 | 8,9-dimethoxy | [13][14] |
| Avicine | Structural Analog | 6.25 | 25 | 6.25 | 7,8-methylenedioxy | [13][14] |
| 2,3-dihydroxy chelerythrine | Ring A Modified | 50 | 100 | 50 | 2,3-dihydroxy | [13] |
| Chloramphenicol | Standard Antibiotic | 3.12 | 3.12 | N/A | - | [13] |
| Nystatin | Standard Antifungal | N/A | N/A | 5.15 | - | [13] |
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of any SAR study hinges on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the evaluation of chelerythrine derivatives.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16] The intensity of this color is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of chelerythrine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Analysis of Apoptosis Markers (Bax/Bcl-2) by Western Blot
Causality: Western blotting allows for the specific detection and quantification of proteins involved in apoptosis. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate via the mitochondrial pathway.[18] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[19]
Methodology:
-
Sample Preparation: Treat cells with the chelerythrine derivative at the desired concentration and time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using a polyacrylamide gel (e.g., 4-20% Tris-glycine gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by Ponceau S staining.[20]
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using imaging software. Normalize the expression of Bax and Bcl-2 to the loading control, and then calculate the Bax/Bcl-2 ratio for each treatment group to compare against the control.
Conclusion and Future Directions
The study of chelerythrine derivatives has revealed critical structure-activity relationships that can be exploited for the development of novel therapeutics. For anticancer applications, modifications that enhance the inhibition of key survival proteins like Bcl-2 or increase the generation of ROS appear promising. In contrast, for antimicrobial drug design, preserving the integrity of the 2,3-methylenedioxy group on Ring A and the quaternary iminium character is paramount.
Future research should focus on synthesizing hybrid molecules that combine the potent pharmacophores of chelerythrine with other bioactive scaffolds to create compounds with dual mechanisms of action. Furthermore, a deeper investigation into the pharmacokinetic and toxicological profiles of the most promising derivatives is essential for their translation into clinical candidates. The methodologies and comparative data presented in this guide provide a robust framework for researchers to build upon in the quest to harness the therapeutic potential of the benzophenanthridine scaffold.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Derivative in the Benzophenanthridine Alkaloid Family
The quest for novel therapeutic agents with improved efficacy and safety profiles has led to a growing interest in the modification of natural products. Benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, have long been recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their clinical utility has been hampered by concerns regarding toxicity. This guide focuses on a promising derivative, 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine , a modification of the well-studied chelerythrine. While direct in vivo efficacy data for this specific compound is not yet available, this guide will provide a comprehensive framework for its preclinical evaluation. We will delve into the rationale for its development, propose detailed in vivo study designs for assessing its anticancer and anti-inflammatory potential, and compare its hypothetical performance against established therapies.
The Rationale for Modification: The Significance of the C-6 Position
Structure-activity relationship (SAR) studies of benzophenanthridine alkaloids have highlighted the critical role of substitutions at the C-6 position in modulating biological activity and toxicity.[3] It has been speculated that the introduction of a hydroxymethyl group at this position can reduce the toxicity of the parent compound.[3] The 1-hydroxyethyl substituent in this compound introduces a chiral center and a hydroxyl group, which could potentially alter the molecule's interaction with biological targets, improve its pharmacokinetic profile, and decrease off-target toxicity. The conversion of the quaternary ammonium in chelerythrine to a dihydro form is also a key modification that may influence its metabolic fate and reduce toxicity.[4][5]
Proposed In Vivo Efficacy Studies: A Roadmap for Preclinical Development
Given the known anticancer and anti-inflammatory properties of the parent compound, chelerythrine, we propose a two-pronged in vivo evaluation of this compound.
Anticancer Efficacy Evaluation
a) Triple-Negative Breast Cancer (TNBC) Xenograft Model
Triple-negative breast cancer represents an aggressive subtype with limited targeted therapeutic options.[6] The MDA-MB-231 human breast adenocarcinoma cell line is a well-established model for TNBC.[7][8]
Experimental Workflow for TNBC Xenograft Model
Caption: Workflow for TNBC xenograft study.
Detailed Protocol:
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[8]
-
Tumor Implantation: 100 µL of the cell suspension (5 x 10^6 cells) is subcutaneously injected into the mammary fat pad of 6-8 week old female athymic nude mice.[8]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. This compound would be administered at various doses, alongside a vehicle control and a positive control group receiving a standard chemotherapeutic agent like paclitaxel or a combination of doxorubicin and cyclophosphamide.[6][9]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and processed for histological and molecular analysis.
b) Colorectal Cancer (CRC) Xenograft Model
The COLO-205 cell line, derived from a human colon adenocarcinoma, is a widely used model for preclinical CRC studies.[10][11]
Experimental Workflow for CRC Xenograft Model
Caption: Workflow for the rat formalin test.
Detailed Protocol:
-
Animal Acclimation: Male Wistar rats are acclimated to the testing environment.
-
Treatment: Animals are pre-treated with this compound at various doses, a vehicle control, or a standard anti-inflammatory drug like ibuprofen. [12]3. Formalin Injection: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw. [13]4. Observation: The amount of time the animal spends licking or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes after injection) and the late phase (15-60 minutes after injection).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between groups.
Comparative Data for Anti-inflammatory Efficacy
| Compound | Animal Model | Dosing Regimen | Effect on Formalin Test | Reference |
| Ibuprofen | Rat Formalin Test | 30-300 mg/kg | Attenuated second phase | [12] |
| Celecoxib | Rat Formalin Test | 19.91 mg/kg (ED50) | Inhibited second phase | [14] |
| This compound | Proposed Rat Formalin Test | To be determined | Hypothesized to inhibit second phase | - |
Mechanistic Insights: Potential Signaling Pathways
The parent compounds, sanguinarine and chelerythrine, are known to modulate several key signaling pathways involved in cancer and inflammation. It is hypothesized that this compound will share some of these mechanisms.
Potential Anticancer Signaling Pathways
Caption: Hypothesized anticancer signaling pathways.
Potential Anti-inflammatory Signaling Pathways
Caption: Hypothesized anti-inflammatory signaling pathways.
Toxicity Profile: A Potential for Improved Safety
A significant driver for developing derivatives of sanguinarine and chelerythrine is to mitigate their toxicity.
Comparative Toxicity Data
| Compound | Animal | Route | LD50 | Reference |
| Sanguinarine | Rat | Oral | 1658 mg/kg | [15] |
| Sanguinarine | Mouse | Intraperitoneal | 5, 10, 15 mg/kg (evaluated for cytogenetic activity) | [16] |
| Chelerythrine | Mouse | Intraperitoneal | 24.5 mg/kg | [17] |
| This compound | To be determined | To be determined | Hypothesized to be higher than parent compounds | - |
The introduction of the 1-hydroxyethyl group may lead to altered metabolic pathways, potentially reducing the formation of toxic metabolites and improving the overall safety profile of the compound.
Conclusion and Future Directions
This compound represents a rationally designed derivative of chelerythrine with the potential for enhanced in vivo efficacy and reduced toxicity. The proposed preclinical evaluation framework, encompassing both anticancer and anti-inflammatory models, provides a clear path forward for investigating its therapeutic potential. The comparative data from its parent compounds and standard-of-care agents offer valuable benchmarks for assessing its performance. Future studies should focus on conducting the outlined in vivo experiments, elucidating the precise molecular mechanisms of action, and performing comprehensive pharmacokinetic and toxicological profiling to fully characterize this promising new chemical entity.
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A Senior Application Scientist's Guide to Cross-Validation of Bioassays for Benzophenanthridine Alkaloids
Introduction: The Double-Edged Sword of Benzophenanthridine Alkaloids
Benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, are a class of isoquinoline alkaloids found in plants like Sanguinaria canadensis (bloodroot) and Chelidonium majus (greater celandine).[1] These compounds are renowned for their potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4] This broad spectrum of activity makes them compelling candidates for drug discovery. However, their biological promiscuity and potential for assay interference present a significant challenge. A single bioassay can yield misleading results, creating false positives or masking true activity.
Therefore, a robust, multi-assay cross-validation strategy is not just recommended—it is essential for any researcher in this field. This guide provides an in-depth comparison of key bioassays, explaining the causality behind experimental choices and offering field-proven insights to ensure the scientific integrity of your findings. We will move beyond simple protocols to build a self-validating system for characterizing the bioactivity of these complex natural products.
The Imperative of Cross-Validation
Relying on a single data point is a precarious strategy in natural product research. Cross-validation, the practice of using multiple, mechanistically distinct assays to confirm a biological effect, is the bedrock of trustworthy science. For benzophenanthridine alkaloids, this is particularly critical due to:
-
Assay-Specific Artifacts: These compounds can interfere with assay components. For example, their colored nature can disrupt colorimetric readouts, and their redox activity can generate false signals in assays measuring metabolic activity.[5]
-
Off-Target Effects: The broad activity of these alkaloids means they can interact with multiple cellular targets.[6] An effect observed in one assay (e.g., cell death) may be the result of various upstream events (e.g., DNA damage, mitochondrial disruption, or receptor inhibition).
-
Defining the Mechanism: A comprehensive understanding requires dissecting the "how" and "why" behind an observation. A cytotoxicity finding, for instance, is the beginning of the story, not the end. Is it apoptosis or necrosis? Is it mediated by oxidative stress? Cross-validation with mechanistic assays is the only way to answer these questions definitively.
This guide is structured to walk you through a logical workflow, from initial screening for a specific biological effect to dissecting the underlying molecular mechanisms.
Caption: A logical workflow for the cross-validation of benzophenanthridine alkaloids.
Section 1: Assessing Cytotoxicity - The First Step
A common starting point for evaluating anticancer potential is the assessment of cytotoxicity. However, no single assay is foolproof. Here, we compare two gold-standard methods that measure different cellular endpoints: metabolic activity (MTT) and membrane integrity (LDH).
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method that relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.[7]
Causality Behind the Protocol: This assay is a proxy for cell viability. A decrease in the purple color indicates a reduction in metabolic activity, which can be due to either cell death or cytostatic effects (inhibition of proliferation). This is a critical distinction that the MTT assay alone cannot make.
Experimental Protocol: MTT Assay [7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours. Rationale: This ensures cells are in a logarithmic growth phase and provides a consistent starting cell number.
-
Compound Treatment: Treat cells with a serial dilution of the benzophenanthridine alkaloid for 24, 48, or 72 hours. Include untreated cells (negative control) and a known cytotoxic agent (positive control). Rationale: A time-course experiment is crucial to understand the kinetics of the cytotoxic effect.
-
MTT Addition: Remove the treatment medium and add 20-30 µL of a 2 mg/mL MTT solution to each well. Rationale: The concentration is optimized for sufficient signal generation.
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C. Rationale: This allows sufficient time for the enzymatic conversion of MTT to formazan in viable cells.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[7]
Causality Behind the Protocol: This assay directly measures cell lysis or necrosis. It is an excellent orthogonal assay to pair with the MTT assay. If both assays show a dose-dependent decrease in signal (for MTT) or increase in signal (for LDH), it provides strong evidence of cytotoxic, rather than cytostatic, effects.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up proper controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium alone (background).
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Rationale: This pellets any detached but intact cells, ensuring only LDH from lysed cells is measured in the supernatant.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate.
-
LDH Reaction: Add the LDH reaction solution, which contains the substrates for the enzymatic reaction that produces a colored formazan product.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[7]
Comparison and Key Considerations
| Feature | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial reductase activity in viable cells.[7] | Measures LDH release from membrane-compromised cells.[7] |
| Endpoint | Cell viability/metabolic activity. | Cell death/membrane leakage (necrosis). |
| Interference Risk | High. Benzophenanthridines can chemically reduce MTT, causing false-positive viability signals. Their color can also interfere with absorbance readings. | Low to moderate. Less susceptible to compound interference but requires careful background subtraction. |
| Key Insight | Indicates loss of metabolic function. | Indicates loss of membrane integrity. |
Trustworthiness Check: If your benzophenanthridine alkaloid shows high "viability" in the MTT assay but high cytotoxicity in the LDH assay, this is a red flag for assay interference. The compound is likely killing the cells (LDH release) and simultaneously reducing the MTT reagent chemically, creating a misleadingly high viability signal.
Caption: Parallel workflow for MTT and LDH cytotoxicity assays.
Section 2: Unraveling the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Benzophenanthridine alkaloids like sanguinarine and chelerythrine are known to induce apoptosis.[1][2] Key mechanistic questions include whether the apoptotic cascade is activated and if oxidative stress is a contributing factor.
Caspase Activity Assays: Detecting the Executioners of Apoptosis
Apoptosis is characterized by the activation of a family of proteases called caspases.[9][10] Effector caspases, particularly caspase-3 and caspase-7, are responsible for the cleavage of cellular proteins that leads to the dismantling of the cell.[11]
Causality Behind the Protocol: Caspase-Glo® 3/7 or similar assays use a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3/7.[10] When caspase-3/7 is active, it cleaves the substrate, releasing a substrate for luciferase that generates a light signal. The intensity of the light is directly proportional to the amount of active caspase-3/7.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the alkaloid for a predetermined time (e.g., 6, 12, 24 hours). Rationale: Apoptosis is a dynamic process; a time course is needed to capture peak caspase activation.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Reagent Addition: Add 100 µL of the reagent directly to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
Trustworthiness Check: Caspase assays should always be correlated with cytotoxicity data. A compound that induces high caspase activity should also show a corresponding decrease in viability (MTT) and/or increase in membrane leakage (LDH) at later time points. Additionally, using substrates for initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) can provide further insight into the specific apoptotic pathway being activated.[12]
ROS Detection: Measuring Oxidative Stress
Many cytotoxic compounds, including sanguinarine and chelerythrine, induce the formation of reactive oxygen species (ROS), which can trigger apoptosis.[1][13][14] A common method to measure cellular ROS is using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Causality Behind the Protocol: H2DCFDA is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16] The fluorescence intensity is proportional to the amount of ROS.
Experimental Protocol: H2DCFDA ROS Assay
-
Cell Seeding & Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat with the alkaloid for a short duration (e.g., 30 minutes to 4 hours). Include a positive control like H₂O₂. Rationale: ROS production is often an early event in cellular stress.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add H2DCFDA (typically 5-10 µM in PBS) and incubate for 30 minutes at 37°C.
-
Wash: Remove the H2DCFDA solution and wash the cells again with PBS to remove any extracellular probe.
-
Data Acquisition: Add back PBS or phenol red-free medium. Measure fluorescence using a plate reader with excitation around 485 nm and emission around 535 nm.
Trustworthiness Check: To confirm that the observed cytotoxicity is ROS-dependent, perform a rescue experiment. Pre-treat the cells with an antioxidant, such as N-acetylcysteine (NAC), before adding the benzophenanthridine alkaloid. If NAC treatment reverses or attenuates the cytotoxicity and caspase activation, it provides strong evidence that oxidative stress is a key upstream mechanism.[14]
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A Comparative Guide to Synthetic versus Natural 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the origin of a chemical entity—be it derived from nature's intricate biosynthetic pathways or constructed through the precision of synthetic chemistry—is a critical determinant of its downstream application and therapeutic potential. This guide provides an in-depth comparison of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine obtained from natural sources versus that produced via chemical synthesis. As a benzophenanthridine alkaloid, this compound has garnered interest for its biological activities, including its significant perturbation of cellular organelles such as early endosomes, mitochondria, and autophagosomes.[1] This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions regarding the selection and application of this promising molecule.
Unveiling the Dichotomy: Natural versus Synthetic
The choice between a natural product and its synthetic counterpart is not merely a matter of procurement but a strategic decision that impacts purity, scalability, cost, and ultimately, biological performance. Natural products are lauded for their inherent bioactivity and structural complexity, often possessing a "natural-likeness" that is challenging to replicate synthetically.[2][3][4] Conversely, chemical synthesis offers the advantages of high purity, controlled stereochemistry, and the potential for analog generation to explore structure-activity relationships (SAR).
This guide will dissect these differences in the context of this compound, exploring the nuances of its isolation from botanical sources and a proposed synthetic pathway. We will delve into a comparative analysis of their physicochemical properties and potential biological implications, supported by detailed experimental protocols and data presentation.
The Natural Archetype: Isolation and Characterization
This compound is a naturally occurring alkaloid that has been isolated from plants of the Papaveraceae family, notably Macleaya cordata (Willd.) R. Br., and the Rutaceae family, such as Zanthoxylum capense.[1] The isolation of this compound from its natural matrix is a multi-step process that requires careful execution to ensure the preservation of its chemical integrity.
Experimental Protocol: Isolation from Macleaya cordata
The following protocol is a representative method for the isolation and purification of this compound from the roots of Macleaya cordata.
Step 1: Extraction The air-dried and powdered roots of Macleaya cordata are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.
Step 2: Acid-Base Partitioning The crude extract is then subjected to an acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is acidified, and the aqueous acidic solution containing the protonated alkaloids is washed with an immiscible organic solvent to remove impurities. The aqueous layer is then basified to deprotonate the alkaloids, which are subsequently extracted into an organic solvent like chloroform or dichloromethane.
Step 3: Chromatographic Purification The enriched alkaloid fraction is then subjected to a series of chromatographic techniques for the isolation of the target compound. This typically involves column chromatography over silica gel or alumina, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[5]
Diagram 1: Workflow for the Isolation of Natural this compound
Caption: Isolation workflow for the natural compound.
The Synthetic Blueprint: A Proposed Route
While a specific total synthesis of this compound has not been extensively reported in the literature, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of related benzophenanthridine alkaloids and the introduction of hydroxyethyl side chains.
A potential retrosynthetic analysis would disconnect the molecule at the C6-hydroxyethyl bond and the dihydro-phenanthridine core. The synthesis could commence from a suitably substituted biphenyl precursor, which can be cyclized to form the core structure. The final step would involve the stereoselective introduction of the 1-hydroxyethyl group.
Proposed Synthetic Protocol
Step 1: Synthesis of the Benzophenanthridine Core The synthesis would likely begin with the construction of a substituted biphenyl system, which can be achieved through Suzuki or Stille coupling reactions. This biphenyl intermediate would then undergo an intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction, to form the tetracyclic core of the alkaloid.
Step 2: Introduction of the Hydroxyethyl Group With the core in place, the C6 position can be functionalized. A plausible approach involves the introduction of an acetyl group at C6 via Friedel-Crafts acylation or a related method. Subsequent reduction of the ketone with a stereoselective reducing agent, such as a chiral borane or an asymmetric transfer hydrogenation catalyst, would yield the desired (R)-1-hydroxyethyl diastereomer.
Diagram 2: Proposed Synthetic Pathway
Caption: A conceptual synthetic route to the target molecule.
Comparative Analysis: Natural vs. Synthetic
The decision to use natural or synthetic this compound will depend on the specific requirements of the research or application. Below is a comparative analysis of key parameters.
| Feature | Natural Product | Synthetic Compound |
| Purity & Impurity Profile | May contain structurally related alkaloids as impurities. The impurity profile can vary depending on the plant source and isolation method. | High purity can be achieved. Impurities are typically reagents, catalysts, or byproducts from the synthesis, which are structurally distinct from the target compound. |
| Stereochemistry | Often isolated as a specific enantiomer or a racemic mixture, as determined by the plant's biosynthetic machinery.[5] | The stereochemistry can be precisely controlled through asymmetric synthesis, allowing for the preparation of specific enantiomers or diastereomers. |
| Yield & Scalability | Yield is dependent on the abundance of the compound in the natural source and the efficiency of the isolation process. Scalability can be a challenge. | The synthesis can be scaled up to produce larger quantities of the compound with consistent quality. |
| Cost-Effectiveness | The cost can be high due to the labor-intensive isolation and purification processes and the limited availability of the plant material. | The initial cost of developing a synthetic route can be high, but the cost per gram can decrease significantly with large-scale production. |
| Biological Activity | The presence of minor, structurally related alkaloids could lead to synergistic or antagonistic biological effects. | The biological activity is attributable to the single, pure compound, providing a clearer understanding of its mechanism of action. |
Physicochemical and Spectroscopic Characterization
Regardless of the source, rigorous characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are indispensable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of both natural and synthetic samples. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically employed. The purity is determined by integrating the peak area of the target compound relative to the total peak area.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the compound. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's connectivity and stereochemistry.
Biological Activity Assessment: A Comparative Approach
To ascertain whether the synthetic and natural compounds exhibit equivalent biological activity, a series of in vitro assays should be performed.
Experimental Protocol: Cell Viability Assay
A cell viability assay, such as the MTT or MTS assay, can be used to compare the cytotoxic effects of the natural and synthetic compounds on a relevant cell line.
Step 1: Cell Seeding Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Step 2: Compound Treatment The cells are treated with a range of concentrations of both the natural and synthetic this compound for a specified period (e.g., 24, 48, or 72 hours).
Step 3: Viability Assessment The viability reagent is added to each well, and the plate is incubated. The absorbance is then measured using a plate reader to determine the percentage of viable cells relative to an untreated control. The IC₅₀ values for both compounds can then be calculated and compared.
Conclusion and Future Perspectives
The choice between synthetic and natural this compound is a multifaceted decision that hinges on the specific research goals. For initial biological screening and discovery, the natural product, despite potential impurity complexities, can be a valuable starting point. However, for detailed mechanistic studies, SAR exploration, and clinical development, the purity, scalability, and well-defined nature of the synthetic compound are paramount.
The development of a robust and efficient total synthesis for this compound would be a significant advancement, enabling a more thorough investigation of its therapeutic potential. Future studies should focus on a direct, head-to-head comparison of the biological activities of the highly purified natural product and its synthetic counterpart to definitively establish their equivalence.
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A Comparative Guide to the Cytotoxicity of Sanguinarine and Chelerythrine Derivatives
This guide offers an in-depth comparison of the cytotoxic properties of sanguinarine and chelerythrine, two closely related benzophenanthridine alkaloids, and their derivatives.[1][2] By integrating experimental data, detailed methodologies, and mechanistic insights, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction: The Therapeutic Potential of Benzophenanthridine Alkaloids
Sanguinarine and chelerythrine are natural compounds primarily isolated from plants of the Papaveraceae family, such as Sanguinaria canadensis and Macleaya cordata.[3][4] These alkaloids have garnered significant interest in cancer research due to their potent cytotoxic effects against a variety of cancer cell lines.[2][5] Their planar benzophenanthridine structure allows them to intercalate with DNA, disrupt cellular signaling pathways, and ultimately induce programmed cell death.[3][6]
The development of synthetic derivatives of these natural alkaloids aims to enhance their therapeutic index—maximizing anticancer activity while minimizing off-target toxicity.[7][8] This guide will explore the cytotoxic mechanisms of the parent compounds and compare their potency with that of their key derivatives, providing a scientific basis for future research and development.
Mechanisms of Cytotoxicity
Sanguinarine and chelerythrine exert their cytotoxic effects through a multi-pronged approach, targeting several key cellular processes.[1]
-
Induction of Apoptosis and Necroptosis: Both alkaloids are potent inducers of programmed cell death.[2] They can trigger the intrinsic apoptotic pathway through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[7][9][10] Sanguinarine has been shown to induce a sub-G1 cell population, indicative of apoptosis, in breast cancer cells.[4][11] Interestingly, recent studies have revealed that these compounds can also induce necroptosis, a form of programmed necrosis, by inhibiting thioredoxin reductase (TXNRD1), a key enzyme in cellular redox control.[10][12]
-
Cell Cycle Arrest: Sanguinarine and chelerythrine can interfere with the cell cycle, preventing cancer cells from proliferating.[2]
-
Inhibition of Key Signaling Pathways: These alkaloids disrupt critical signaling pathways essential for cancer cell survival and proliferation, including NF-κB, MAPK, and PI3K/Akt.[3][7][9] By inhibiting these pathways, they can suppress tumor growth and metastasis.[3]
-
DNA Interaction and Damage: Their planar structure allows them to intercalate into DNA, which can lead to DNA damage and interfere with replication and transcription.[1] The comet assay has confirmed that sanguinarine is genotoxic to MCF-7 breast cancer cells.[4][11]
The diagram below illustrates the general mechanism by which sanguinarine and chelerythrine induce apoptosis.
Caption: Apoptosis induction by sanguinarine and chelerythrine.
This diagram shows how these alkaloids can inhibit the pro-survival NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[1] The tables below summarize the IC50 values for sanguinarine, chelerythrine, and their derivatives against various cancer cell lines. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[1]
Table 1: Cytotoxicity of Sanguinarine and Chelerythrine
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Melanoma | |||
| A375 | Sanguinarine | ~0.30 | [1] |
| Chelerythrine | ~0.61 | [1] | |
| G-361 | Sanguinarine | ~0.87 | [1] |
| Chelerythrine | ~1.22 | [1] | |
| SK-MEL-3 | Sanguinarine | ~1.47 | [1] |
| Chelerythrine | ~0.37 | [1] | |
| Human Breast Cancer | |||
| MCF-7 | Sanguinarine | Cytotoxic at 7.5 µM | [1][11] |
| Chelerythrine | Cytotoxic at 10 & 20 µM | [1][11] | |
| Human Gastric Cancer | |||
| NCI-N87 | Sanguinarine | 1.46 | [12] |
| Chelerythrine | 3.81 | [12] | |
| Human Leukemia | |||
| HL-60 | Sanguinarine | 0.9 | [13] |
Table 2: Cytotoxicity of Sanguinarine and Chelerythrine Derivatives
| Cell Line | Derivative | IC50 (µM) | Reference |
| Human Leukemia | |||
| NB4 | 6-Cyano dihydrosanguinarine (CNS) | 0.53 | [14] |
| 6-Cyano dihydrochelerythrine (CNC) | 1.85 | [14] | |
| Jurkat | Sanguinarine Derivative (2j) | 0.25 - 1.0 | [8] |
| THP-1 | Sanguinarine Derivative (2j) | 0.25 - 1.0 | [8] |
| Human Gastric Cancer | |||
| MKN-45 | 6-Cyano dihydrosanguinarine (CNS) | 1.53 | [14] |
| 6-Cyano dihydrochelerythrine (CNC) | 12.72 | [14] | |
| Non-Small Cell Lung Cancer | |||
| A549 | Sanguinarine Derivative (8h) | 0.96 - >30 | [7][9] |
| H1975 | Sanguinarine Derivative (8h) | 0.79 - >30 | [7][9] |
Structure-Activity Relationship (SAR) Insights:
-
Parent Compounds: In many cell lines, sanguinarine demonstrates greater cytotoxicity than chelerythrine.[4][11][12][13] For example, in NCI-N87 gastric cancer cells, sanguinarine's IC50 is 1.46 µM, while chelerythrine's is 3.81 µM.[12]
-
Derivatives: The synthesis of derivatives has yielded compounds with significantly enhanced potency.[7][8][14] For instance, 6-Cyano dihydrosanguinarine (CNS) exhibits a remarkable IC50 of 0.53 µM against NB4 leukemia cells, which is superior to the standard anticancer drug cisplatin in that study.[14]
-
Key Structural Features: Studies on sanguinarine derivatives have shown that the C=N+ bond is critical for anticancer activity.[7] Modifications at the C6-position with small, hydrophilic groups or a cyano group can be well-tolerated and even enhance activity.[7][8][9] In contrast, dihydrosanguinarine, which lacks this bond, shows significantly reduced cytotoxicity.[13]
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount. The following are detailed methodologies for key experiments.[1]
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.[1]
Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (sanguinarine, chelerythrine, or derivatives). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]
Caption: Workflow for the MTT cell viability assay.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest at their respective IC50 concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Perspectives
Sanguinarine, chelerythrine, and their derivatives represent a promising class of anticancer agents.[2][5] The data clearly indicates that synthetic modification can lead to derivatives with substantially improved cytotoxic potency compared to the parent alkaloids.[8][14] Notably, 6-cyano substituted derivatives of sanguinarine have shown exceptional activity.[14]
The primary mechanisms of action involve the induction of apoptosis and necroptosis, often mediated by ROS production and the inhibition of critical survival pathways like NF-κB and Akt.[3][7][10]
Future research should focus on:
-
Improving Selectivity: Developing derivatives that are more selective for cancer cells over normal cells to minimize side effects.
-
In Vivo Efficacy: Translating the potent in vitro cytotoxicity observed in these studies into effective in vivo tumor regression in animal models.
-
Combination Therapies: Investigating the synergistic effects of these alkaloids with existing chemotherapeutic drugs to overcome drug resistance.[6]
This guide provides a solid foundation for researchers aiming to harness the therapeutic potential of sanguinarine and chelerythrine derivatives in the fight against cancer.
References
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Malikova, J., Zdarilova, A., & Hlobilkova, A. (2006). Effects of sanguinarine and chelerythrine on the cell cycle and apoptosis. Journal of Pharmaceutical Sciences, 95(11), 2347-2355. Available at: [Link]
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Cao, F. J., Yang, R., Lv, C., Ma, Q., Lei, M., Geng, H. L., & Zhou, L. (2015). Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction. European Journal of Pharmaceutical Sciences, 67, 45–54. Available at: [Link]
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Weronika, K., & Agnieszka, G. (2022). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. International Journal of Molecular Sciences, 23(15), 8375. Available at: [Link]
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Li, Y., Liu, Y., Zhang, Y., Zhang, J., & Wang, Y. (2021). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules, 26(11), 3169. Available at: [Link]
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Jin, L., Wu, X., Liu, C., Zhang, J., Wang, Y., Zhang, Y., ... & Li, Y. (2020). The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents. RSC Medicinal Chemistry, 11(2), 293–296. Available at: [Link]
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Malikova, J., Zdarilova, A., & Hlobilkova, A. (2006). EFFECTS OF SANGUINARINE AND CHELERYTHRINE ON THE CELL CYCLE AND APOPTOSIS. ResearchGate. Available at: [Link]
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Wang, J., Li, Y., Zhang, Y., Zhang, J., & Wang, Y. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Molecules, 28(19), 6842. Available at: [Link]
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Almeida, V. M. D., Leite, A. S., Reis, T. A., de Fátima, A., & de Cássia, S. R. (2017). Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1586-1592. Available at: [Link]
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Wang, J., Li, Y., Zhang, Y., Zhang, J., & Wang, Y. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase. Molecules, 28(19), 6842. Available at: [Link]
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Li, X., Yang, Y., & Li, G. (2021). Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine. Frontiers in Pharmacology, 12, 685382. Available at: [Link]
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Almeida, V. M. D., Leite, A. S., Reis, T. A., de Fátima, A., & de Cássia, S. R. (2017). Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1586-1592. Available at: [Link]
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Vrba, J., Dolezel, P., Vicar, J., & Ulrichova, J. (2008). Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells. Toxicology in Vitro, 22(6), 1474–1481. Available at: [Link]
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Investigating the DNA binding affinity of different benzophenanthridine alkaloids.
For researchers in oncology, molecular biology, and drug discovery, understanding the interaction between small molecules and DNA is paramount for the development of novel therapeutics. Among the myriad of natural compounds, benzophenanthridine alkaloids have garnered significant attention for their potent biological activities, which are often attributed to their ability to bind DNA. This guide provides an in-depth, objective comparison of the DNA binding affinities of prominent benzophenanthridine alkaloids—sanguinarine, chelerythrine, and nitidine—supported by experimental data and detailed protocols. Our aim is to equip researchers with the foundational knowledge and practical methodologies to investigate these interactions in their own laboratories.
Introduction to Benzophenanthridine Alkaloids and their Biological Significance
Benzophenanthridine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic aromatic ring system. This planar structure is a key determinant of their ability to interact with DNA, primarily through intercalation between base pairs.[1][2] This interaction can lead to significant biological consequences, including the inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis, making these compounds promising candidates for anticancer drug development.[3][4][5] Sanguinarine, chelerythrine, and nitidine are among the most extensively studied members of this family, each exhibiting distinct nuances in their DNA binding properties.
Comparative Analysis of DNA Binding Affinity and Specificity
The affinity and sequence selectivity of these alkaloids for DNA are critical parameters that dictate their biological efficacy and potential off-target effects. A combination of spectroscopic and hydrodynamic techniques has been employed to elucidate these properties.
Binding Affinity (K D )
The binding affinity, often expressed as the dissociation constant (K D
| Alkaloid | Binding Constant (K b | Target DNA | Experimental Technique(s) | Reference |
| Sanguinarine | 1.85 x 10⁶ (at 0.005 M Na⁺) | Calf Thymus DNA | Spectrophotometry, Spectrofluorimetry | |
| Chelerythrine | 6.0 x 10⁵ | Calf Thymus DNA | Fluorescence Spectroscopy | [1] |
| Nitidine | Data not readily available in provided results | - | - |
Note: Binding constants are highly dependent on experimental conditions such as ionic strength and temperature. The values presented here are for comparative purposes under the specified conditions.
From the available data, sanguinarine generally exhibits a higher binding affinity for DNA compared to chelerythrine.[1][6] The iminium form of these alkaloids is the active DNA-binding species.[3]
Sequence Selectivity
Beyond the strength of binding, the preference for specific DNA sequences is a crucial aspect of these interactions.
-
Sanguinarine and Nitidine: Both alkaloids show a preference for binding to DNA regions containing alternating GC base pairs.[7]
-
Chelerythrine: In contrast, chelerythrine displays a distinct selectivity for DNA sequences with contiguous GC base pairs.[7]
This differential sequence recognition highlights the subtle structural differences between these alkaloids that influence their interaction with the DNA helix.
Mode of Binding: Intercalation
The primary mode of binding for sanguinarine and chelerythrine to double-stranded DNA is intercalation.[1][8] This is supported by multiple lines of experimental evidence:
-
Viscosity Measurements: Intercalation causes a lengthening and unwinding of the DNA helix, leading to an increase in the viscosity of the DNA solution.[9][10]
-
Fluorescence Quenching: The fluorescence of the alkaloids is often quenched upon binding to DNA, which is characteristic of intercalation.[8][11]
-
Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon alkaloid binding indicate conformational alterations in the DNA structure consistent with intercalation.[8][12][13]
The planar aromatic structure of these molecules allows them to stack between the DNA base pairs, leading to a stable complex.
Experimental Protocols for Assessing DNA Binding Affinity
To ensure the reproducibility and validity of findings, it is essential to employ robust and well-characterized experimental methodologies. Here, we detail the step-by-step protocols for the key techniques used to investigate the DNA binding affinity of benzophenanthridine alkaloids.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the alkaloid upon addition of DNA. Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the absorption maximum) are indicative of binding and intercalation.[14][15][16]
Protocol:
-
Prepare a stock solution of the benzophenanthridine alkaloid in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε₂₆₀ = 6600 M⁻¹cm⁻¹).
-
In a 1 cm path length quartz cuvette, place a fixed concentration of the alkaloid solution.
-
Record the initial absorption spectrum of the alkaloid (typically in the range of 200-500 nm).
-
Titrate the alkaloid solution with increasing concentrations of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the absorption spectrum.
-
Correct the spectra for the dilution effect.
-
Analyze the data by plotting the absorbance at the λₘₐₓ of the alkaloid against the DNA concentration to determine the binding constant (K b
) using the Scatchard equation or other appropriate binding models.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of the alkaloid is often altered upon binding to DNA, providing information about the binding mode and affinity.[17][18][19]
Protocol:
-
Prepare stock solutions of the alkaloid and DNA in a suitable buffer as described for UV-Vis spectroscopy.
-
In a fluorescence cuvette, place a fixed concentration of the alkaloid solution.
-
Measure the initial fluorescence emission spectrum of the alkaloid by exciting at its absorption maximum.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly, allow for equilibration, and record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
The binding constant can be determined from the fluorescence quenching or enhancement data using the Stern-Volmer equation or by fitting the data to a suitable binding isotherm.[20]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for studying the conformational changes in DNA upon ligand binding.[12][13][21]
Protocol:
-
Prepare stock solutions of the alkaloid and DNA in a suitable buffer.
-
Record the CD spectrum of the DNA solution alone in a 1 cm path length quartz cuvette (typically in the far-UV region, 220-320 nm).
-
Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of the alkaloid.
-
Incubate the solutions to allow for binding to reach equilibrium.
-
Record the CD spectrum for each solution.
-
Observe the changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively). Significant changes in these bands are indicative of conformational perturbations due to binding.
Viscosity Measurement
Viscosity measurements provide strong evidence for the intercalative binding mode of a ligand to DNA.[9][10][22][23]
Protocol:
-
Prepare a solution of sonicated calf thymus DNA (to ensure a uniform and manageable viscosity) in a suitable buffer.
-
Measure the flow time of the buffer and the DNA solution using a capillary viscometer maintained at a constant temperature (e.g., 25 °C).
-
Prepare a series of DNA solutions containing increasing concentrations of the alkaloid.
-
Measure the flow time for each of these solutions.
-
Calculate the relative viscosity (η/η₀) for each sample, where η is the viscosity of the DNA solution with the alkaloid and η₀ is the viscosity of the DNA solution alone.
-
Plot the relative specific viscosity versus the ratio of the alkaloid concentration to the DNA concentration. A significant increase in relative viscosity is indicative of DNA helix lengthening due to intercalation.
Visualizing the Workflow and Binding Mechanisms
To provide a clearer understanding of the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining DNA binding affinity.
Caption: Modes of small molecule binding to DNA.
Conclusion and Future Perspectives
The benzophenanthridine alkaloids sanguinarine, chelerythrine, and nitidine demonstrate significant DNA binding capabilities, primarily through an intercalative mechanism. Sanguinarine generally exhibits a higher binding affinity than chelerythrine, and they display differential sequence preferences for GC-rich regions. These fundamental insights into their DNA interactions are crucial for understanding their mechanisms of action and for guiding the rational design of new, more potent, and selective anticancer agents.
Future research should focus on elucidating the DNA binding properties of a wider range of benzophenanthridine alkaloids and exploring their interactions with other DNA structures, such as G-quadruplexes, which are also implicated in cancer. Furthermore, computational modeling and structural biology studies, such as X-ray crystallography and NMR, will be invaluable in providing atomic-level details of these interactions, paving the way for the development of next-generation DNA-targeted therapies.
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A Comparative Guide to the Hemolytic Effects of Chelerythrine and Its Derivatives: A Surprising Lack of Erythrocyte Lysis
For researchers and drug development professionals exploring the therapeutic potential of benzophenanthridine alkaloids, understanding their toxicological profile is paramount. This guide provides an in-depth comparison of the hemolytic effects of chelerythrine and its key derivatives, contrasting them with the known hemolytic agent and close structural relative, sanguinarine. While many molecules in this class are noted for their cytotoxicity, this guide presents compelling evidence suggesting that chelerythrine, contrary to initial assumptions, may not be hemolytic at physiologically relevant concentrations and can even exhibit protective effects on erythrocytes.
Introduction: The Benzophenanthridine Alkaloids - A Double-Edged Sword
Chelerythrine is a prominent member of the benzophenanthridine alkaloid family, extracted from plants such as Chelidonium majus (greater celandine).[1] It is widely recognized as a potent, cell-permeable inhibitor of protein kinase C (PKC) and is under investigation for its anti-cancer, anti-inflammatory, and antimicrobial properties.[1] However, the therapeutic application of such alkaloids is often hampered by their potential for off-target toxicity, with hemolysis—the lysis of red blood cells (erythrocytes)—being a significant concern for intravenously administered drugs.
This guide delves into the nuanced interactions of chelerythrine and its derivatives with erythrocytes, challenging the generalized view of this compound class as inherently hemolytic. We will explore the structural nuances that differentiate the hemolytic potential among these closely related molecules.
Comparative Analysis of Hemolytic Activity
A pivotal study by de Oliveira et al. (2014) provides a foundational piece of evidence for the non-hemolytic nature of chelerythrine at certain concentrations. Their research demonstrated that chelerythrine, at concentrations ranging from 0.1 to 8.0 µM, did not induce hemolysis in human erythrocytes.[2][3][4] In fact, the study revealed a protective effect, with a notable decrease in lipoperoxidation and protein oxidation in red blood cells.[2][3][4]
This stands in stark contrast to its structural analog, sanguinarine , which is known for its toxicity and ability to disrupt cell membranes.[5][6] The reduced derivative, dihydrochelerythrine , has been shown to be less cytotoxic than chelerythrine in cancer cell lines, suggesting that the planarity and the presence of the iminium bond in the parent compound are crucial for its biological activity, though specific comparative hemolytic data is scarce.[7]
Table 1: Comparative Biological Effects on Erythrocytes
| Compound | Reported Hemolytic Activity | Putative Mechanism of Interaction with Erythrocytes | Key Structural Feature |
| Chelerythrine | Non-hemolytic at 0.1-8.0 µM[2][3][4] | Protective against oxidative stress; PKC inhibition may play a role in eryptosis regulation.[8] | Quaternary iminium ion, planar structure. |
| Sanguinarine | Hemolytic[5] | Direct membrane disruption; induction of oxidative stress.[9] | Structurally similar to chelerythrine, also a quaternary alkaloid. |
| Dihydrochelerythrine | Likely low to no hemolytic activity (inferred from lower general cytotoxicity)[7] | Reduced cytotoxicity suggests less aggressive interaction with cell membranes. | Reduced (non-planar) form of chelerythrine, lacking the C=N+ iminium bond. |
Mechanistic Insights: Why the Difference?
The striking difference in hemolytic activity between chelerythrine and sanguinarine likely arises from subtle variations in their interaction with the erythrocyte membrane and intracellular components.
The Role of Oxidative Stress
Both chelerythrine and sanguinarine are known to induce the production of reactive oxygen species (ROS) in various cell types.[9][10][11][12] High levels of ROS can lead to lipid peroxidation and membrane damage, ultimately causing hemolysis. However, the study by de Oliveira et al. found that chelerythrine decreased oxidative markers in erythrocytes at the tested concentrations.[2][3][4] This suggests a dose-dependent, biphasic effect or a more complex interaction where chelerythrine, at lower concentrations, may bolster the erythrocyte's antioxidant defenses.
Interaction with the Erythrocyte Membrane and Ion Channels
The erythrocyte membrane is a complex structure with numerous ion channels that regulate cell volume and integrity.[13][14][15][16][17] While sanguinarine is thought to directly damage the membrane, chelerythrine's interactions appear more nuanced. Chelerythrine is known to inhibit Na+/K+-ATPase and other ion channels.[18] This could potentially alter erythrocyte ion homeostasis. However, instead of leading to lysis, this interaction might contribute to the regulation of eryptosis (the programmed cell death of erythrocytes), a process in which chelerythrine has been implicated as an inhibitor.[8]
Caption: Contrasting effects of sanguinarine and low-concentration chelerythrine on erythrocytes.
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide a detailed, self-validating protocol for an in vitro hemolysis assay, adapted for the study of alkaloids.
In Vitro Hemolysis Assay
This protocol is designed to quantify the hemolytic potential of a test compound by measuring hemoglobin release from erythrocytes.[19][20]
Materials:
-
Freshly collected human whole blood with an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (chelerythrine, dihydrochelerythrine, sanguinarine) dissolved in a suitable solvent (e.g., DMSO).
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.
-
PBS as a negative control for 0% hemolysis.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at 1,500 x g for 10 minutes to pellet the erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocytes three times by resuspending the pellet in 10 volumes of cold PBS and centrifuging as before.
-
After the final wash, resuspend the erythrocyte pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of PBS to each well.
-
Add 10 µL of the test compound dilutions (in DMSO or another solvent) to the respective wells. Ensure the final solvent concentration is non-hemolytic (typically ≤1%).
-
For the positive control, add 10 µL of 1% Triton X-100.
-
For the negative control, add 10 µL of the solvent used for the test compounds.
-
-
Incubation:
-
Add 100 µL of the 2% erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the microplate at 1,000 x g for 5 minutes to pellet intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Caption: Workflow for the in vitro hemolysis assay.
Conclusion and Future Directions
The available evidence strongly suggests that chelerythrine is not a significant hemolytic agent at concentrations where it exhibits other biological activities. This finding is of critical importance for its potential development as a therapeutic agent, as it alleviates a major toxicological concern. The contrast with the hemolytic nature of sanguinarine underscores the importance of detailed structure-activity relationship studies, even among closely related alkaloids.
Future research should focus on:
-
Directly comparing the hemolytic potential of a wider range of chelerythrine derivatives to establish a clear structure-activity relationship.
-
Investigating the dose-dependent effects of chelerythrine on erythrocyte oxidative stress to understand the transition from protective to potentially damaging effects at higher concentrations.
-
Elucidating the precise molecular interactions between chelerythrine and erythrocyte membrane proteins and ion channels.
By understanding these nuances, the scientific community can better harness the therapeutic potential of chelerythrine while ensuring patient safety.
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Comparative study of apoptosis induction by different quaternary benzophenanthridine alkaloids.
Quaternary benzophenanthridine alkaloids, particularly sanguinarine and chelerythrine, are potent inducers of apoptosis in a multitude of cancer cell lines. Their primary mechanism of action involves the generation of ROS and subsequent activation of the mitochondrial apoptotic pathway. [5][6]A key differentiating feature is their recently discovered ability to act as Smac mimetics, allowing them to overcome intrinsic resistance to apoptosis in some cancer cells, a highly desirable trait for a therapeutic candidate. [12][13] While sanguinarine often exhibits greater potency, both compounds serve as excellent lead structures for the development of novel anticancer drugs. [15]Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the development of derivatives with improved therapeutic indices. The comprehensive protocols and comparative data provided in this guide offer a robust framework for researchers to advance the study of these promising natural compounds from the bench to potential clinical applications. [1]
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Deng, Y., et al. (2023). Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. Molecules, 28(18), 6588. [Link]
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ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. [Link]
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Al-Obeidi, F. A., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5405. [Link]
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ResearchGate. (n.d.). Annexin-V/PI double-staining assay for apoptosis. [Link]
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Mulholland, D. A., et al. (2016). Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells. Bioorganic & Medicinal Chemistry, 24(16), 3565–3572. [Link]
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East Carolina University. (n.d.). Annexin V Stain Protocol. Brody School of Medicine. [Link]
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Wink, M., et al. (2008). Alkaloids Induce Programmed Cell Death in Bloodstream Forms of Trypanosomes (Trypanosoma b. brucei). Molecules, 13(10), 2447–2460. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. [Link]
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MDPI. (2023). The Protective Efficacy of Total Alkaloids from Nelumbinis Plumula on Irradiation-Induced Oxidative Stress Damage in Human Umbilical Vein Endothelial Cells. [Link]
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Zhang, Y., et al. (2021). Apoptosis detection: a purpose-dependent approach selection. RSC Advances, 11(5), 2947–2959. [Link]
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Safety Operating Guide
Proper Disposal of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe handling and disposal of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine, a benzophenanthridine alkaloid. As research into novel compounds like this accelerates, it is imperative that laboratory personnel are equipped with the knowledge to manage the associated waste streams safely and compliantly. This guide is founded on the principles of chemical safety, regulatory compliance, and scientific integrity to ensure the protection of both laboratory personnel and the environment.
Hazard Assessment and Classification
This compound is a cytotoxic alkaloid, a classification that dictates stringent handling and disposal procedures[1]. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound, chelerythrine chloride, provides critical safety information. Chelerythrine chloride is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and eye irritation[2][3][4]. Given the structural similarities, this compound should be handled with the same level of caution.
Due to its cytotoxic nature, all waste contaminated with this compound is classified as hazardous waste. In the United States, this falls under the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[5][6].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, in solution, or as waste). The following table outlines the required PPE:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a primary barrier against dermal exposure. Double-gloving is recommended for handling cytotoxic agents[7]. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects the user's body and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols, which can cause serious eye irritation[3]. |
| Respiratory | A NIOSH-approved respirator may be required. | Necessary when handling the powder form or creating aerosols. Consult your institution's safety officer. |
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as listed in the table above.
-
Containment: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials using scoops or forceps. Place all materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly. A multi-step process is recommended:
-
Disposal: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic waste.
Decontamination Procedures
All non-disposable equipment, such as glassware, stir bars, and spatulas, that comes into contact with this compound must be decontaminated.
Equipment Decontamination Protocol:
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., methanol, considering the compound's solubility) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or dry in an oven as appropriate.
It is important to note that no single agent is known to chemically deactivate all cytotoxic drugs[8]. Therefore, physical removal of the contaminant is the primary goal of decontamination.
Waste Disposal Workflow
The proper segregation and disposal of waste contaminated with this compound is a critical final step. The overarching principle is that this waste must be treated as cytotoxic hazardous waste and must not be mixed with general laboratory or biohazardous waste[6]. The recommended final disposal method for cytotoxic waste is high-temperature incineration[9].
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation at the Source:
-
Sharps: All needles, syringes, and contaminated broken glass must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container[10].
-
Solid Waste: Contaminated consumables such as gloves, gowns, bench paper, and vials should be disposed of in a designated, leak-proof container lined with a yellow (or as specified by your institution) chemotherapy waste bag[11].
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste," the biohazard symbol, and the name of the primary chemical constituent.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.
-
Chemical Neutralization (Cautionary Note): While chemical neutralization can be a disposal option for some cytotoxic agents, there is no established and validated protocol for the chemical degradation of this compound in a standard laboratory setting[8]. Attempting to neutralize this compound with strong acids, bases, or oxidizing agents without a validated procedure is not recommended , as it could lead to the generation of unknown and potentially more hazardous byproducts.
-
Final Disposal: The only acceptable method for the final disposal of this compound waste is through a licensed hazardous waste management company that utilizes high-temperature incineration[9]. This method ensures the complete destruction of the cytotoxic compound.
Conclusion
The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize the risks associated with this cytotoxic compound and ensure compliance with regulatory standards. Always consult your institution's specific safety protocols and EHS department for guidance.
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Hospital Pharmacy Europe. (2006). Safe handling of cytotoxic drugs. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Chelerythrine chloride. Retrieved from [Link]
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A Researcher's Guide to Handling 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: A Risk-Based PPE & Safety Protocol
As drug development professionals, our work with novel chemical entities demands a profound respect for both the potential of our molecules and their inherent risks. 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is an alkaloid compound intended for research purposes only[1]. While a specific Safety Data Sheet (SDS) for this derivative is not publicly available, its structural relationship to chelerythrine, a well-documented benzophenanthridine alkaloid, provides a strong basis for our safety assessment. This guide synthesizes established safety protocols for cytotoxic agents with the known hazard profile of the parent compound to ensure your protection.
The parent compound, chelerythrine, is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye and skin irritation and may cause respiratory irritation[2][3][4]. Benzophenanthridine alkaloids, as a class, are recognized for their cytotoxic (toxic to cells) and anti-proliferative properties, which are often explored in cancer research[5][6][7][8][9]. This cytotoxicity is the critical hazard we must control. Therefore, we will treat this compound with the same level of precaution as a hazardous or cytotoxic drug, adhering to guidelines from bodies like the U.S. National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA)[10][11][12].
This protocol is designed as a self-validating system. By understanding the why behind each step, you can dynamically assess and mitigate risk throughout your workflow.
Part 1: Hazard Assessment & Engineering Controls
Before any personal protective equipment (PPE) is selected, the primary methods of exposure control must be in place. The main routes of exposure to a compound like this are inhalation of aerosols or dust, direct skin or eye contact, and accidental ingestion[10][13].
-
Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI)[14][15]. These cabinets are designed to protect the user, the environment, and the product from contamination.
-
Secondary Controls: The preparation area should be designated for hazardous compound use only, with clearly posted warning signs[11]. Access should be restricted to trained personnel. Eating, drinking, and applying cosmetics are strictly prohibited in this area[11].
Part 2: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical agent. For cytotoxic compounds, a comprehensive ensemble is mandatory. The following specifications are based on NIOSH and OSHA recommendations for handling hazardous drugs[16][17].
PPE Requirements Summary
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 standard compliant).[18] | Provides maximum protection against chemical permeation. Double-gloving allows for safe removal of the outer, contaminated glove without exposing the skin. |
| Gown | Disposable, solid-front gown made of polyethylene-coated polypropylene or other laminate material.[14] | Prevents splashes and spills from reaching street clothes and skin. Must be closed in the back. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full face shield.[11] | Protects against splashes to the eyes. A face shield should be used in conjunction with goggles if there is a significant splash risk. |
| Respiratory | Not typically required if all work is done in a certified BSC. | A NIOSH-approved N95 respirator may be required for spill cleanup outside of a BSC[14]. |
| Shoe Covers | Coated, disposable shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
Workflow: Donning & Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean areas are never touched with contaminated gloves.
Caption: Segregation of waste generated during handling.
By implementing this comprehensive safety framework, you establish a culture of safety that protects you and your colleagues while enabling the critical research and development work you perform.
References
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NIOSH Recommends PPE to Prevent Hazardous Drugs Exposure . (2008, October 25). OH&S. Retrieved from [Link]
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PPE for Health Care Workers Who Work with Hazardous Drugs . (2009). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. DHHS (NIOSH) Publication Number 2009-106. Retrieved from [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs . (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . (1986). American Journal of Hospital Pharmacy, 43(5), 1193-1204. Retrieved from [Link]
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Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs . (2008, November 12). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. Retrieved from [Link]
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Kuete, V., et al. (2014). Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae) . Chemistry Central Journal, 8(61). Retrieved from [Link]
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NIOSH Publications on Hazardous Drugs . (2024, February 9). Centers for Disease Control and Prevention. Retrieved from [Link]
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Gurova, K., et al. (2011). Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status . Journal of Dermatological Science, 62(1), 22-35. Retrieved from [Link]
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Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Chelerythrine chloride Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare (EDQM). Retrieved from [Link]
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Ortiz-Masia, D., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications . Molecules, 27(4), 1361. Retrieved from [Link]
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Li, S., et al. (2023). Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase . Antioxidants, 12(10), 1827. Retrieved from [Link]
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Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities . HPAE. Retrieved from [Link]
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Slanzi, A., et al. (2020). Synthetic Lethal Activity of Benzophenanthridine Alkaloids From Zanthoxylum coco Against BRCA1-Deficient Cancer Cells . Frontiers in Oncology, 10, 582494. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
